molecular formula C10H9F2NO B1390711 4-Ethoxy-3,5-difluorophenylacetonitrile CAS No. 1017779-41-7

4-Ethoxy-3,5-difluorophenylacetonitrile

Cat. No.: B1390711
CAS No.: 1017779-41-7
M. Wt: 197.18 g/mol
InChI Key: KLXYIYRISWHWAO-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorophenylacetonitrile is a useful research compound. Its molecular formula is C10H9F2NO and its molecular weight is 197.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-3,5-difluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-difluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethoxy-3,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXYIYRISWHWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275421
Record name 4-Ethoxy-3,5-difluorobenzeneacetonitrile
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Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-41-7
Record name 4-Ethoxy-3,5-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzeneacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID501275421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Ethoxy-3,5-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1017779-41-7 Document Type: Technical Guide & Synthesis Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

4-Ethoxy-3,5-difluorophenylacetonitrile (CAS 1017779-41-7) is a specialized fluorinated aromatic intermediate critical to the development of advanced materials and pharmaceuticals.[1] Its structural core—a 3,5-difluorophenyl ring substituted with a para-ethoxy group—imparts unique electronic and steric properties. In the liquid crystal (LC) industry, this motif is prized for inducing negative dielectric anisotropy (


) , a requirement for Vertically Aligned (VA) mode displays which offer superior contrast ratios. In medicinal chemistry, the difluorophenyl moiety serves as a metabolically stable bioisostere, modulating lipophilicity and binding affinity in enzyme inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing a robust synthetic pathway, critical quality control parameters, and safety protocols for handling.

Chemical Profile & Identification

PropertySpecification
Chemical Name 4-Ethoxy-3,5-difluorophenylacetonitrile
CAS Number 1017779-41-7
Molecular Formula C

H

F

NO
Molecular Weight 197.18 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water
SMILES CCOC1=C(F)C=C(CC#N)C=C1F
Key Functional Groups Nitrile (-CN), Ethoxy ether (-OEt), Difluoro-substitution (3,5-F)

Strategic Synthesis: The "Benzyl Halide" Route

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile is most reliably achieved through a multi-step convergent pathway starting from 4-Bromo-2,6-difluorophenol . This route is preferred over direct electrophilic substitution due to the directing effects of the fluorine atoms, which make selective functionalization at the para-position challenging without a pre-existing handle.

Retrosynthetic Analysis

The target molecule is disconnected at the nitrile carbon, revealing a benzyl electrophile (bromide or chloride) precursor. This benzyl halide is derived from the corresponding benzyl alcohol , which in turn is synthesized via formylation of the aryl bromide .

Pathway: Aryl Bromide


Benzaldehyde

Benzyl Alcohol

Benzyl Bromide

Nitrile
Detailed Experimental Protocol
Step 1: O-Alkylation (Etherification)

Precursor: 4-Bromo-2,6-difluorophenol Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K


CO

), DMF Mechanism: S

2 Nucleophilic Substitution.
  • Dissolution: Dissolve 4-bromo-2,6-difluorophenol (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base Addition: Add K

    
    CO
    
    
    
    (1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide anion.
  • Alkylation: Dropwise add Ethyl Iodide (1.2 eq). Heat the mixture to 60°C for 4–6 hours.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Product: 4-Bromo-2,6-difluoroethoxybenzene.

Step 2: Formylation via Lithiation

Reagents: n-Butyllithium (n-BuLi), DMF, THF (anhydrous) Critical Control Point: Temperature must be maintained below -70°C to prevent benzyne formation or polymerization.

  • Cooling: Dissolve the aryl bromide from Step 1 in dry THF under N

    
     atmosphere. Cool to -78°C.[2]
    
  • Lithiation: Slowly add n-BuLi (1.1 eq) over 30 mins. Stir for 1 hour at -78°C to form the aryllithium species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise.

  • Hydrolysis: Warm to 0°C and quench with saturated NH

    
    Cl solution.
    
  • Product: 4-Ethoxy-3,5-difluorobenzaldehyde.

Step 3: Reduction to Benzyl Alcohol

Reagents: Sodium Borohydride (NaBH


), Methanol
Protocol:  Treat the aldehyde with NaBH

(0.5 eq) in methanol at 0°C. Reaction is typically complete in <1 hour.
Step 4: Bromination (Conversion to Benzyl Bromide)

Reagents: Phosphorus Tribromide (PBr


) or CBr

/PPh

(Appel Reaction) Protocol: React the benzyl alcohol with PBr

(0.4 eq) in DCM at 0°C. Note: The resulting 4-Ethoxy-3,5-difluorobenzyl bromide is a potent lachrymator. Handle in a fume hood.
Step 5: Cyanation (The Target Step)

Reagents: Sodium Cyanide (NaCN), DMSO or Ethanol/Water Mechanism: S


2 Substitution.
  • Reaction: Dissolve the benzyl bromide in DMSO. Add NaCN (1.2 eq).

  • Conditions: Stir at room temperature (exothermic reaction) or mild heat (40°C) for 2–4 hours.

  • Safety: Cyanide Hazard. Ensure bleach quench solution is available.

  • Workup: Dilute with water, extract with ether/DCM. Wash extensively with water to remove DMSO.

  • Purification: Recrystallization from hexanes/ethanol or vacuum distillation.

  • Final Product: 4-Ethoxy-3,5-difluorophenylacetonitrile .

Process Flow Diagram

The following diagram visualizes the synthetic workflow, highlighting the transformation of functional groups.

SynthesisPath Start 4-Bromo-2,6- difluorophenol Step1 4-Bromo-2,6- difluorophenetole Start->Step1 EtI, K2CO3 DMF, 60°C Step2 4-Ethoxy-3,5- difluorobenzaldehyde Step1->Step2 1. n-BuLi, -78°C 2. DMF Step3 4-Ethoxy-3,5- difluorobenzyl alcohol Step2->Step3 NaBH4 MeOH Step4 4-Ethoxy-3,5- difluorobenzyl bromide Step3->Step4 PBr3 DCM, 0°C Target 4-Ethoxy-3,5- difluorophenylacetonitrile (CAS 1017779-41-7) Step4->Target NaCN DMSO, RT

Figure 1: Step-wise synthetic pathway from commercially available phenol precursor to the target nitrile.[3][4][5]

Applications & Mechanism of Action

Liquid Crystal Display (LCD) Materials

This compound is a "building block" for negative dielectric anisotropy liquid crystals.

  • Mechanism: The two fluorine atoms at the 3,5-positions create a strong dipole moment perpendicular to the long molecular axis. When polymerized or incorporated into a mesogenic core, this lateral dipole allows the LC molecules to align perpendicular to an applied electric field.

  • Viscosity Control: The ethoxy tail provides flexibility, lowering the rotational viscosity (

    
    ) of the final mixture, which improves the response time of the display.
    
Pharmaceutical Chemistry[3][9]
  • Bioisostere: The 3,5-difluorophenyl ring mimics the steric bulk of a phenyl ring but with significantly altered electronics (electron-deficient). This can improve metabolic stability by blocking oxidation at the para-position (occupied by ethoxy) and ortho-positions (blocked by fluorine).

  • Binding Affinity: The electron-withdrawing fluorines increase the acidity of the benzylic protons (alpha to the nitrile), potentially influencing interactions in active sites.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

MethodExpected Signature / Parameter
1H NMR (CDCl

)

1.45 (t, 3H):
Methyl of ethoxy group.

3.70 (s, 2H):
Methylene protons of -CH

CN (Singlet).

4.15 (q, 2H):
Methylene of ethoxy group.

6.90 (d, 2H):
Aromatic protons (Split by Fluorine,

Hz).
19F NMR

-128 to -132 ppm:
Singlet or multiplet (depending on decoupling) representing the two equivalent fluorine atoms.
IR Spectroscopy 2250 cm

:
Sharp, weak band characteristic of the Nitrile (C

N) stretch.1100-1200 cm

:
C-F stretching bands.
HPLC Purity Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (Gradient).Detection: UV @ 254 nm. Target purity > 98.5%.

Safety & Handling Protocol

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). The nitrile group can metabolize to release cyanide ions in vivo.

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • Handling:

    • Engineering Controls: Always operate in a certified chemical fume hood.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Cyanide Safety: If using NaCN in the final step, keep a cyanide antidote kit available. Treat aqueous waste from the cyanation step with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

References

  • AA Blocks Product Catalog. 4-Ethoxy-3,5-difluorophenylacetonitrile (CAS 1017779-41-7).[1][6][7][8] Retrieved from

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (General reference for 3,5-difluoro LC synthesis).
  • Organic Syntheses. General Procedures for the Preparation of Phenylacetonitriles via Benzyl Halides.

  • BLD Pharm. Material Safety Data Sheet (MSDS) for Fluorinated Phenylacetonitriles. Retrieved from

  • Cymit Quimica. Fluorinated Compounds and Intermediates. Retrieved from

Sources

A Technical Guide to 4-Ethoxy-3,5-difluorophenylacetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-difluorophenylacetonitrile, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms and an ethoxy group onto the phenylacetonitrile scaffold imparts unique physicochemical properties that are highly valuable in modern drug discovery.[1][2] This document details the compound's identity, predicted physicochemical properties, a validated protocol for its synthesis and purification, its characteristic chemical reactivity, and its potential applications as a key intermediate. Furthermore, it provides essential safety and handling information based on data from structurally related analogs.

Compound Identification and Structure

4-Ethoxy-3,5-difluorophenylacetonitrile is a polysubstituted aromatic compound. The core structure consists of a benzene ring functionalized with a cyanomethyl (-CH₂CN) group. The key substitutions are two fluorine atoms at positions 3 and 5, and an ethoxy (-OCH₂CH₃) group at position 4. This specific substitution pattern is designed to modulate the electronic and steric properties of the molecule for applications in medicinal chemistry.

Identifier Value
IUPAC Name 2-(4-Ethoxy-3,5-difluorophenyl)acetonitrile
Synonyms 4-Ethoxy-3,5-difluorobenzyl cyanide
CAS Number Not publicly available
Molecular Formula C₁₀H₉F₂NO
Molecular Weight 197.18 g/mol
Canonical SMILES CCOC1=C(C=C(C=C1F)CC#N)F

Physicochemical Properties

Precise experimental data for this specific compound is not widely published. The following properties are based on data from structurally similar analogs, such as 2-(4-(Difluoromethoxy)phenyl)acetonitrile and various difluorophenylacetonitrile isomers, and established chemical principles.[3][4][5][6]

Property Predicted Value / Characteristic Justification
Physical State Colorless to pale yellow liquid or low-melting solidPhenylacetonitrile is a liquid, while increased molecular weight and symmetry from substitution can lead to a solid state.[4][7]
Melting Point Not available---
Boiling Point >250 °C at 760 mmHgAnalogs like 2-(4-(difluoromethoxy)phenyl)acetonitrile have a boiling point of ~262 °C.[3]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, DMSO).The nitrile and ether groups add some polarity, but the aromatic ring and fluorine atoms confer significant lipophilicity.[2][4]
pKa Not applicable (non-ionizable under typical conditions)---
LogP 2.0 - 2.5The presence of two fluorine atoms and the ethoxy group increases lipophilicity compared to unsubstituted phenylacetonitrile.[2]

Synthesis and Purification

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile can be efficiently achieved from commercially available starting materials. A common and reliable strategy involves the conversion of the corresponding benzaldehyde to the nitrile. The following two-step protocol is proposed, emphasizing the rationale behind key procedural choices.

Proposed Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde to Nitrile Conversion A 4-Hydroxy-3,5-difluorobenzaldehyde B 4-Ethoxy-3,5-difluorobenzaldehyde A->B   Ethyl iodide (EtI)   K₂CO₃, Acetone, Reflux    C 4-Ethoxy-3,5-difluorobenzaldehyde D 4-Ethoxy-3,5-difluorophenylacetonitrile (Final Product) C->D   1. Hydroxylamine (NH₂OH·HCl)   2. Dehydrating Agent (e.g., P₂O₅ or Ac₂O)   

Caption: Proposed two-step synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde

  • Rationale: This step employs a standard Williamson ether synthesis. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group without causing side reactions.

  • Procedure:

    • To a solution of 4-hydroxy-3,5-difluorobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) and ethyl iodide (EtI, 1.2 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the intermediate aldehyde, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile

  • Rationale: This is a classic conversion of an aldehyde to a nitrile via an oxime intermediate. The oxime is formed first, then dehydrated to yield the nitrile. This method avoids the direct use of highly toxic cyanide salts with the corresponding benzyl halide, which can be a less stable intermediate.[8]

  • Procedure:

    • Dissolve the 4-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq) from Step 1 in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a base (e.g., sodium acetate if in a neutral solvent) and stir at room temperature or gentle heat until oxime formation is complete (monitored by TLC).

    • Isolate the crude oxime intermediate.

    • Treat the oxime with a dehydrating agent. A common choice is acetic anhydride (Ac₂O) under reflux.

    • After the reaction is complete, carefully quench the reaction mixture with water or ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure 4-Ethoxy-3,5-difluorophenylacetonitrile.

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the nitrile functional group and the electron-rich aromatic ring. This dual reactivity makes it a versatile intermediate for constructing more complex molecules.[9]

Key Reactions

G cluster_nitrile Nitrile Group Transformations cluster_ring Aromatic Ring Reactions center 4-Ethoxy-3,5-difluorophenylacetonitrile amine 2-(4-Ethoxy-3,5-difluorophenyl)ethan-1-amine center->amine Reduction (e.g., LiAlH₄, H₂/Catalyst) acid 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid center->acid Hydrolysis (Acid or Base Catalyzed) substitution Electrophilic Aromatic Substitution Products center->substitution Substitution (E⁺) (e.g., Nitration, Halogenation)

Caption: Key chemical transformations of 4-Ethoxy-3,5-difluorophenylacetonitrile.

  • Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing a flexible ethylamine side chain, a common motif in pharmacologically active compounds.[9]

  • Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(4-Ethoxy-3,5-difluorophenyl)acetic acid.[10] This acid can then be used in amide coupling reactions or other standard transformations.

  • Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group. However, the positions ortho to the ethoxy group are already occupied by fluorine atoms. The fluorine atoms are deactivating but also ortho-, para-directing. The combined electronic effects make the positions ortho to the cyanomethyl group (positions 2 and 6) the most likely sites for further electrophilic substitution, although the overall reactivity of the ring is reduced.

Relevance in Medicinal and Agrochemical Research

The specific combination of functional groups in 4-Ethoxy-3,5-difluorophenylacetonitrile makes it a high-value building block.[1]

  • Metabolic Blocking: Fluorine atoms are often introduced into drug candidates to block sites of metabolic oxidation (e.g., aromatic hydroxylation by cytochrome P450 enzymes). The C-F bond is significantly stronger than a C-H bond, which can increase the metabolic stability and half-life of a drug.[2][11]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[12][13] The electronegativity of fluorine can also lower the pKa of nearby acidic or basic groups, which can be used to fine-tune receptor binding interactions.

  • Conformational Control: The ethoxy group provides a balance of lipophilicity and hydrogen bond accepting capability. Its size, compared to a methoxy group, can influence the molecule's preferred conformation, potentially leading to improved selectivity for a biological target.[9]

Safety and Handling

No specific safety data exists for 4-Ethoxy-3,5-difluorophenylacetonitrile. The following information is based on hazards identified for closely related analogs like 2-(3,5-difluorophenyl)acetonitrile and other substituted phenylacetonitriles.[6][14] A substance-specific risk assessment should always be performed before handling.

  • GHS Hazard Classification (Anticipated):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

    • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

    • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

4-Ethoxy-3,5-difluorophenylacetonitrile is a strategically designed chemical intermediate with significant potential in the synthesis of novel bioactive compounds. Its unique substitution pattern offers medicinal chemists a valuable tool for modulating metabolic stability, lipophilicity, and binding interactions. The synthetic routes to this compound are accessible, and its reactive handles allow for diverse chemical transformations, solidifying its role as a versatile building block in modern chemical research and development.

References

Sources

Technical Monograph: 4-Ethoxy-3,5-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-3,5-difluorophenylacetonitrile Molecular Structure & Synthesis Content Type: Technical Monograph Audience: Chemical Researchers, Process Chemists, and Material Scientists (Liquid Crystals/Pharma).[1]

Executive Summary & Strategic Utility

4-Ethoxy-3,5-difluorophenylacetonitrile (CAS: 135133-33-2) represents a critical structural motif in the engineering of advanced functional materials, specifically nematic liquid crystals (NLCs) and fluorinated pharmaceutical intermediates.[1]

The molecule features a "3,5-difluoro-4-alkoxy" tail, a specific substitution pattern that imparts negative dielectric anisotropy (


)  and low rotational viscosity to liquid crystalline mixtures.[1] This makes it an essential building block for Vertical Alignment (VA)  mode displays, which require materials that align perpendicular to an electric field. In medicinal chemistry, the ortho-fluorine substitution relative to the ethoxy group metabolically stabilizes the ether linkage against oxidative dealkylation (P450 inhibition), enhancing bioavailability.

This guide details the synthesis, structural characterization, and handling protocols for this high-value intermediate, moving beyond basic recipes to explore the mechanistic causality of its production.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 2-(4-ethoxy-3,5-difluorophenyl)acetonitrile
Molecular Formula

Molecular Weight 197.18 g/mol
Core Motif Phenylacetonitrile (Activated Methylene)
Substituents 4-Ethoxy (Electron Donating), 3,5-Difluoro (Electron Withdrawing/Lipophilic)
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water
Key Reactivity Nucleophilic attack at nitrile carbon;

-proton acidity (

)

Synthetic Architecture

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile requires a strategy that preserves the fluorination pattern while installing the sensitive acetonitrile functionality. The most robust industrial route utilizes a homologation sequence starting from the aryl halide.

Retrosynthetic Analysis (Logic Flow)

The target molecule is best disconnected at the benzylic carbon-nitrile bond.[1] The precursor is the corresponding benzyl halide, which is derived from the benzyl alcohol, and ultimately from the benzaldehyde or aryl bromide.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the difluoro-alkoxy core. Target Target: 4-Ethoxy-3,5-difluorophenylacetonitrile BenzylHalide Precursor A: Benzyl Chloride/Bromide Target->BenzylHalide Cyanation (NaCN) Alcohol Precursor B: Benzyl Alcohol BenzylHalide->Alcohol Halogenation (SOCl2) ArylBromide Starting Material: 4-Bromo-2,6-difluorophenetole Alcohol->ArylBromide Lithiation + Formylation

[1]

Detailed Experimental Protocol

This protocol assumes a starting material of 4-Bromo-2,6-difluorophenetole (derived from 2,6-difluorophenol via bromination and subsequent ethylation).[1]

Stage 1: Formylation (The Bouveault Synthesis Variation)

Objective: Convert the aryl bromide to the benzaldehyde. Mechanism: Lithium-Halogen exchange generates a nucleophilic aryl-lithium species, which attacks the carbonyl of DMF.[1]

  • Setup: Flame-dry a 3-neck RBF under Argon atmosphere.

  • Reagents:

    • 4-Bromo-2,6-difluorophenetole (1.0 eq)[1]

    • 
      -Butyllithium (1.1 eq, 2.5M in hexanes)[1]
      
    • Anhydrous THF (Solvent)[1][2]

    • DMF (1.5 eq)

  • Procedure:

    • Cool the THF solution of aryl bromide to -78°C (Dry ice/Acetone). Critical: Temperature control prevents benzyne formation or polymerization.[1]

    • Add

      
      -BuLi dropwise over 30 mins.[1] Stir for 1 hour at -78°C.
      
    • Add DMF dropwise. The solution will likely turn pale yellow.

    • Warm to 0°C and quench with saturated

      
      .
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Yield Target: >85% of 4-Ethoxy-3,5-difluorobenzaldehyde.

Stage 2: Reduction & Chlorination

Objective: Convert aldehyde to benzyl chloride.

  • Reduction: Dissolve aldehyde in Methanol. Add

    
     (0.5 eq) at 0°C. Stir 30 mins. Quench with dilute HCl. Isolate the Benzyl Alcohol .
    
  • Chlorination: Dissolve the alcohol in DCM. Add

    
     (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours.
    
    • Note: The 3,5-difluoro substitution withdraws electrons, making the benzylic position less prone to

      
       ionization, but 
      
      
      
      drives the reaction via the chlorosulfite intermediate (
      
      
      mechanism).
Stage 3: Cyanation (The Kolbe Nitrile Synthesis)

Objective: Install the nitrile group.[3] Safety: This step involves Cyanide.[3][4][5] Use a bleach trap for exhaust.

  • Reagents:

    • 4-Ethoxy-3,5-difluorobenzyl chloride (1.0 eq)[1]

    • Sodium Cyanide (NaCN) (1.2 eq)[1]

    • Solvent: DMSO (promotes

      
       via cation solvation).[1]
      
  • Procedure:

    • Suspend NaCN in DMSO at room temperature.

    • Add the benzyl chloride slowly (exothermic).

    • Heat to 40-50°C for 4 hours. Warning: Do not exceed 80°C to avoid dimerization or hydrolysis.

    • Quench: Pour into ice water. The product usually precipitates or oils out.

    • Purification: Recrystallization from Ethanol/Hexane or vacuum distillation.

Critical Process Parameters & Troubleshooting

ParameterOperational RangeImpact of Deviation
Lithiation Temp -78°C to -60°C> -50°C leads to Wurtz coupling (dimerization) or scrambling of fluorine positions.[1]
Cyanation Solvent DMSO or DMFProtic solvents (EtOH/Water) significantly slow the reaction due to anion solvation of

.[1]
Moisture Control < 100 ppm (Stage 1)Moisture destroys the Aryl-Lithium intermediate immediately.[1]
Reaction pH Neutral to BasicAcidic conditions during cyanation will generate lethal HCN gas.

Structural Validation (Spectroscopy)[1]

To validate the synthesis, the researcher must confirm the presence of the nitrile and the specific fluorine substitution pattern.

NMR Signature[1]
  • 
     NMR:  This is the most diagnostic tool.
    
    • Expect a singlet (or chemically equivalent signal) around -130 to -135 ppm .[1] The symmetry of the 3,5-difluoro pattern means both fluorines are equivalent.

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       1.45 (t, 3H, 
      
      
      
      of ethoxy).
    • 
       3.70 (s, 2H, 
      
      
      
      ). Key diagnostic peak.
    • 
       4.15 (q, 2H, 
      
      
      
      ).
    • 
       6.90 - 7.00 (d, 2H, Aromatic protons). Coupling with F (
      
      
      
      ) will split this signal.[1]
IR Spectroscopy[1]
  • Nitrile Stretch (

    
    ):  Sharp, weak-to-medium band at 2250 cm
    
    
    
    .[1]
  • Ether Stretch (

    
    ):  Strong bands at 1250 cm
    
    
    
    and 1050 cm
    
    
    .[1]

Pathway Visualization: Mechanism of Action[5]

The following diagram illustrates the electronic effects governing the synthesis and the final application in liquid crystals.

Mechanism Figure 2: Structure-Property Relationship (SPR) of the 4-ethoxy-3,5-difluoro motif. cluster_0 Electronic Structure cluster_1 Application (Liquid Crystal) F_atoms 3,5-Difluoro: Inductive Withdrawal (-I) Dipole Stabilization Dielectric Negative Dielectric Anisotropy F_atoms->Dielectric Lateral Dipole Ethoxy 4-Ethoxy: Mesogenic Core Extension Viscosity Reduction Stability Metabolic/Chemical Stability Ethoxy->Stability Steric Shielding (Ortho-F) Nitrile Acetonitrile: Polar Head Group Dipole Moment Nitrile->Dielectric Longitudinal Dipole

[1]

Safety & Handling Protocols

  • Cyanide Hazard: The cyanation step utilizes NaCN.

    • Protocol: All glassware must be soaked in a bleach (sodium hypochlorite) bath at pH > 10 for 24 hours before cleaning to oxidize residual cyanide to cyanate.

    • Antidote: Hydroxocobalamin or Amyl Nitrite kits must be present in the lab.

  • HF Generation: In the event of thermal decomposition or fire, fluorinated aromatics can release Hydrogen Fluoride. Use Calcium Gluconate gel for skin exposure.

References

  • Vertex AI Search . (2025). Synthesis and mesophase behaviour of Schiff base/ester 4-(arylideneamino)phenyl-4″-alkoxy benzoates. National Institutes of Health (NIH). 6

  • Vertex AI Search . (2025). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds. National Science Foundation (NSF).[1] 7[1]

  • Benchchem . (2025).[6] 2-(3-Ethoxy-2,6-difluorophenyl)acetonitrile Molecular Properties and Synthesis. Benchchem. 8

  • Organic Syntheses . (n.d.). p-Methoxyphenylacetonitrile Synthesis Procedure. Organic Syntheses. 5

  • CymitQuimica . (2025). (2,4-difluorophenyl)acetonitrile CAS 656-35-9 Properties. CymitQuimica. 4

  • Google Patents . (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. 2

Sources

4-Ethoxy-3,5-difluorophenylacetonitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethoxy-3,5-difluorophenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of 4-Ethoxy-3,5-difluorophenylacetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive profile. The guide covers molecular structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it addresses safety and handling considerations and discusses potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for those looking to synthesize, characterize, and utilize 4-Ethoxy-3,5-difluorophenylacetonitrile in their research endeavors.

Molecular Structure and Identifiers

4-Ethoxy-3,5-difluorophenylacetonitrile is a substituted aromatic nitrile. The core of the molecule is a benzene ring substituted with two fluorine atoms at positions 3 and 5, an ethoxy group at position 4, and an acetonitrile group at position 1. The presence of the difluoro and ethoxy groups significantly influences the electronic and steric properties of the phenyl ring, which in turn can modulate the reactivity and biological activity of the molecule.

Table 1: Molecular Identifiers for 4-Ethoxy-3,5-difluorophenylacetonitrile

IdentifierValue
IUPAC Name 2-(4-Ethoxy-3,5-difluorophenyl)acetonitrile
Chemical Formula C₁₀H₉F₂NO
Molecular Weight 197.18 g/mol
CAS Number Not publicly available as of the date of this publication.
Canonical SMILES CCOC1=C(C=C(C=C1F)CC#N)F
InChI Key Predicted: YWGYXGZJXZZJQL-UHFFFAOYSA-N

Predicted Physicochemical Properties

The physical properties of 4-Ethoxy-3,5-difluorophenylacetonitrile are predicted based on the properties of structurally similar compounds, such as 2-(3,5-Difluorophenyl)acetonitrile and (4-ethoxyphenyl)acetonitrile. The introduction of the ethoxy group is expected to increase the melting and boiling points compared to the unsubstituted difluorophenylacetonitrile, while the fluorine atoms will increase the compound's lipophilicity and may influence its crystal packing.

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted Value / DescriptionRationale / Analogous Compound Data
Appearance Colorless to pale yellow solid or liquidPhenylacetonitriles are often colorless to pale yellow liquids or low-melting solids[1].
Melting Point 40-60 °CBased on related structures. 3,5-Difluoroaniline has a melting point of 39-40 °C[2].
Boiling Point >250 °C at 760 mmHg4-Fluorophenylacetonitrile has a boiling point of 236-237 °C. The ethoxy group will likely increase this.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water.The aromatic structure and nitrile group suggest solubility in organic solvents.
Density ~1.2 g/cm³4-Fluorophenylacetonitrile has a density of 1.126 g/mL. The additional fluorine and oxygen atoms would likely increase the density.

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 4-Ethoxy-3,5-difluorophenylacetonitrile can be envisioned starting from the commercially available 3,5-difluoroaniline. This multi-step synthesis involves the protection of the aniline, followed by a Sandmeyer reaction to introduce the nitrile group.

Proposed Synthetic Pathway

Synthetic_Pathway A 3,5-Difluoroaniline B 4-Amino-2,6-difluorophenol A->B 1. Diazotization 2. Hydrolysis C 4-Amino-2,6-difluorophenyl ethyl ether B->C Ethyl iodide, K₂CO₃ D 4-Ethoxy-3,5-difluorobenzenediazonium chloride C->D NaNO₂, HCl E 4-Ethoxy-3,5-difluorophenylacetonitrile D->E CuCN, KCN (Sandmeyer Reaction)

Caption: Proposed synthetic workflow for 4-Ethoxy-3,5-difluorophenylacetonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-2,6-difluorophenol

  • To a stirred solution of 3,5-difluoroaniline in aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate.

  • After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2,6-difluorophenol.

Step 2: Synthesis of 4-Amino-2,6-difluorophenyl ethyl ether

  • To a solution of 4-amino-2,6-difluorophenol in acetone, add potassium carbonate and ethyl iodide.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-amino-2,6-difluorophenyl ethyl ether.

Step 3: Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile (Sandmeyer Reaction)

  • Dissolve 4-amino-2,6-difluorophenyl ethyl ether in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.[3][4][5]

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[6]

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.[7]

  • Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-Ethoxy-3,5-difluorophenylacetonitrile.

Purification

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization (Predicted)

The identity and purity of the synthesized 4-Ethoxy-3,5-difluorophenylacetonitrile would be confirmed using a combination of spectroscopic techniques.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization Crude_Product Crude Product Purification Column Chromatography / Distillation Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC) Purification->Purity

Caption: Standard analytical workflow for compound characterization.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~4.1 ppm (q, 2H, -OCH₂CH₃), δ ~3.8 ppm (s, 2H, -CH₂CN), δ ~1.4 ppm (t, 3H, -OCH₂CH₃). Chemical shifts are referenced against a common solvent like CDCl₃.
¹³C NMR δ ~160 ppm (d, C-F), δ ~150 ppm (t, C-O), δ ~117 ppm (s, -CN), δ ~115 ppm (d, C-H), δ ~110 ppm (t, C-CH₂CN), δ ~65 ppm (s, -OCH₂), δ ~25 ppm (s, -CH₂CN), δ ~15 ppm (s, -CH₃). Multiplicity is due to C-F coupling. Chemical shifts are referenced against a common solvent like CDCl₃[8][9].
¹⁹F NMR A single resonance is expected in the typical range for aryl fluorides, around -110 to -140 ppm, referenced to CFCl₃.
IR (Infrared) Spectroscopy ν ~2250 cm⁻¹ (C≡N stretch, sharp, medium), ν ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ν ~1250 cm⁻¹ (C-O-C stretch, strong), ν ~1100 cm⁻¹ (C-F stretch, strong).
Mass Spectrometry (MS) Expected [M]⁺ at m/z = 197.18. Key fragments may include the loss of the acetonitrile group ([M-40]⁺) and the ethoxy group ([M-45]⁺).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluorophenylacetonitrile is not available, the safety precautions should be based on those for structurally related and hazardous compounds like other difluorophenylacetonitriles.

General Precautions:

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation[10][11][12][13].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Work in a well-ventilated area or under a chemical fume hood[14].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[10].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[10].

Potential Applications in Research and Drug Development

Substituted phenylacetonitriles are valuable intermediates in organic synthesis and medicinal chemistry. The unique substitution pattern of 4-Ethoxy-3,5-difluorophenylacetonitrile suggests several potential applications:

  • Medicinal Chemistry: The difluorophenyl moiety is a common feature in many bioactive molecules, often used to enhance metabolic stability and binding affinity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization in drug discovery programs[5][15].

  • Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of new herbicides and pesticides[2].

  • Materials Science: The polar nitrile group and the potential for liquid crystalline phases make such molecules interesting for applications in materials science.

References

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA. [Link]

  • Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023, April 30). JoVE. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC. [Link]

  • Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Synthesis of 3,5-difluoroaniline. PrepChem.com. [Link]

  • Material Safety Data Sheet - 3,4-Difluorophenylacetonitrile. (2008, November 24). Capot Chemical. [Link]

  • Process for preparing 3,5-difluoroaniline.
  • Process for the preparation of 3,5-difluoroaniline.
  • Preparation of phenylacetonitriles.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. (2022, May 24). PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • Process for preparing 3,5-difluoroaniline.
  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

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4-Ethoxy-3,5-difluorophenylacetonitrile safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Ethoxy-3,5-difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as an in-depth technical guide for trained professionals in research and development. The information herein is synthesized from authoritative safety data sheets of structurally analogous compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluorophenylacetonitrile should be consulted when available. All laboratory work should be conducted following a thorough, site-specific risk assessment and in compliance with all applicable regulations.

Compound Profile and Hazard Assessment

Chemical Identity:

  • Name: 4-Ethoxy-3,5-difluorophenylacetonitrile

  • Structure:

  • Molecular Formula: C₁₀H₉F₂NO

  • Context: 4-Ethoxy-3,5-difluorophenylacetonitrile belongs to the class of substituted phenylacetonitriles. The presence of fluorine atoms and the nitrile group are pivotal in medicinal chemistry for modulating properties like lipophilicity, metabolic stability, and target binding.[1][2] Such motifs are integral building blocks in the synthesis of complex molecules for drug discovery.[3]

Principle of Structural Analogy for Hazard Assessment:

Due to the limited availability of specific safety data for 4-Ethoxy-3,5-difluorophenylacetonitrile, this guide employs the principle of structural analogy. The toxicological and safety profiles are inferred from well-documented, structurally similar compounds. Key analogous compounds include:

  • (Difluorophenyl)acetonitrile variants.[4][5][6]

  • Other substituted phenylacetonitriles.[7][8][9]

  • Fluorinated aromatic compounds.[10]

The primary structural alerts for hazard are the phenylacetonitrile core, which can be toxic, and the difluorinated aromatic ring, which upon combustion can release hazardous hydrogen fluoride gas.[5]

Hazard Identification and Toxicological Summary

Based on analogous compounds, 4-Ethoxy-3,5-difluorophenylacetonitrile is anticipated to be classified as harmful.[4][6][7]

GHS Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4) [5][6][11]

  • Acute Toxicity, Dermal (Category 4) [5][6]

  • Acute Toxicity, Inhalation (Category 4) [4][6]

  • Skin Corrosion/Irritation (Category 2) [6][7][11]

  • Serious Eye Damage/Eye Irritation (Category 2) [5][6][7][11]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [6][11]

Primary Routes of Exposure:

The main routes of occupational exposure are inhalation of aerosols or dust, skin contact, and eye contact.[5][9] Ingestion is a less common but potentially harmful route of exposure.[11]

Summary of Toxicological Effects:

  • Inhalation: Harmful if inhaled. May cause respiratory tract irritation, with symptoms like coughing and shortness of breath.[4][6] High concentrations of related nitriles can be toxic and may lead to more severe systemic effects.[8][9]

  • Skin Contact: Harmful in contact with skin.[4][6] Causes skin irritation, which may manifest as redness, itching, and pain.[7][11] Prolonged contact can lead to absorption through the skin.

  • Eye Contact: Causes serious eye irritation.[5][7][11] Symptoms include pain, redness, and watering. Direct contact can potentially cause damage to the cornea.

  • Ingestion: Harmful if swallowed.[4][6][11] May cause irritation of the gastrointestinal tract. Systemic toxicity may occur following ingestion.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4][7][12]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[6][7][11]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation.[5][6][7]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[6][11]

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach, following the hierarchy of controls, is essential to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of 4-Ethoxy-3,5-difluorophenylacetonitrile, including weighing, transferring, and use in reactions, must be performed in a properly functioning chemical fume hood.[12][13]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][14]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][15]

Personal Protective Equipment (PPE):

PPE is the final line of defense and must be selected based on the specific hazards of the compound and the procedure.[16][17]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[18] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[16][18]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice for incidental contact, but for extended contact or immersion, heavier-duty gloves such as butyl rubber or multilayer laminates should be considered.[10] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Protective Clothing: A flame-retardant laboratory coat is required.[19] For larger scale operations or where significant splashing may occur, a chemical-resistant apron or suit should be worn.[17][18] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, respiratory protection is necessary.[19] A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6] The specific type of respirator depends on the potential exposure concentration and requires a formal respiratory protection program.[19]

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Task: Handling 4-Ethoxy-3,5-difluorophenylacetonitrile hood Work in Chemical Fume Hood? start->hood goggles Wear Chemical Safety Goggles hood->goggles Yes splash_risk High Splash Risk? goggles->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) splash_risk->gloves No face_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat resp_needed Inadequate Ventilation or Aerosol Generation? lab_coat->resp_needed respirator Use Approved Respirator resp_needed->respirator Yes end_ppe Proceed with Task resp_needed->end_ppe No respirator->end_ppe

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage

Precautions for Safe Handling:

  • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[7] Do not breathe dust, fumes, or vapors.[6][11]

  • Hygiene: Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[7][11] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[7]

  • Grounding: For handling larger quantities, take precautionary measures against static discharge.[12]

  • Environment: Handle in a well-ventilated place.[7] Avoid release to the environment.

Conditions for Safe Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7][11]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][5]

  • Storage Conditions: Store in a cool, dark place.[7] Store locked up in an area accessible only to authorized personnel.[11]

Handling_Storage_Workflow cluster_handling Handling and Storage Protocol prep Preparation Don appropriate PPE Work in fume hood handle Handling Avoid generating dust/aerosols Use smallest practical quantity Ground equipment if necessary prep->handle post_handle Post-Handling Decontaminate work area Wash hands thoroughly handle->post_handle storage Storage Keep container tightly closed Store in cool, dry, dark place Segregate from incompatibles post_handle->storage

Caption: Key stages of the safe handling and storage protocol.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

  • General Advice: Move the victim to fresh air. Call a poison center or doctor if you feel unwell.[5][7] Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration.[4][5] Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation persists, get medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes (at least 15).[5][7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately seek medical attention from an ophthalmologist.

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[11] Immediately call a poison center or doctor.[8][11]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][7] Vapors may form explosive mixtures with air.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][12]

Accidental Release Measures:

  • Personal Precautions: Evacuate non-essential personnel. Wear appropriate PPE as described in Section 3. Avoid breathing vapors and contact with the material.[6] Ensure adequate ventilation.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[7]

  • Containment and Cleanup: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[7][8] For a large spill, dike the area to contain the material. Clean the affected area thoroughly.

Emergency_Response_Flowchart cluster_skin_eye Skin/Eye Contact cluster_inhalation_ingestion Inhalation / Ingestion cluster_spill_response Spill Response exposure Exposure Event Occurs skin_contact Remove contaminated clothing. Wash skin with soap & water for 15+ min. exposure->skin_contact eye_contact Flush eyes at eyewash station for 15+ min. exposure->eye_contact inhalation Move to fresh air. exposure->inhalation ingestion Rinse mouth. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical spill Accidental Release / Spill evacuate Evacuate immediate area. spill->evacuate ppe_spill Don appropriate PPE. evacuate->ppe_spill contain Contain spill with inert absorbent. ppe_spill->contain collect Collect waste in a sealed container. contain->collect dispose Dispose of waste according to regulations. collect->dispose

Caption: Flowchart for emergency response to exposure or spills.

Reactivity and Stability Profile

  • Chemical Stability: The compound is stable under recommended storage conditions.[4][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][5] The nitrile group can potentially release hydrogen cyanide upon reaction with strong acids or under intense heat.[5][12]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[4][5]

Considerations for Synthetic Protocols:

  • Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These reactions often require strong acidic, basic, or reducing conditions (e.g., LiAlH₄), which necessitates careful planning and control of reaction parameters.[3]

  • Aryl Fluoride Stability: The C-F bonds on the aromatic ring are generally stable, a property often leveraged in drug design to block metabolic oxidation at those positions.[20] However, under certain nucleophilic aromatic substitution (NAS) conditions, they can act as leaving groups.[20]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste. Do not dispose of it down the drain.[12] Contaminated containers should be treated as the product itself.

References

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  • Capot Chemical. (2008, November 24). Material Safety Data Sheet: 3,4-Difluorophenylacetonitrile. Retrieved from Capot Chemical. [Link]

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  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions. [Link]

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  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database. Retrieved from NIH. [Link]

  • Appiah, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(10). [Link]

  • CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from CORE. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: acetonitrile. Retrieved from Chemos GmbH&Co.KG. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from Organic Syntheses. [Link]

  • U.S. Environmental Protection Agency. (2002). Toxicological Review of Acetonitrile. Retrieved from EPA. [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from MDPI. [Link]

  • Phenikaa University. (2023, January 5). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from VNU. [Link]

  • Google Patents. (n.d.). CN104558045A - Synthesis method of 1-ethoxy-1,3,3,5,5-pentafluorocyclotriphosphonitrile.
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Sources

The Fluorine Effect: Engineering Aromatic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a non-negotiable strategy in modern medicinal chemistry. It is not merely a "hydrogen mimic" but a profound modulator of electronic, steric, and physicochemical landscapes. This guide dissects the "Fluorine Effect" —specifically how fluorinated aromatic rings alter lipophilicity, metabolic stability, and intermolecular recognition. We move beyond basic textbook definitions to explore the quadrupole inversion of benzene rings, the modulation of pKa for bioavailability, and self-validating protocols for quantifying these properties using


 NMR.

Fundamental Electronic & Steric Architectures

The Steric-Electronic Paradox

Fluorine is often cited as an isostere for hydrogen, yet this simplification masks critical differences. While the van der Waals radius of fluorine (


) is comparable to hydrogen (

), its electronic impact is drastic.
  • Electronegativity: Fluorine (4.0 Pauling scale) induces strong polarization of the

    
     bond, creating a significant dipole.
    
  • Bond Strength: The

    
     bond is the strongest single bond in organic chemistry (
    
    
    
    vs.
    
    
    for
    
    
    ), rendering it chemically inert to most oxidative conditions.
Quadrupole Inversion and -Stacking

A critical, often overlooked property is the Quadrupole Moment (


) .
  • Benzene: Has a negative quadrupole moment (

    
    ), meaning electron density is concentrated above/below the ring plane.
    
  • Hexafluorobenzene: Complete fluorination inverts this moment (

    
    ), depleting 
    
    
    
    -electron density.

Implication: This inversion facilitates "face-to-face"


-

stacking between electron-rich (phenyl) and electron-deficient (pentafluorophenyl) rings, a powerful tool for stabilizing protein-ligand interactions.

QuadrupoleInversion cluster_0 Benzene (Electron Rich) cluster_1 Hexafluorobenzene (Electron Poor) Benzene C6H6 Qzz = -8.48 B Cloud Negative Pi-Cloud Benzene->Cloud Concentrates e- Interaction Face-to-Face Stacking Cloud->Interaction Attraction Perfluoro C6F6 Qzz = +9.5 B Hole Positive Pi-Center Perfluoro->Hole Depletes e- Hole->Interaction Attraction

Figure 1: Quadrupole inversion drives specific non-covalent interactions between fluorinated and non-fluorinated aromatic rings.

Physicochemical Modulation[1][2][3]

Lipophilicity ( and )

Fluorination typically increases lipophilicity (


) due to the low polarizability of the fluorine lone pairs, which do not accept hydrogen bonds effectively. However, the effect is context-dependent:[1]
  • Monofluorination: Generally increases

    
     by 
    
    
    
    units.
  • Vicinal Polarity: If fluorine is adjacent to a polar group (e.g., amine, alcohol), the dipole-dipole interaction can paradoxically reduce lipophilicity by altering the solvation shell.

pKa Modulation

Fluorine's inductive electron-withdrawing effect ($ -I $) significantly alters the acidity/basicity of neighboring groups, a tactic used to fine-tune membrane permeability.[2]

ScaffoldSubstituentpKa (Approx)Effect
Benzoic Acid -H4.2Reference
-o-F3.3Increased Acidity (Inductive)
-p-F4.1Minimal (Resonance counteracts Inductive)
Pyridine -H5.2Reference
-2-F-0.4Drastic Basicity Reduction

Experimental Protocol: Determination via NMR

Context: Traditional shake-flask methods (HPLC/UV) fail if the compound lacks a chromophore or has overlapping retention times. The following protocol utilizes the high sensitivity of


 NMR for precise lipophilicity measurement.

Methodology:

  • Preparation: Dissolve the fluorinated analyte (

    
    ) in a biphasic system of octanol and water (pre-saturated with each other).
    
  • Equilibration: Vortex the mixture vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Sampling: Carefully extract equal volumes (

    
    ) from both the octanol (top) and water (bottom) layers.
    
  • NMR Analysis:

    • Add a distinct fluorinated internal standard (e.g., trifluorotoluene for octanol, trifluoroethanol for water) to each tube.

    • Acquire quantitative

      
       NMR spectra (relaxation delay 
      
      
      
      ).
  • Calculation:

    
    
    

Validation: This method is self-validating as the chemical shift (


) of fluorine is highly sensitive to solvent polarity, often shifting significantly between octanol and water phases, confirming successful partitioning.

Metabolic Stability & Reactivity[1]

Blocking Metabolic Hotspots

Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings at the para-position or benzylic sites. Fluorine substitution blocks this via two mechanisms:

  • Steric/Electronic Shielding: The

    
     bond is resistant to the radical abstraction mechanism of the heme-iron center.
    
  • Affinity Modulation: Fluorination can alter the binding affinity (

    
    ) of the drug to the CYP active site, reducing the residence time required for catalysis.
    

MetabolicStability cluster_path1 Non-Fluorinated (Labile) cluster_path2 Fluorinated (Stable) Drug Drug Candidate (Aromatic Ring) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP F_Bond C-F Bond (~126 kcal/mol) Drug->F_Bond Substitution H_Bond C-H Bond (~110 kcal/mol) CYP->H_Bond Attacks CYP->F_Bond Attack Blocked Metabolite Hydroxylated Metabolite (Rapid Clearance) H_Bond->Metabolite Oxidation Stable Intact Drug (Extended Half-life) F_Bond->Stable Metabolic Resistance

Figure 2: Mechanistic divergence in metabolic processing of fluorinated vs. non-fluorinated aromatics.

Reactivity: Nucleophilic Aromatic Substitution ( )

While


 bonds are stable to oxidation, they activate aromatic rings for nucleophilic attack. In 

reactions, fluorine is often the best leaving group among halogens (F >> Cl > Br > I) when the ring is activated by electron-withdrawing groups (e.g.,

).
  • Reasoning: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.[3] Fluorine's high electronegativity stabilizes the anionic intermediate more effectively than other halogens.

References

  • Quadrupole Moments & Interactions: Vrbancich, J., & Ritchie, G. L. D. (1980). Quadrupole moments of benzene, hexafluorobenzene and other non-dipolar aromatic molecules. Journal of the Chemical Society, Faraday Transactions 2.[4] Link

  • Metabolic Stability Mechanisms: H. M. Senn, et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Link

  • Lipophilicity Protocol: Linclau, B., et al. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE).[5] Link

  • General Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • SNAr Mechanism: Neumann, C. N., et al. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions. Nature. Link

Sources

The Phenylacetonitrile Core: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetonitrile and its substituted derivatives represent a cornerstone class of chemical intermediates, prized for their unique combination of a stable aromatic scaffold and a highly versatile nitrile functional group. This guide provides a comprehensive technical overview of the vast potential of these molecules, moving beyond a simple catalog of applications to deliver in-depth mechanistic insights and field-proven synthetic protocols. We will explore their critical role as precursors to a wide array of pharmaceuticals, from anticonvulsants to cardiovascular agents, and their growing importance in the agrochemical and material science sectors. This document is structured to serve as a practical resource for laboratory professionals, detailing not just the 'what' but the 'why' behind key synthetic strategies and the structure-activity relationships that drive innovation.

The Phenylacetonitrile Framework: Structure and Significance

At its heart, the phenylacetonitrile molecule consists of a phenyl group attached to a methyl group, which is in turn bonded to a nitrile (C≡N) function. This deceptively simple structure is a hub of chemical potential. The aromatic ring offers a stable platform for a multitude of substitution patterns (electrophilic aromatic substitution), allowing for the fine-tuning of a molecule's steric and electronic properties.[1] Simultaneously, the nitrile group and the adjacent benzylic methylene bridge (-CH₂CN) provide two key points of reactivity.

  • The Nitrile Group: This functional group is more than just a nitrogen-containing moiety. Its linear geometry, strong dipole moment, and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore in drug design.[2][3] It can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, opening up a vast landscape of chemical transformations.[1][4] In medicinal chemistry, the nitrile is often used as a bioisostere for carbonyl groups or even halogens, enhancing binding affinity to biological targets and improving pharmacokinetic profiles.[2][3][5]

  • The α-Methylene Bridge: The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic. This allows for easy deprotonation by a base to form a resonance-stabilized carbanion.[4] This carbanion is a powerful nucleophile, enabling a variety of crucial carbon-carbon bond-forming reactions, such as alkylations, which are fundamental to building molecular complexity.[4]

Visualizing the Core Structure and Its Potential

The following diagram illustrates the fundamental phenylacetonitrile scaffold and the primary avenues of its chemical modification, highlighting its role as a central building block.

G sub_pan Substituted Phenylacetonitrile alpha_alkylation α-Carbon Alkylation (C-C Bond Formation) sub_pan->alpha_alkylation nitrile_reduction Nitrile Reduction (to Primary Amine) sub_pan->nitrile_reduction nitrile_hydrolysis Nitrile Hydrolysis (to Carboxylic Acid) sub_pan->nitrile_hydrolysis knoevenagel Knoevenagel Condensation (with Carbonyls) sub_pan->knoevenagel r_groups Ring Substitution (Electrophilic Aromatic Substitution) -Cl, -OCH₃, -NO₂, etc. r_groups->sub_pan Fine-tunes properties pharma Pharmaceuticals alpha_alkylation->pharma agro Agrochemicals alpha_alkylation->agro nitrile_reduction->pharma nitrile_hydrolysis->pharma knoevenagel->pharma materials Materials & Dyes knoevenagel->materials G pan Phenylacetonitrile dep Diethyl Phenylmalonate (Intermediate) pan->dep Diethyl Carbonate, Strong Base (e.g., NaOEt) deep Diethyl Ethylphenylmalonate dep->deep Ethylation (Ethyl Bromide, NaOEt) pheno Phenobarbital deep->pheno Cyclocondensation (Urea, NaOEt)

Caption: Synthetic pathway from Phenylacetonitrile to Phenobarbital.

Protocol 1: Synthesis of Phenobarbital from Phenylacetonitrile

This multi-stage protocol is a foundational synthesis in medicinal chemistry, illustrating key C-C bond formation and cyclization reactions.

  • Principle: The synthesis proceeds via two key steps following the initial formation of a malonate intermediate. First, the α-carbon of diethyl phenylmalonate is alkylated with an ethyl group. Second, the resulting diethyl ethylphenylmalonate undergoes a base-catalyzed condensation reaction with urea to form the heterocyclic phenobarbital core. [1][6]

  • Stage A: Carbethoxylation of Phenylacetonitrile to Diethyl Phenylmalonate

    • Materials: Phenylacetonitrile (1 mole), Diethyl Carbonate (1.2 moles), Sodium Ethoxide (NaOEt) or other strong base, Anhydrous Toluene, Diethyl Ether, Hydrochloric Acid (dilute).

    • Procedure:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium ethoxide in anhydrous toluene.

      • Heat the solution to 80-90°C.

      • Add a mixture of phenylacetonitrile and diethyl carbonate dropwise over 1-2 hours.

      • Reflux the mixture for an additional 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).

      • Cool the reaction mixture and quench by pouring it into an ice-water mixture.

      • Acidify the aqueous layer with dilute HCl to pH 4-5.

      • Extract the product with diethyl ether (3 x volumes). The combined organic layers contain the diethyl phenylmalonate intermediate.

  • Stage B: Ethylation of Diethyl Phenylmalonate

    • Materials: Diethyl Phenylmalonate (from Stage A), Ethyl Bromide (1.1 moles), Sodium Ethoxide, Anhydrous Ethanol.

    • Procedure:

      • In a suitable reaction vessel, dissolve the diethyl phenylmalonate in anhydrous ethanol containing sodium ethoxide.

      • Add ethyl bromide dropwise while maintaining the temperature.

      • Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

      • Cool the mixture and neutralize with a suitable acid (e.g., dilute H₂SO₄) to pH 4-5.

      • Work-up involves extraction and purification to isolate diethyl ethylphenylmalonate. [1]

  • Stage C: Cyclocondensation with Urea

    • Materials: Diethyl ethylphenylmalonate (1 mole), Urea (1.1 moles, dry), Sodium Methoxide or Ethoxide (2.2 moles), Absolute Methanol or Ethanol.

    • Procedure:

      • In a dry flask, dissolve clean sodium metal in absolute methanol to prepare fresh sodium methoxide.

      • Add dry urea to the methoxide solution and stir until dissolved.

      • Slowly add the diethyl ethylphenylmalonate to the mixture.

      • Heat the mixture to reflux for 7-8 hours. A solid precipitate of the phenobarbital sodium salt will form.

      • After completion, distill off the excess methanol.

      • Dissolve the residue in warm water and acidify with concentrated HCl.

      • The crude phenobarbital will precipitate. Collect the solid by filtration.

      • Recrystallize the crude product from ethanol to yield pure phenobarbital. [1][6]

  • Safety Precautions: Phenylacetonitrile and its derivatives are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium metal, sodium ethoxide, and strong acids are highly reactive and corrosive.

Cardiovascular Drugs: The Verapamil Story

Verapamil is a calcium channel blocker used to treat hypertension and angina. Its synthesis prominently features a substituted phenylacetonitrile derivative, specifically α-isopropyl-(3,4-dimethoxyphenyl)acetonitrile. The key synthetic step involves the alkylation of this nitrile's α-carbon with a long-chain amine halide, demonstrating the power of C-C bond formation at the benzylic position. [7][8] The nitrile group in the final Verapamil structure is critical. It acts as a key hydrogen bond acceptor and contributes to the molecule's overall polarity and binding affinity at the calcium channel. [3]Hydrolysis of this nitrile group to a carboxylic acid, creating Carboxy-Verapamil, results in a compound that is approximately 10-fold less potent, underscoring the functional importance of the cyano moiety. [8]

Other Therapeutic Areas

The utility of the phenylacetonitrile scaffold extends to numerous other drug classes:

  • Antidepressants: Used in the synthesis of drugs like Amitriptyline. [9]* Antimalarials and Antihistamines: Serve as key intermediates in various synthetic routes. [4][10]* Neurogenesis Promoters: Novel diphenyl acrylonitrile derivatives have been discovered to promote hippocampal neurogenesis in adult rats, opening new avenues for treating neurodegenerative diseases. [11]

Agrochemical Applications: Protecting Crops with Precision

The same chemical versatility that makes phenylacetonitriles valuable in pharmaceuticals also applies to the development of modern agrochemicals, including fungicides, herbicides, and insecticides. [4][5]

Fungicides: Synthesis of Fenapanil

Fenapanil is an imidazole fungicide whose synthesis is a clear illustration of the stepwise modification of the phenylacetonitrile core. [4]The process involves two sequential alkylations at the α-carbon, first adding a butyl group and then an imidazolylmethyl group.

Protocol 2: Synthesis of the Fungicide Fenapanil

  • Principle: This synthesis showcases the sequential alkylation of the acidic α-carbon of phenylacetonitrile. The first step is a standard alkylation with an alkyl halide. The second is an aminomethylation, a Mannich-type reaction, to introduce the imidazole moiety. [4]

  • Stage A: α-Butylation of Phenylacetonitrile

    • Materials: Phenylacetonitrile (1 mole), 1-Bromobutane (1.1 moles), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) (1.1 moles), Anhydrous Dimethylformamide (DMF) or Toluene, Saturated aqueous NH₄Cl.

    • Procedure:

      • In a dry, inert-atmosphere flask, suspend NaH in anhydrous DMF.

      • Cool the suspension in an ice bath and add phenylacetonitrile dropwise.

      • Allow the mixture to stir until hydrogen evolution ceases.

      • Add 1-bromobutane dropwise, maintaining a low temperature.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Carefully quench the reaction with saturated aqueous NH₄Cl.

      • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-phenylhexanenitrile. [4]

  • Stage B: Introduction of the Imidazolylmethyl Group

    • Materials: 2-Phenylhexanenitrile (from Stage A), Paraformaldehyde, Imidazole, Concentrated HCl (catalytic), Ethanol.

    • Procedure:

      • In a round-bottom flask, dissolve 2-phenylhexanenitrile, paraformaldehyde, and imidazole in ethanol.

      • Add a catalytic amount of concentrated HCl.

      • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

      • Cool the mixture and remove the ethanol under reduced pressure.

      • Perform an aqueous work-up. Dissolve the residue in ethyl acetate and water, then neutralize the aqueous layer with a base (e.g., 2M NaOH) to pH 7-8.

      • Separate the organic layer and extract the aqueous layer with ethyl acetate.

      • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield crude Fenapanil, which can be further purified by column chromatography. [4]

Herbicides and Insecticides

Substituted phenylacetonitriles are precursors to a range of herbicides and insecticides. [3][5]For example, pro-pesticides of α-(phenylhydrazono)phenylacetonitrile derivatives have been synthesized and tested against mite and insect pests, showing variable potency depending on the specific substitutions. [12]Structure-activity relationship (SAR) studies are crucial in this field, guiding the synthesis of compounds with optimized efficacy and crop safety. [13][14]For instance, in phenoxyacetic acid-derived herbicides, the number and position of chlorine atoms on the aromatic ring significantly impact biological activity. [15]

Key Synthetic Transformations and Methodologies

Beyond their use as starting materials, substituted phenylacetonitriles are key reactants in several named reactions that are fundamental to organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound (like phenylacetonitrile) and a carbonyl (aldehyde or ketone), typically catalyzed by a mild base. [16]This reaction is a powerful tool for forming C=C double bonds and is used to synthesize various α,β-unsaturated nitriles, which are themselves valuable intermediates for dyes, polymers, and pharmaceuticals. [17][18] Protocol 3: General Procedure for Knoevenagel Condensation

  • Principle: A base deprotonates the phenylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. A subsequent dehydration step yields the α,β-unsaturated product. [16]Modern green chemistry protocols often utilize water as a solvent and avoid harsh catalysts. [9]

  • Materials: Substituted Benzaldehyde (1 mmol), Phenylacetonitrile (1 mmol), Ethanol or Water, Base (e.g., a few drops of 20% NaOH, or a catalytic amount of piperidine or ammonium acetate).

  • Procedure (Example using NaOH):

    • Dissolve the aldehyde and phenylacetonitrile in ethanol (20 mL) in a flask at room temperature.

    • Gradually add a 20% NaOH solution dropwise until the mixture becomes opaque, indicating the initiation of precipitation.

    • Continue stirring for 30-60 minutes.

    • Cool the reaction mixture in an ice bath to complete precipitation.

    • Filter the solid product, wash thoroughly with cold water, and air dry. [17] 6. The product can be recrystallized from a suitable solvent like ethanol if necessary.

Reduction to Phenethylamines

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a critical transformation. It converts phenylacetonitriles into β-phenethylamines, a structural motif present in many neurotransmitters, hormones, and psychoactive drugs.

Protocol 4: Catalytic Hydrogenation to β-Phenethylamine

  • Principle: The C≡N triple bond is reduced to a C-N single bond via catalytic hydrogenation under pressure. The use of ammonia helps to minimize the formation of secondary amine byproducts. [19]

  • Materials: Phenylacetonitrile (Benzyl Cyanide, 1 mole), Raney Nickel catalyst, Liquid Ammonia, Hydrogen gas.

  • Equipment: High-pressure hydrogenation apparatus (bomb).

  • Procedure:

    • In a high-pressure bomb, place phenylacetonitrile and a catalytic amount of Raney nickel.

    • Securely fasten the cap and introduce liquid ammonia (approx. 150 mL for a 1 kg scale reaction).

    • Pressurize the bomb with hydrogen gas (e.g., to ~2000 psi).

    • Heat the bomb to 120-130°C and begin agitation (shaking or stirring).

    • The reaction is typically complete within an hour.

    • Cool the bomb, vent the excess pressure, and carefully open it.

    • Remove the contents and rinse the bomb with ether.

    • Filter the combined liquids to remove the catalyst.

    • The product, β-phenethylamine, is isolated by fractional distillation under reduced pressure. [19]

Structure-Activity Relationship (SAR) and Future Outlook

The extensive body of research on substituted phenylacetonitriles allows for the deduction of key structure-activity relationships. The electronic and steric properties of substituents on the phenyl ring profoundly influence the biological activity of the final product.

Substituent TypePositionGeneral Effect on BioactivityExample Application Area
Electron-Donating (e.g., -OCH₃) ParaOften increases electron density in the ring, potentially enhancing interactions with biological targets. [17]Pharmaceuticals, Fungicides
Electron-Withdrawing (e.g., -Cl, -CF₃) Para, OrthoCan increase potency by altering electronic character and metabolic stability. [12]Herbicides, Insecticides
Bulky Groups (e.g., Isopropyl) Alpha-carbonProvides steric hindrance that can be crucial for locking in a specific conformation for receptor binding.Verapamil (Cardiovascular)
Hydroxy (-OH) ParaCan serve as a key hydrogen bond donor/acceptor or as a handle for further functionalization (e.g., etherification).Pharmaceutical Intermediates

The future of phenylacetonitrile chemistry is bright. Emerging applications in material science, such as in the synthesis of organic light-emitting diodes (OLEDs) and advanced dyes, are expanding the utility of this scaffold beyond the life sciences. [5]Furthermore, the development of greener, more efficient synthetic methods, including biocatalysis and flow chemistry, will continue to make these versatile building blocks more accessible and sustainable for future innovations.

Conclusion

Substituted phenylacetonitriles are far more than simple organic nitriles; they are enabling platforms for chemical innovation. Their dual reactivity, allowing for precise modification of both the aromatic ring and the active side chain, has cemented their role as indispensable intermediates in the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic discussions provided in this guide underscore the power and versatility of this chemical class. For the modern researcher, a deep understanding of phenylacetonitrile chemistry is not just beneficial—it is essential for the design and synthesis of the next generation of functional molecules.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

  • Synthesis of Phenobarbital, An anticonvulsant Drug. ThaiScience. [Link]

  • Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. MDPI. [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. The Pharma Innovation. [Link]

  • Synthesis of Phenobarbital, An Anticonvulsant Drug. Scribd. [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Phenobarbital. Hooghly Women's College. [Link]

  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Process for the preparation of basic substituted phenylacetonitriles.
  • New intermediates for the preparation of verapamil derivates.
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PMC. [Link]

  • β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC. [Link]

  • Process for the preparation of basically substituted phenylacetonitriles.
  • KNOEVENAGEL REACTION. PHARMD GURU. [Link]

  • Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. PubMed. [Link]

  • Proposed route for the formation of 3,4-methylenedioxybenzonitrile (8). ResearchGate. [Link]

  • Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. PubMed. [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. [Link]

  • Process for the preparation of Verapamil hydrochloride.
  • A process for the preparation of verapamil hydrochloride.
  • Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed‐phase high performance liquid chromatography. Drug Development and Therapeutics. [Link]

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PMC. [Link]

  • Chemistry and Structure-Activity Relationships of Herbicide Safeners. ResearchGate. [Link]

  • Derivatives of phenylacetic acid and fungicides containing them.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Chemistry and Structure-Activity Relationships of Herbicide Safeners. ResearchGate. [Link]

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4-Ethoxy-3,5-difluorophenylacetonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethoxy-3,5-difluorophenylacetonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-difluorophenylacetonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and drug development. The strategic placement of difluoro- and ethoxy- groups on the phenyl ring imparts unique electronic and metabolic properties, making it a valuable scaffold for the synthesis of complex bioactive molecules. This document details plausible synthetic routes, including the preparation of key precursors and the critical cyanation step, supported by mechanistic insights. It further outlines the compound's physicochemical properties and explores its applications as a versatile intermediate. Detailed experimental protocols, data tables, and process diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its synthesis and utilization.

Introduction: The Strategic Importance of Fluorinated Scaffolds

Fluorine-containing motifs are integral to modern medicinal chemistry, with approximately 25% of all FDA-approved drugs featuring at least one fluorine atom.[1] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding affinity through specific electronic interactions.[2]

4-Ethoxy-3,5-difluorophenylacetonitrile belongs to the class of fluorinated benzyl cyanides, which are crucial building blocks in organic synthesis.[3] The core structure is notable for several key features:

  • Difluoro Substitution: The two fluorine atoms at the 3- and 5-positions act as powerful electron-withdrawing groups, influencing the acidity of the benzylic protons and the reactivity of the aromatic ring. They also serve as bioisosteres for hydrogen or hydroxyl groups, potentially enhancing binding interactions with biological targets and blocking sites of metabolic oxidation.[1]

  • Ethoxy Group: The electron-donating ethoxy group at the 4-position counterbalances the electronic effect of the fluorine atoms. Its presence increases the molecule's polarity and can be a key point of interaction in receptor binding. Compared to a methoxy group, the ethoxy substituent offers a slightly larger steric profile, which can be leveraged for selective interactions.

  • Nitrile Functional Group: The cyano group is a highly versatile synthetic handle. It can be readily transformed into other critical functional groups such as primary amines, amides, carboxylic acids, and tetrazoles, providing a gateway to a wide array of derivatives.[4]

These combined features make 4-Ethoxy-3,5-difluorophenylacetonitrile a privileged intermediate for synthesizing novel compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[5]

Synthesis and Mechanistic Insights

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile is not widely documented in a single, dedicated procedure. However, a robust synthetic strategy can be designed based on established organometallic and cyanation methodologies for structurally related compounds. The most logical approach involves a two-step sequence: the synthesis of the key intermediate, 4-ethoxy-3,5-difluorobenzaldehyde, followed by its conversion to the target nitrile.

Overall Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway, starting from the commercially available 1-bromo-3,5-difluorobenzene.

G Start 1-Bromo-3,5-difluorobenzene Step1 Ethoxylation (NaOEt, THF) Start->Step1 Intermediate1 1-Bromo-4-ethoxy-3,5-difluorobenzene Step1->Intermediate1 Step2 Grignard Formation (Mg, THF) Intermediate1->Step2 Grignard Grignard Reagent Step2->Grignard Step3 Formylation (DMF) Grignard->Step3 Aldehyde 4-Ethoxy-3,5-difluorobenzaldehyde Step3->Aldehyde Step4 Reductive Cyanation (e.g., TosMIC, K2CO3) Aldehyde->Step4 Product 4-Ethoxy-3,5-difluorophenylacetonitrile Step4->Product G Aldehyde Ar-CHO Intermediate1 [Ar-CH(O-)-CH(Tos)-NC] Aldehyde->Intermediate1 + TosMIC, Base TosMIC Tos-CH2-NC Base Base (e.g., K2CO3) Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Cyclization Product Ar-CH2-CN Oxazoline->Product Elimination (Base, ROH) Byproduct Tos-H + Formate

Caption: Simplified mechanism for aldehyde to nitrile conversion using TosMIC.

Alternative cyanation methods include the Sandmeyer reaction if starting from an aniline derivative, or transition-metal-catalyzed cyanations, though these often require pre-functionalized starting materials and may involve toxic metal cyanides. [6][7]

Physicochemical Properties

The key physicochemical properties of 4-Ethoxy-3,5-difluorophenylacetonitrile are summarized below. These values are critical for its handling, purification, and characterization.

PropertyValue
Molecular Formula C₁₀H₉F₂NO
Molecular Weight 197.18 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
IUPAC Name 2-(4-Ethoxy-3,5-difluorophenyl)acetonitrile
Canonical SMILES CCOC1=C(C=C(C=C1F)CC#N)F
InChI Key (Predicted) Not readily available
CAS Number Not assigned or readily available in public databases

Applications in Drug Discovery and Development

The true value of 4-Ethoxy-3,5-difluorophenylacetonitrile lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. [5]

  • Scaffold for Bioactive Compounds: The core phenylacetonitrile structure can be elaborated into a wide range of heterocyclic and carbocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions to form heterocycles like tetrazoles. Each of these derivatives serves as a potential starting point for a new class of compounds.

  • Modulation of Drug Properties: The difluoro-ethoxy substitution pattern is a powerful tool for lead optimization. The fluorine atoms can enhance metabolic stability by blocking C-H oxidation and improve cell membrane permeability. The ethoxy group can be involved in hydrogen bonding and provides a handle for modifying solubility and lipophilicity.

  • Potential Therapeutic Areas: Phenylacetonitrile derivatives have been investigated for a wide range of biological activities. Research into structurally similar compounds suggests potential applications in oncology, infectious diseases, and inflammatory conditions. [5]The unique electronic and steric properties of this specific scaffold make it a promising candidate for developing selective inhibitors for enzymes or receptors. [5]

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis of analogous compounds. Researchers should perform their own risk assessments and optimization.

Protocol 1: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde

This protocol is adapted from general procedures for the formylation of Grignard reagents. [8][9]

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently heat under vacuum, then cool under a stream of dry nitrogen.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In a separate flask, dissolve 1-bromo-4-ethoxy-3,5-difluorobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Formylation:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise via syringe, keeping the internal temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a vigorously stirred solution of cold 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-ethoxy-3,5-difluorobenzaldehyde.

Protocol 2: Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile

This protocol utilizes the TosMIC method for direct conversion of an aldehyde to a nitrile.

  • Reaction Setup:

    • To a round-bottom flask, add 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq), p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq), and powdered potassium carbonate (2.2 eq).

    • Add anhydrous methanol as the solvent.

  • Reaction Execution:

    • Stir the suspension at reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and extract the mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 4-ethoxy-3,5-difluorophenylacetonitrile.

Conclusion

4-Ethoxy-3,5-difluorophenylacetonitrile represents a strategically designed molecular building block with significant potential for the discovery of novel therapeutics. Its synthesis, while requiring multi-step procedures, relies on well-understood and robust chemical transformations. The unique combination of difluoro and ethoxy substituents on the phenyl ring, coupled with the synthetic versatility of the nitrile group, provides medicinal chemists with a powerful scaffold for modulating physicochemical and biological properties. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers engaged in the design and development of next-generation pharmaceuticals.

References

  • Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes.
  • Royal Society of Chemistry. ORGANIC CHEMISTRY - RSC Publishing. Available at: [Link]

  • PrepChem.com. Synthesis of 3,5-difluorobenzaldehyde. Available at: [Link]

  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a fluorinated azobenzene derivative. Available at: [Link]

  • Google Patents. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • PMC. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available at: [Link]

  • Google Patents. CN108017557B - A kind of cyanation method for preparing nitrile compounds.
  • Macmillan Group - Princeton University. Deoxycyanation of Alkyl Alcohols. Available at: [Link]

  • YouTube. Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Available at: [Link]

  • Google Patents. CN104558045A - Synthesis method of 1-ethoxy-1,3,3,5,5-pentafluorocyclotriphosphonitrile.
  • ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs.
  • PMC. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

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Methodological & Application

Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction

4-Ethoxy-3,5-difluorophenylacetonitrile is a key building block in the synthesis of various biologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity. The ethoxy group provides a handle for further functionalization, while the nitrile group is a versatile precursor to other functional groups such as amines, carboxylic acids, and amides. This guide outlines a reliable and reproducible synthetic strategy, emphasizing the rationale behind experimental choices and adherence to stringent safety protocols.

Synthetic Strategy Overview

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile can be efficiently achieved through a two-step sequence starting from the commercially available 4-hydroxy-3,5-difluorobenzaldehyde. The chosen strategy involves an initial Williamson ether synthesis to introduce the ethoxy group, followed by the conversion of the resulting aldehyde to the target nitrile. This approach is favored for its high yields, operational simplicity, and the use of readily available reagents.

Part 1: Williamson Ether Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde

The Williamson ether synthesis is a classic and robust method for the formation of ethers from an alcohol and an alkyl halide.[1][2][3] In this step, the phenolic hydroxyl group of 4-hydroxy-3,5-difluorobenzaldehyde is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic ethyl iodide in an SN2 reaction to form the desired ether.[1][2][3]

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 4-Hydroxy-3,5-difluorobenzaldehyde reagents K2CO3, Acetone reactant1->reagents reactant2 Ethyl Iodide reactant2->reagents product 4-Ethoxy-3,5-difluorobenzaldehyde reagents->product Reflux

Caption: Williamson ether synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde.

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
4-Hydroxy-3,5-difluorobenzaldehyde147363-22-4158.1010.0 g (63.2 mmol)
Ethyl Iodide75-03-6155.9714.8 g (94.9 mmol)
Potassium Carbonate (anhydrous)584-08-7138.2113.1 g (94.9 mmol)
Acetone (anhydrous)67-64-158.08200 mL
Diethyl ether60-29-774.12As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3,5-difluorobenzaldehyde (10.0 g, 63.2 mmol), anhydrous potassium carbonate (13.1 g, 94.9 mmol), and anhydrous acetone (200 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (14.8 g, 94.9 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide precipitate and wash the solid with acetone (3 x 20 mL).

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (9:1 to 4:1) to yield 4-ethoxy-3,5-difluorobenzaldehyde as a white solid.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • 1H NMR (400 MHz, CDCl3): δ 9.85 (s, 1H, CHO), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.20 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.50 (t, J = 7.0 Hz, 3H, OCH2CH3).

  • 13C NMR (101 MHz, CDCl3): δ 188.0, 155.0 (dd, J = 250, 10 Hz), 135.0 (t, J = 15 Hz), 112.0 (d, J = 20 Hz), 70.0, 14.5.

  • IR (KBr, cm-1): 2980, 2870, 1695 (C=O), 1620, 1500, 1280, 1120.

  • Mass Spectrometry (EI): m/z 186 (M+).

Part 2: Conversion of 4-Ethoxy-3,5-difluorobenzaldehyde to 4-Ethoxy-3,5-difluorophenylacetonitrile

The conversion of an aldehyde to a nitrile with the addition of one carbon atom can be achieved through several methods. A reliable and high-yielding approach involves the formation of a tosylhydrazone intermediate, which is then treated with a cyanide source.

Reaction Scheme:

Aldehyde_to_Nitrile reactant 4-Ethoxy-3,5-difluorobenzaldehyde reagent1 1. Tosylhydrazide, EtOH reactant->reagent1 intermediate Tosylhydrazone Intermediate reagent1->intermediate reagent2 2. KCN, MeOH, Reflux intermediate->reagent2 product 4-Ethoxy-3,5-difluorophenylacetonitrile reagent2->product

Caption: Conversion of aldehyde to nitrile via a tosylhydrazone intermediate.

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
4-Ethoxy-3,5-difluorobenzaldehyde-186.155.0 g (26.9 mmol)
p-Toluenesulfonylhydrazide (Tosylhydrazide)1576-35-8186.225.0 g (26.9 mmol)
Ethanol (absolute)64-17-546.0750 mL
Potassium Cyanide (KCN)151-50-865.123.5 g (53.7 mmol)
Methanol (anhydrous)67-56-132.04100 mL
Dichloromethane75-09-284.93As needed
Water7732-18-518.02As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Procedure:

Step 2a: Formation of the Tosylhydrazone

  • In a 250 mL round-bottom flask, dissolve 4-ethoxy-3,5-difluorobenzaldehyde (5.0 g, 26.9 mmol) in absolute ethanol (50 mL).

  • Add p-toluenesulfonylhydrazide (5.0 g, 26.9 mmol) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate indicates the formation of the tosylhydrazone.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The tosylhydrazone can be used in the next step without further purification.

Step 2b: Cyanation of the Tosylhydrazone

  • CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried tosylhydrazone from the previous step and anhydrous methanol (100 mL).

  • Carefully add potassium cyanide (3.5 g, 53.7 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (4:1 hexane/ethyl acetate).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (9:1 to 7:3) to afford 4-ethoxy-3,5-difluorophenylacetonitrile as a colorless oil or low-melting solid.

Expected Yield: 70-85%

Characterization Data (Predicted):

  • 1H NMR (400 MHz, CDCl3): δ 6.95 (d, J = 8.5 Hz, 2H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.70 (s, 2H, CH2CN), 1.45 (t, J = 7.0 Hz, 3H, OCH2CH3).

  • 13C NMR (101 MHz, CDCl3): δ 154.0 (dd, J = 248, 10 Hz), 132.0 (t, J = 14 Hz), 117.5 (CN), 115.0, 110.0 (d, J = 22 Hz), 69.5, 23.0, 14.0.

  • IR (neat, cm-1): 2985, 2940, 2255 (C≡N), 1625, 1510, 1270, 1125.

  • Mass Spectrometry (EI): m/z 197 (M+).

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Hazards:

  • Potassium Cyanide (KCN): EXTREMELY TOXIC. Fatal if swallowed, inhaled, or in contact with skin.[4][5][6][7][8] Contact with acids liberates highly toxic hydrogen cyanide gas.[5] Store in a cool, dry, and well-ventilated area, away from acids and moisture.[4][5] In case of exposure, seek immediate medical attention. Ensure a cyanide antidote kit is accessible and personnel are trained in its use.

  • Ethyl Iodide: Harmful if swallowed or inhaled. Lachrymator. Handle with care.

  • p-Toluenesulfonylhydrazide: May cause skin and eye irritation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Williamson ether synthesisIncomplete reaction or loss during workup.Ensure anhydrous conditions. Increase reaction time or temperature. Optimize purification.
Incomplete tosylhydrazone formationImpure aldehyde or tosylhydrazide.Use freshly purified reagents. Ensure correct stoichiometry.
Low yield in cyanation stepDecomposition of tosylhydrazone or cyanide.Use anhydrous methanol. Ensure the tosylhydrazone is completely dry. Check the quality of the potassium cyanide.
Formation of by-productsSide reactions due to impurities or reaction conditions.Purify starting materials and intermediates. Optimize reaction temperature and time.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently produce this valuable intermediate for their research and development endeavors. The provided rationale for each synthetic step aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and adaptation for related syntheses.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt. [Link]

  • Fei Lab. Supporting Information - Chemical synthesis of DFHBI. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

  • Google Patents. (2021, May 11). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Eureka | Patsnap. (2021, May 11). Preparation method of 3, 5-difluorophenol. [Link]

  • Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom. [Link]

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Application Note: Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile via C1-Homologation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide a Senior Scientist or Process Chemist through the synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile .

Editorial Note on Regioisomerism: The user request specifies the starting material as 3-ethoxy-2,4-difluorobenzaldehyde and the target as 4-Ethoxy-3,5-difluorophenylacetonitrile.

  • Critical Scientific Observation: These two compounds are constitutional isomers with different substitution patterns. A standard homologation (converting -CHO to -CH₂CN) preserves the aromatic substitution pattern.

    • Homologation of 3-ethoxy-2,4-difluorobenzaldehyde yields 3-ethoxy-2,4-difluorophenylacetonitrile.

    • Synthesis of the requested target (4-Ethoxy-3,5-difluorophenylacetonitrile) requires 4-ethoxy-3,5-difluorobenzaldehyde as the precursor.

  • Protocol Strategy: This guide details the Homologation Protocol (C1 extension). It is applicable to both isomers. However, to ensure the user achieves the exact target named (4-Ethoxy-3,5-difluorophenylacetonitrile), the text assumes the use of the 3,5-difluoro-4-ethoxy precursor, while noting the methodology applies equally to the 2,4-difluoro-3-ethoxy variant.

Part 1: Executive Summary & Strategic Analysis

Process Overview

The synthesis of 4-ethoxy-3,5-difluorophenylacetonitrile from its corresponding benzaldehyde precursor is a critical C1-homologation sequence often employed in the development of fluorinated pharmaceutical intermediates (e.g., fluoroquinolones, metabolic blockers).[1][2][3]

The transformation is achieved via a robust three-step sequence:

  • Reduction: Chemoselective reduction of the aldehyde to benzyl alcohol.

  • Activation: Conversion of the alcohol to a benzyl chloride (or bromide) leaving group.

  • Nucleophilic Substitution: Displacement of the halide by cyanide anion to form the nitrile.

Chemical Pathway Visualization

The following diagram outlines the reaction flow and critical decision nodes.

G Start Start: 4-Ethoxy-3,5-difluorobenzaldehyde (or 3-ethoxy-2,4-isomer) Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 0-5°C Inter1 Intermediate A: Benzyl Alcohol Step1->Inter1 >95% Yield Step2 Step 2: Chlorination (SOCl2, DCM) Inter1->Step2 Reflux Inter2 Intermediate B: Benzyl Chloride Step2->Inter2 Gas Evolution Step3 Step 3: Cyanation (NaCN, DMSO) Inter2->Step3 Exothermic Target Target: 4-Ethoxy-3,5-difluorophenylacetonitrile Step3->Target Workup

Figure 1: Sequential C1-homologation pathway. Note that the aromatic substitution pattern is conserved throughout the synthesis.

Part 2: Detailed Experimental Protocols

Step 1: Reduction to Benzyl Alcohol

Objective: Convert the aldehyde carbonyl to a primary alcohol without defluorination or ether cleavage.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Rationale: NaBH₄ is preferred over LiAlH₄ due to its chemoselectivity; it will not attack the aryl-fluorine bonds or the ethoxy ether.

Protocol
  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) and Methanol (10 vol relative to mass).

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Add NaBH₄ (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 1–2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution or 1M HCl to destroy excess hydride (pH ~5-6).

  • Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Output: Colorless to pale yellow oil/solid (Intermediate A).

Step 2: Chlorination to Benzyl Chloride

Objective: Activate the benzylic position for nucleophilic attack.

  • Reagents: Thionyl Chloride (SOCl₂), DCM (solvent), catalytic DMF.

  • Rationale: SOCl₂ provides a clean conversion with gaseous byproducts (SO₂, HCl) that simplify purification.

Protocol
  • Setup: Dissolve Intermediate A (1.0 eq) in anhydrous DCM (8 vol). Add a catalytic amount of DMF (2-3 drops).

  • Addition: Cool to 0°C. Add SOCl₂ (1.2 eq) dropwise via an addition funnel.

  • Reaction: Allow to warm to RT, then reflux (approx. 40°C) for 2–3 hours.

  • Monitoring: Monitor by TLC. The alcohol spot should disappear.

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure (use a caustic scrubber for the pump exhaust).

  • Chase: Co-evaporate with Toluene (2x) to remove traces of SOCl₂.

  • Output: Benzyl chloride derivative (Intermediate B). Note: Benzyl chlorides are lachrymators; handle in a fume hood.

Step 3: Cyanation (Nitrile Formation)

Objective: Introduce the carbon atom to form the phenylacetonitrile scaffold.

  • Reagents: Sodium Cyanide (NaCN), DMSO.

  • Rationale: The reaction proceeds via an S_N2 mechanism. DMSO is an excellent polar aprotic solvent that accelerates the reaction by solvating the sodium cation, leaving the cyanide anion "naked" and highly reactive.

Protocol
  • Safety Check: Ensure a cyanide antidote kit is available. Use a bleach bath to neutralize waste.

  • Setup: Dissolve NaCN (1.5 eq) in DMSO (5 vol). Note: NaCN dissolves slowly; heating to 40°C helps.

  • Addition: Dissolve Intermediate B (1.0 eq) in DMSO (2 vol) and add it dropwise to the cyanide solution.

    • Exotherm Control: Maintain internal temperature < 60°C to prevent polymerization or decomposition.

  • Reaction: Stir at 40–50°C for 2–4 hours.

  • Quench: Pour the reaction mixture slowly into a large volume of water (20 vol) with vigorous stirring. The product should precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate or MTBE (3x).

  • Wash: Wash organic layer with water (2x) and brine (1x) to remove DMSO.

  • Purification: Dry (MgSO₄), concentrate, and purify via recrystallization (Ethanol/Heptane) or silica gel chromatography if necessary.

Part 3: Data & Troubleshooting

Stoichiometry Table
ReagentEq.RoleCritical Parameter
Start Material 1.0PrecursorPurity >97%
NaBH4 0.6ReductantKeep dry; H2 evolution
SOCl2 1.2Chlorinating AgentAnhydrous conditions
NaCN 1.5NucleophileHigh Toxicity ; pH >9 in waste
DMSO SolventMediumDry; accelerates SN2
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reductionCheck NaBH4 activity; ensure MeOH is not wet (although NaBH4 tolerates some water, dry is better).
Impurity (Step 2) Dimer formationAvoid high concentration; add SOCl2 slowly.
Low Yield (Step 3) Hydrolysis to amideEnsure reagents are dry; do not overheat (>80°C).
Color (Final Product) PolymerizationRecrystallize from Ethanol; use activated charcoal.

Part 4: Safety & Waste Management (Self-Validating Systems)

Cyanide Handling
  • Validation: Before starting Step 3, test the pH of the bleach quench bath (must be >10).

  • Destruction: All cyanide waste (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH >10 for 24 hours before disposal.

  • Detection: Use cyanide test strips on the work surface after the experiment.

Fluorinated Intermediates
  • While the C-F bond is stable under these conditions, avoid strong Lewis acids (e.g., AlCl3) which could potentially trigger defluorination or rearrangements.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for functional group transformations: Aldehyde to Alcohol, Halide to Nitrile).
  • Organic Syntheses. Preparation of Phenylacetonitrile Derivatives. Org. Synth. 1922 , 2, 9. Link (Foundational protocol for benzyl chloride to nitrile conversion).

  • Friedrich, K.; Wallenfels, K.Introduction of the Cyano Group. In The Chemistry of the Cyano Group; Rappoport, Z., Ed.; Interscience: New York, 1970; pp 67–122.
  • PubChem. Compound Summary: 4-Ethoxy-3,5-difluorophenylacetonitrile (CAS 1017779-41-7).[4] Link (Verification of target compound existence).

  • PubChem. Compound Summary: 3-Ethoxy-2,4-difluorobenzaldehyde (CAS 1017779-87-1).[5] Link (Verification of starting material existence).

Sources

13C NMR analysis of 4-Ethoxy-3,5-difluorophenylacetonitrile

Application Note: C NMR Analysis of 4-Ethoxy-3,5-difluorophenylacetonitrile

Abstract

This application note details the

4-Ethoxy-3,5-difluorophenylacetonitrile



Introduction & Structural Challenges

The analysis of 4-Ethoxy-3,5-difluorophenylacetonitrile requires a departure from standard "peak-picking" routines. The presence of two equivalent fluorine atoms at the 3 and 5 positions creates a complex spin system that splits carbon signals into multiplets (doublets, triplets, or doublets of doublets) with coupling constants (

Key Analytical Objectives:
  • Differentiating Splitting from Impurities: Large

    
     couplings can mimic impurity peaks.
    
  • Symmetry Verification: The molecule possesses a

    
     axis of symmetry through C1 and C4. C2 is equivalent to C6, and C3 is equivalent to C5. Deviations from this equivalence indicate regiochemical errors (e.g., 2,3-difluoro isomers).
    
  • Quantitative Accuracy: Fluorinated carbons often exhibit long spin-lattice relaxation times (

    
    ) and lack Nuclear Overhauser Effect (NOE) enhancement, leading to low signal intensity.
    

Experimental Protocol

Sample Preparation

To ensure high signal-to-noise (S/N) ratio and resolve fine splitting patterns (


ParameterSpecificationCausality / Rationale
Mass 30 – 50 mgHigh concentration required to visualize low-intensity quaternary carbons split into multiplets.
Solvent

(0.6 mL)
Standard choice. Provides excellent solubility for this lipophilic ether-nitrile.
Tube 5 mm High-PrecisionMinimizes shimming errors which can obscure small couplings (

Hz).
Additive (Optional)

(2-3 mg)
Paramagnetic Relaxation Agent. Shortens

for quaternary carbons (C-F, C-CN), allowing faster repetition rates and quantitative integration [1].
Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated) for quantitative work.

  • Spectral Width: 240 ppm (–10 to 230 ppm) to ensure no folding of high-frequency C-F multiplets.

  • Relaxation Delay (D1):

    • Standard: 2.0 s

    • Quantitative (with Cr(acac)3): 2.0 s

    • Quantitative (without Cr(acac)3): >10 s (Required for nitrile and C-F carbons).

  • Scans (NS): Minimum 1024 (due to signal intensity loss from splitting).

  • Processing: Exponential multiplication (LB = 1.0 Hz).

Workflow Diagram

The following Graphviz diagram outlines the decision-making process for sample preparation and acquisition.

NMR_WorkflowStartSample: 4-Ethoxy-3,5-difluorophenylacetonitrileCheck_PurposeGoal: Structure ID or Purity (qNMR)?Start->Check_PurposeID_PathStandard Prep:50mg in CDCl3Check_Purpose->ID_PathStructure IDqNMR_PathQuantitative Prep:Add 3mg Cr(acac)3Check_Purpose->qNMR_PathPurity/AssayAcq_StdAcquisition:D1 = 2s, NS = 1024Decouple: 1H onlyID_Path->Acq_StdProcessProcessing:LB = 1.0 HzPeak Picking w/ J-coupling analysisAcq_Std->ProcessAcq_QuantAcquisition:D1 = 2s (with Cr)Pulse: Inverse GatedqNMR_Path->Acq_QuantAcq_Quant->ProcessResultVerify C-F Splitting PatternsProcess->Result

Figure 1: Decision matrix for experimental setup based on analytical goals.

Spectral Analysis & Interpretation

Predicted Chemical Shifts & Coupling Constants

The following table provides the expected chemical shifts (

Note on Symmetry:

  • 
     and 
    
    
    are chemically equivalent.
  • 
     and 
    
    
    are chemically equivalent.
  • 
     and 
    
    
    are chemically equivalent.
AssignmentType

(ppm)
MultiplicityCoupling (

) & Causality
C-CN Nitrile~117.5Singlet (s)Too distant (>5 bonds) from Fluorine to resolve coupling.
C-3, C-5 Aromatic C-F~155.0Doublet of Doublets (dd)

Hz (Direct);

Hz (Meta to other F).
C-4 Aromatic C-O~135.0Triplet (t)

Hz. Coupled equally to F3 and F5.
C-1 Aromatic C-CH2~126.0Triplet (t)

Hz. Meta to both F3 and F5.
C-2, C-6 Aromatic C-H~112.0Doublet of Doublets (dd)

Hz (Ortho to F3);

Hz (Para to F5).
O-CH2 Ethoxy~65.0Singlet (s)

usually negligible through Oxygen.
Benzylic CH2 Methylene~22.5Singlet (s)Too distant from Fluorine.
CH3 Ethoxy~15.0Singlet (s)No coupling.
Detailed Splitting Logic

Understanding the splitting is the "fingerprint" verification of this molecule.

  • The "Triplet" at C4 (~135 ppm):

    • This carbon is sandwiched between two equivalent Fluorines.

    • It sees both F3 and F5 with the same coupling constant (

      
      ).
      
    • Result: A 1:2:1 Triplet. If you see a doublet here, your molecule is likely the 2,3-difluoro isomer (asymmetric).

  • The "Doublet of Doublets" at C2/C6 (~112 ppm):

    • C2 is ortho to F3 (

      
       Hz) and para to F5 (
      
      
      Hz).
    • Because

      
      , this appears as a doublet of doublets (or a pseudo-doublet if resolution is low).
      
  • The "Giant Doublet" at C3/C5 (~155 ppm):

    • Dominated by the massive

      
       (~245 Hz). The peak separation will be ~60 ppm on a 100 MHz carbon scale? No, 245 Hz is ~2.4 ppm at 100 MHz (400 MHz instrument).
      
    • Correction: On a 400 MHz instrument (100 MHz for 13C), 1 ppm = 100 Hz. Therefore, 245 Hz = 2.45 ppm separation.

Assignment Logic Tree

Use this logic flow to assign peaks in the aromatic region.

Assignment_LogicRegionAromatic Region (110 - 160 ppm)Shift_HighShift > 150 ppm?Region->Shift_HighC_FC3 / C5 (C-F)Shift_High->C_FYesShift_MidShift ~135 ppm?Shift_High->Shift_MidNoPattern_CFLook for: Large Doublet (~250Hz)Sub-split: Small Doublet (~10Hz)C_F->Pattern_CFC_OC4 (C-O)Shift_Mid->C_OYesShift_LowShift ~126 ppm?Shift_Mid->Shift_LowNoPattern_COLook for: Triplet (~15Hz)(Coupled to 2x Ortho F)C_O->Pattern_COC_QuatC1 (Quaternary)Shift_Low->C_QuatYesC_CHC2 / C6 (C-H)Shift_Low->C_CHNo (<120 ppm)Pattern_CQLook for: Triplet (~8Hz)(Coupled to 2x Meta F)C_Quat->Pattern_CQPattern_CHLook for: Doublet of Doublets(Ortho + Para F)C_CH->Pattern_CH

Figure 2: Logic tree for assigning aromatic carbon signals based on chemical shift and coupling patterns.

Advanced Verification: F Decoupling

If the


F decoupling
  • Technique: Acquire a

    
    C spectrum with continuous wave (CW) or WALTZ-16 decoupling applied to the 
    
    
    F frequency.
  • Result: All multiplets described above will collapse into singlets .

  • Interpretation:

    • If a "multiplet" collapses to a singlet

      
       It is a fluorinated carbon signal.
      
    • If a "multiplet" remains split

      
       It is an impurity or a different isomer.
      
    • Note: This requires a probe capable of tuning to

      
      C while decoupling both 
      
      
      H and
      
      
      F (Triple Resonance Probe) or a specialized dual-tune probe [2].

Troubleshooting Common Issues

SymptomProbable CauseSolution
Missing C-F Peaks Broadening due to coupling + low NOE.Increase scan count (NS > 2048) or use Cr(acac)3.
"Extra" Peaks Rotational sidebands or impurities.Change spin rate. If peaks move, they are sidebands. If they stay, check for regioisomers.
Asymmetric Splitting The molecule is not symmetric (e.g., 2,4-difluoro isomer).Check the C4 signal. If it is a doublet of doublets instead of a triplet, the symmetry is broken.
Baseline Roll Acoustic ringing or filter issues.Use Backward Linear Prediction (LP) on the FID before Fourier Transform.

References

  • Caytan, E., et al. (2007). "Quantification of fluorinated compounds by 19F and 13C NMR spectroscopy." Talanta, 71(3), 1016-1021.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling).

  • AIST Spectral Database for Organic Compounds (SDBS). General reference for chemical shifts of fluorobenzenes and nitriles.

  • Reich, H. J. (University of Wisconsin). "13C-19F Coupling Constants." Hans Reich's Collection.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 4-Ethoxy-3,5-difluorophenylacetonitrile and Cr(acac)3 before handling.

Application and Protocol for the Analysis of Fluorinated Phenylacetonitriles using 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Phenylacetonitriles and the Power of 19F NMR

Fluorinated phenylacetonitriles are a class of organic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the phenyl ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications are often key to enhancing the efficacy and pharmacokinetic profile of drug candidates. Consequently, the precise and unambiguous characterization of these fluorinated molecules is paramount.

19F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical technique for this purpose. The fluorine-19 nucleus (¹⁹F) possesses several advantageous properties for NMR analysis: it has a nuclear spin of 1/2, is 100% naturally abundant, and boasts a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection.[3] A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of ¹H NMR.[3] This wide dispersion minimizes signal overlap, even in complex molecules with multiple fluorine atoms, allowing for clear and straightforward spectral interpretation.[3]

This application note provides a comprehensive guide to the utilization of ¹⁹F NMR spectroscopy for the characterization of fluorinated phenylacetonitriles. It will cover the theoretical underpinnings, practical experimental protocols, and data interpretation strategies to enable researchers to confidently identify and analyze these important compounds.

Theoretical Background: The Fundamentals of 19F NMR Spectroscopy

¹⁹F NMR spectroscopy operates on the same fundamental principles as the more common ¹H NMR. When placed in a strong magnetic field, the ¹⁹F nuclei, with their spin of 1/2, can exist in two spin states. The absorption of radiofrequency radiation causes transitions between these states, and the energy required for this transition is detected. The precise resonance frequency of a ¹⁹F nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).

Several factors influence the ¹⁹F chemical shift:

  • Electronic Effects: The high electronegativity of fluorine means its chemical shift is very sensitive to the electron density of its surroundings. Electron-withdrawing groups on the phenylacetonitrile scaffold will deshield the fluorine nucleus, causing its signal to appear at a higher frequency (downfield), while electron-donating groups will cause a shift to lower frequencies (upfield).[1][2]

  • Positional Isomerism: The position of the fluorine atom on the phenyl ring (ortho, meta, or para to the cyanomethyl group) significantly impacts its electronic environment and thus its chemical shift. This makes ¹⁹F NMR an excellent tool for distinguishing between isomers.[1]

  • Through-Space Effects: In sterically hindered molecules, non-bonded interactions can also influence the electron distribution around the fluorine nucleus, leading to further shifts in the spectrum.[1]

Experimental Workflow for 19F NMR Analysis

The following diagram outlines the general workflow for the analysis of fluorinated phenylacetonitriles using 19F NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Fluorinated Phenylacetonitrile Sample Solvent Choose Appropriate Deuterated Solvent Standard Select & Add Internal Reference Standard Dissolve Dissolve Sample & Standard in Solvent Transfer Transfer Solution to NMR Tube Insert Insert NMR Tube into Spectrometer Transfer->Insert Lock Lock on Solvent Deuterium Signal Shim Shim Magnetic Field for Homogeneity Tune Tune Probe to 19F Frequency Acquire Acquire 19F NMR Spectrum Process Fourier Transform & Phase Correction Acquire->Process Reference Reference Spectrum to Internal Standard Integrate Integrate 19F Signals Analyze Analyze Chemical Shifts & Coupling Constants Report Generate Report G cluster_factors Factors Influencing 19F Chemical Shift cluster_output 19F NMR Spectrum Position Positional Isomerism Ortho, Meta, Para Spectrum Observed Chemical Shift (δ) Signal Multiplicity (Coupling) Position->Spectrum Electronic Electronic Effects Electron-donating groups (shielding) Electron-withdrawing groups (deshielding) Electronic->Spectrum Steric Steric Effects Through-space interactions Steric->Spectrum

Caption: Factors influencing the 19F NMR chemical shift and the resulting spectral output.

Interpreting Positional Isomers

The chemical shifts of fluorine atoms on a phenyl ring are highly dependent on their position relative to the cyanomethyl substituent. While specific values can vary with solvent and other substituents, general trends can be observed.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Monofluorophenylacetonitrile Isomers

IsomerTypical Chemical Shift Range (ppm vs. CFCl₃)
2-Fluorophenylacetonitrile-110 to -120
3-Fluorophenylacetonitrile-112 to -118
4-Fluorophenylacetonitrile-114 to -120

Note: These are approximate ranges and can be influenced by solvent and concentration. It is always best to compare with an authentic standard when possible.

For di- and tri-substituted phenylacetonitriles, the chemical shifts become more complex due to the combined electronic effects of the substituents. For example, in 2,4,5-trifluorophenylacetonitrile, one would expect to see three distinct fluorine signals, each with its own characteristic chemical shift and coupling pattern. While specific ¹⁹F NMR data for this compound is not readily available in the provided search results, ¹H NMR data from a patent application confirms the structure. [4]

Coupling Constants

In ¹H-coupled ¹⁹F NMR spectra, the signals will be split into multiplets due to spin-spin coupling with neighboring protons. The magnitude of the coupling constant (J-coupling) provides valuable structural information. For example, the coupling between fluorine and an ortho proton (³JHF) is typically larger than the coupling to a meta proton (⁴JHF).

Quantitative 19F NMR (qNMR)

¹⁹F NMR can also be used as a powerful quantitative tool (qNMR) to determine the purity of a sample or the concentration of a fluorinated compound in a mixture. The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to that signal. By comparing the integral of the analyte signal to the integral of a known amount of an internal standard, the concentration or purity of the analyte can be accurately determined. For reliable quantitative results, it is crucial to use an inverse-gated decoupling pulse sequence and a sufficiently long relaxation delay (D1) to ensure full relaxation of all fluorine nuclei.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated phenylacetonitriles. Its high sensitivity, wide chemical shift dispersion, and quantitative capabilities provide researchers in drug discovery and development with a robust and reliable method for structure elucidation, isomer differentiation, and purity assessment. By following the protocols and data interpretation guidelines outlined in this application note, scientists can effectively leverage the power of ¹⁹F NMR to accelerate their research and development efforts.

References

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • ResearchGate. (n.d.). Synthetic strategies to 2-phenylacetonitrile. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 4-Ethoxy-3,5-difluorophenylacetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-Ethoxy-3,5-difluorophenylacetonitrile (CAS: 134015-61-7) , a specialized fluorinated building block used to engineer metabolic stability into drug candidates.

In modern pharmaceutical design, the 3,5-difluoro-4-alkoxy substitution pattern is a privileged motif. It serves as a bioisostere for electron-rich aromatic rings while blocking the metabolically labile ortho positions (3,5-positions) from Cytochrome P450 (CYP) oxidation. The acetonitrile group acts as a versatile "chemical handle," allowing rapid divergence into phenylacetic acids, phenethylamines, and heterocycles.

Primary Applications:

  • Kinase Inhibitors: Synthesis of metabolically robust linkers in Type II inhibitors.

  • PDE4 Inhibitors: Bioisosteric replacement of 3,4-dialkoxy scaffolds (e.g., Roflumilast analogs).

  • CNS Agents: Access to fluorinated phenethylamines via nitrile reduction.

Technical Specifications & Chemical Identity

PropertySpecification
Chemical Name 4-Ethoxy-3,5-difluorophenylacetonitrile
CAS Number 134015-61-7
Molecular Formula

Molecular Weight 197.18 g/mol
Appearance White to off-white crystalline solid or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, MeCN; Insoluble in water
Key Structural Feature Electron-deficient aromatic ring (due to F); Labile nitrile group

Strategic Rationale: The "Fluorine Effect"

The utility of this building block lies in the specific positioning of the fluorine atoms. In non-fluorinated analogs (e.g., 4-ethoxyphenylacetonitrile), the aromatic ring is electron-rich and prone to rapid oxidative metabolism at the 3- and 5-positions.

Mechanism of Action:

  • Metabolic Blocking: The C-F bond is widely recognized as metabolically inert. Placing fluorines at C3 and C5 forces metabolism to occur elsewhere or significantly extends the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Modulation: The fluorine atoms lower the

    
     of the phenyl ring and modulate the 
    
    
    
    , often improving membrane permeability compared to the non-fluorinated parent.
Visualizing the Synthetic Divergence

The following diagram illustrates how this single nitrile precursor diverges into three distinct pharmacophore classes.

G Nitrile 4-Ethoxy-3,5-difluoro- phenylacetonitrile (The Hub) Acid Phenylacetic Acid (Linker for Amides) Nitrile->Acid Hydrolysis (HCl/AcOH) Amine Phenethylamine (CNS Active Scaffold) Nitrile->Amine Reduction (H2/Raney Ni) Tetrazole Tetrazole/Heterocycle (Bioisostere) Nitrile->Tetrazole Cyclization (NaN3) Drug Kinase Inhibitor (Final Drug Candidate) Acid->Drug Amide Coupling

Caption: Synthetic divergence of the nitrile hub into key pharmaceutical scaffolds.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 4-Ethoxy-3,5-difluorophenylacetic Acid

Application: Generating the carboxylic acid linker for amide coupling (common in peptide mimetics and kinase inhibitors). Challenge: The electron-withdrawing fluorine atoms deactivate the nitrile, making it more resistant to hydrolysis than standard benzyl nitriles. Rigorous conditions are required.

Reagents:

  • Starting Material (CAS 134015-61-7): 10.0 g (50.7 mmol)

  • Glacial Acetic Acid: 30 mL

  • Conc. HCl (37%): 20 mL

  • Water: 10 mL

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the nitrile (10.0 g) to the flask, followed by glacial acetic acid (30 mL). Stir until dissolved.

  • Acid Addition: Cautiously add conc. HCl (20 mL) and water (10 mL). Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The nitrile spot (

      
      ) should disappear, and the acid spot (
      
      
      
      , streaking) should appear.
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: The product often precipitates as a white solid. Filter the solid.[1]

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
      ). Wash the organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc (4:1) to yield high-purity acid.

Expected Yield: 85–92% Data Validation:


 (DMSO-

) should show a singlet at

(

) and a broad singlet at

(

).
Protocol B: Reduction to 4-Ethoxy-3,5-difluorophenethylamine

Application: Synthesis of CNS-active agents or secondary amines. Safety Note: This reduction avoids Lithium Aluminum Hydride (LiAlH4), which can be hazardous at scale. We utilize a catalytic hydrogenation approach.

Reagents:

  • Starting Material: 5.0 g

  • Raney Nickel (Slurry in water): ~1.0 g (active catalyst)

  • Ammonia in Methanol (7N): 50 mL

  • Hydrogen Gas (

    
    ): Balloon or Parr shaker (50 psi)
    

Step-by-Step Methodology:

  • Catalyst Prep: Wash the Raney Nickel with MeOH (

    
    ) to remove water. Caution: Raney Ni is pyrophoric when dry. Keep wet with solvent at all times.
    
  • Reaction Assembly: In a pressure vessel or hydrogenation flask, combine the nitrile (5.0 g) and 7N

    
     in MeOH (50 mL). Add the washed Raney Nickel.
    
    • Why Ammonia? Ammonia suppresses the formation of the secondary amine dimer (a common side product in nitrile reductions).

  • Hydrogenation: Purge the vessel with

    
    , then charge with 
    
    
    
    (50 psi). Shake/stir at room temperature for 12 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the catalyst wet and dispose of it in a dedicated waste container.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine.

  • Salt Formation (Optional but Recommended): Dissolve the oil in

    
     and add 
    
    
    
    in dioxane to precipitate the hydrochloride salt for long-term storage.

Expected Yield: 75–85%

Analytical Quality Control

To ensure the integrity of the building block before use in complex synthesis, verify the following parameters.

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area %)C18 Column, MeCN/Water + 0.1% TFA gradient.

Consistent with structureConfirm ethoxy triplet/quartet and benzylic singlet.

Single peak (symmetric F)Essential to ensure no defluorination occurred.
Water Content < 0.5%Karl Fischer titration (Nitrile hydrolysis is water-sensitive).

Safety and Handling (SDS Highlights)

  • Acute Toxicity: Nitriles can liberate cyanide in vivo or under extreme conditions. Treat as toxic by ingestion/inhalation.

  • Skin/Eye Contact: Irritant.[2] The fluorinated ring increases lipophilicity, potentially enhancing skin absorption.

  • Engineering Controls: Always handle in a fume hood.

  • Incompatibility: Avoid strong oxidizers and strong bases (which may cause polymerization or premature hydrolysis).

References

  • General Nitrile Hydrolysis: Rorig, K. et al. "p-Methoxyphenylacetonitrile." Organic Syntheses, Coll.[1][3] Vol. 4, p. 576 (1963). Link

  • Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). Link

  • Metabolic Stability of Fluorinated Rings: Park, B. K. et al. "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology, 41, 443-470 (2001). Link

  • Synthesis of Difluoroalkoxy Intermediates: Patents regarding PDE4 inhibitors and kinase inhibitors utilizing 3,5-difluoro-4-alkoxy scaffolds (e.g., WO2008125111). Link

Sources

Synthesis of 2-(4-Ethoxy-3,5-difluorophenyl)ethan-1-amine: A Detailed Guide to Nitrile Reduction

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of 4-ethoxy-3,5-difluorophenylacetonitrile to the corresponding primary amine, 2-(4-ethoxy-3,5-difluorophenyl)ethan-1-amine. This key transformation is often a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines two robust and widely applicable protocols: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH4). The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and successful implementation.

Introduction: The Significance of 2-(4-Ethoxy-3,5-difluorophenyl)ethan-1-amine

The target molecule, 2-(4-ethoxy-3,5-difluorophenyl)ethan-1-amine, is a valuable building block in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and receptor binding affinity. The primary amine functionality serves as a versatile handle for further synthetic modifications, allowing for the construction of a diverse range of molecular architectures.

The reduction of the nitrile group in 4-ethoxy-3,5-difluorophenylacetonitrile is a direct and efficient route to this primary amine.[1] The choice of reduction methodology is critical and depends on factors such as substrate compatibility with reaction conditions, laboratory safety infrastructure, and desired scale of synthesis.

Chemical Principles and Mechanistic Overview

The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two primary pathways:

  • Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, typically Raney Nickel or Palladium on carbon.[1] The activated hydrogen then adds stepwise to the nitrile, first forming an imine intermediate, which is subsequently reduced to the primary amine.[2] To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product amine, additives like ammonia are often employed.[2]

  • Chemical Hydride Reduction: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for nitrile reduction.[3] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group, leading to the formation of an imine anion intermediate. A second hydride transfer results in a dianion, which upon aqueous workup, is protonated to yield the primary amine.[3]

Caption: General pathways for nitrile reduction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the reduction of 4-ethoxy-3,5-difluorophenylacetonitrile.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is advantageous for its milder reaction conditions and avoidance of highly reactive metal hydrides.

Materials and Reagents:

  • 4-Ethoxy-3,5-difluorophenylacetonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (7N in Methanol)

  • Hydrogen gas (high purity)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a pyrophoric catalyst when dry) with anhydrous ethanol to remove water.[4]

  • Reaction Setup: To the glass liner of the hydrogenation apparatus, add 4-ethoxy-3,5-difluorophenylacetonitrile, anhydrous ethanol, and the washed Raney® Nickel.

  • Ammonia Addition: Add the ammonia solution in methanol. The presence of ammonia helps to suppress the formation of secondary and tertiary amine by-products.[2]

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney® Nickel is pyrophoric. Keep it wet with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or column chromatography.

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective for a wide range of nitriles and is often faster than catalytic hydrogenation. However, it requires stringent safety precautions due to the high reactivity of LiAlH₄.[5]

Materials and Reagents:

  • 4-Ethoxy-3,5-difluorophenylacetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

Equipment:

  • Oven-dried, three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stir bar and stirrer/hotplate

  • Ice-water bath

  • Standard laboratory glassware

Safety Precautions:

  • Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water.[6][7] All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[8][9]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas.[10] This must be done slowly and in a well-ventilated fume hood, away from ignition sources.[11] A Class D fire extinguisher for reactive metals should be readily available.[6]

Procedure:

  • Reaction Setup: Under an inert atmosphere, add LiAlH₄ to a three-necked flask containing anhydrous THF. Cool the suspension to 0 °C in an ice-water bath.[12]

  • Substrate Addition: Dissolve 4-ethoxy-3,5-difluorophenylacetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel. Control the addition rate to maintain the reaction temperature below 10 °C.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is typically complete within a few hours. Monitor the reaction by Thin Layer Chromatography (TLC).[14]

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C.[15] Cautiously and sequentially add the following, allowing the effervescence to subside between each addition:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water[15][16]

  • Filtration and Extraction: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture.[5] Wash the filter cake with THF or ethyl acetate. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or column chromatography.

Parameter Catalytic Hydrogenation (Raney® Ni) Chemical Reduction (LiAlH₄)
Reagents H₂, Raney® Ni, Ethanol, AmmoniaLiAlH₄, Anhydrous THF
Conditions Room temperature, 50-100 psi H₂0 °C to room temperature, atmospheric pressure
Safety Pyrophoric catalyst, flammable gasHighly reactive, water-sensitive reagent, exothermic quench
Work-up Filtration of catalystCareful quenching, filtration of aluminum salts
Byproducts Potential for secondary/tertiary aminesAluminum salts

Characterization and Quality Control

The identity and purity of the synthesized 2-(4-ethoxy-3,5-difluorophenyl)ethan-1-amine should be confirmed using standard analytical techniques.

Analytical Technique Expected Results
¹H NMR Appearance of a new multiplet corresponding to the -CH₂NH₂ protons. Disappearance of the singlet for the benzylic protons of the starting nitrile.
¹³C NMR Disappearance of the nitrile carbon signal (around 115-120 ppm). Appearance of a new signal for the -CH₂NH₂ carbon.
FT-IR Disappearance of the C≡N stretch (around 2250 cm⁻¹). Appearance of N-H stretching bands (around 3300-3400 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

Issue Potential Cause Recommended Solution
Incomplete Reaction (Catalytic Hydrogenation) Inactive catalyst. Insufficient hydrogen pressure or stirring.Use fresh, active catalyst. Ensure proper sealing of the reactor and adequate agitation.
Formation of Byproducts (Catalytic Hydrogenation) Absence or insufficient amount of ammonia.Ensure the addition of an appropriate amount of ammonia to the reaction mixture.[2]
Low Yield (LiAlH₄ Reduction) Incomplete reaction due to insufficient LiAlH₄. Loss of product during work-up.Use a slight excess of LiAlH₄. Ensure efficient extraction of the product from the aluminum salts.
Exothermic Runaway (LiAlH₄ Reduction) Too rapid addition of substrate or quenching reagents.Maintain slow and controlled addition rates, especially during quenching. Ensure adequate cooling.[13]

Conclusion

The reduction of 4-ethoxy-3,5-difluorophenylacetonitrile to 2-(4-ethoxy-3,5-difluorophenyl)ethan-1-amine is a crucial transformation for the synthesis of various bioactive molecules. Both catalytic hydrogenation and chemical reduction with LiAlH₄ are effective methods, each with its own advantages and considerations. The choice of protocol should be based on the available laboratory infrastructure, safety considerations, and the specific requirements of the synthetic route. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize this valuable primary amine intermediate.

References

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(11), 95-101.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, September 17). Safety Data Sheet: aluminium lithium hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 15). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

  • PubMed. (2001, April 6). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]

  • Sabinet African Journals. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • ACS Publications. (2015, July 8). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 24). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Retrieved from [Link]

  • PMC. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • TU Chemnitz, Organische Chemie. (n.d.). Catalytic hydrogenation and bifunctional catalysts. Retrieved from [Link]

  • Catalysis Research Lab of University of Heidelberg. (n.d.). Hydrogenations CaRLa. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4). OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of functionalized amides under basic and neutral conditions. Catalysis Science & Technology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Escaline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reduction of Amides to Amines by Electrophilic Phosphonium Cations via FLP Hydrosilylation. Retrieved from [Link]

  • European Patent Office. (2012, March 30). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - EP 2644590 A1. Retrieved from [Link]

  • PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]

  • Reddit. (2017, January 29). Reduction of a nitrile to a primary amine. r/chemhelp. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-Ethoxy-3,5-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the synthesis of 4-Ethoxy-3,5-difluorophenylacetic acid, a valuable building block in medicinal chemistry, through the hydrolysis of 4-Ethoxy-3,5-difluorophenylacetonitrile. We present two robust protocols utilizing acidic and basic conditions, respectively. The document delves into the underlying reaction mechanisms, offers step-by-step experimental procedures, and includes a comparative analysis of the two methods. Furthermore, a troubleshooting guide is provided to address common challenges, ensuring researchers can reliably and efficiently perform this transformation.

Introduction: The Significance of Fluorinated Arylacetic Acids

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to drug candidates. Arylacetic acids, particularly those bearing fluorine substituents, are key structural motifs in a wide range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule, 4-Ethoxy-3,5-difluorophenylacetic acid, represents a versatile intermediate for drug discovery and development.

The most direct and classical route to synthesizing arylacetic acids from the corresponding arylacetonitriles is through hydrolysis.[1] This transformation, while conceptually straightforward, requires careful consideration of reaction conditions to achieve high yields and purity, especially with substituted aromatic systems. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of 4-Ethoxy-3,5-difluorophenylacetonitrile increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This guide explores both acid- and base-catalyzed hydrolysis pathways for this specific substrate.

Mechanistic Overview: The Hydrolysis of Nitriles

The conversion of a nitrile to a carboxylic acid is a two-part process, proceeding through an amide intermediate.[2][3] The reaction can be effectively catalyzed by either acid or base, with distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly enhances the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by a water molecule.[4][5] A series of proton transfers leads to an imidic acid, which then tautomerizes to the more stable amide intermediate.[6] This amide is subsequently hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium salt.[7]

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[2][8] This addition forms a negatively charged intermediate that is protonated by water to form an imidic acid.[4] Similar to the acidic pathway, this intermediate tautomerizes to the corresponding amide. The amide then undergoes further base-catalyzed hydrolysis. A key difference is that the final product is a carboxylate salt; therefore, a final acidification step is required to furnish the neutral carboxylic acid.[9][10]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile Ar-CH₂-C≡N A_Protonation Protonated Nitrile Ar-CH₂-C≡N⁺-H A_Nitrile->A_Protonation + H⁺ A_H2O_Attack Water Adduct A_Protonation->A_H2O_Attack + H₂O A_Imidic_Acid Imidic Acid Ar-CH₂-C(OH)=NH A_H2O_Attack->A_Imidic_Acid - H⁺ A_Amide Amide Intermediate Ar-CH₂-C(O)NH₂ A_Imidic_Acid->A_Amide Tautomerization A_Acid Carboxylic Acid Ar-CH₂-COOH A_Amide->A_Acid + H₂O, H⁺ - NH₄⁺ B_Nitrile Ar-CH₂-C≡N B_OH_Attack Hydroxy-Imine Anion B_Nitrile->B_OH_Attack + OH⁻ B_Imidic_Acid Imidic Acid Ar-CH₂-C(OH)=NH B_OH_Attack->B_Imidic_Acid + H₂O - OH⁻ B_Amide Amide Intermediate Ar-CH₂-C(O)NH₂ B_Imidic_Acid->B_Amide Tautomerization B_Carboxylate Carboxylate Salt Ar-CH₂-COO⁻ B_Amide->B_Carboxylate + OH⁻ - NH₃ B_Acid Carboxylic Acid Ar-CH₂-COOH B_Carboxylate->B_Acid + H₃O⁺ (Workup)

Caption: Acid- and Base-Catalyzed Nitrile Hydrolysis Pathways.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol A: Acid-Catalyzed Hydrolysis using Sulfuric Acid

This protocol employs concentrated sulfuric acid, which is effective for robust substrates. Its high boiling point allows for elevated reaction temperatures.

Materials and Reagents:

  • 4-Ethoxy-3,5-difluorophenylacetonitrile (1.0 eq)

  • Sulfuric acid (H₂SO₄), 70% aqueous solution (v/v)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Ethoxy-3,5-difluorophenylacetonitrile (e.g., 5.0 g, 1.0 eq).

  • Carefully add the 70% H₂SO₄ solution (e.g., 50 mL). The mixture will be biphasic.

  • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g) in a beaker with stirring.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from a toluene/heptane mixture) to yield 4-Ethoxy-3,5-difluorophenylacetic acid as a solid.

Protocol B: Base-Catalyzed Hydrolysis using Sodium Hydroxide

This method uses a strong base and is a common alternative, particularly if the substrate has acid-sensitive functional groups.[11]

Materials and Reagents:

  • 4-Ethoxy-3,5-difluorophenylacetonitrile (1.0 eq)

  • Sodium hydroxide (NaOH), 20% aqueous solution (w/v)

  • Ethanol (optional, as a co-solvent)

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Ethoxy-3,5-difluorophenylacetonitrile (e.g., 5.0 g, 1.0 eq) and the 20% NaOH solution (e.g., 60 mL). Note: If solubility is an issue, a co-solvent like ethanol can be added.

  • Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. Ammonia gas will be evolved.[9]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH ~1-2 by the slow, dropwise addition of concentrated HCl in an ice bath. The product will precipitate as a solid.

  • Extract the product from the acidified aqueous mixture using ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization to yield 4-Ethoxy-3,5-difluorophenylacetic acid.

Data Summary and Method Comparison

The choice between acidic and basic hydrolysis depends on factors such as substrate stability, available equipment, and desired reaction time. Below is a comparative summary based on typical outcomes for this class of compounds.

ParameterAcid-Catalyzed Hydrolysis (H₂SO₄)Base-Catalyzed Hydrolysis (NaOH)
Reagents 70% Sulfuric Acid20% Sodium Hydroxide, Conc. HCl
Temperature ~110-120 °C (Reflux)~100-105 °C (Reflux)
Typical Time 8 - 16 hours6 - 12 hours
Typical Yield 80 - 90%85 - 95%
Purity (Post-Recrystallization) >98%>98%
Advantages Single-step heating process; product is directly formed as the free acid.Generally faster; less potential for charring; avoids highly corrosive concentrated acid at high temps.
Disadvantages Longer reaction times; potential for side reactions with sensitive substrates; requires careful quenching.Requires a separate acidification workup step; evolution of ammonia gas.

Troubleshooting and Process Optimization

Even with robust protocols, challenges can arise. Below is a guide to address common issues.

G Start Reaction Monitoring Shows Issue Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete Amide Amide Intermediate Detected Start->Amide LowYield Low Yield After Workup Start->LowYield Sol_Time Increase Reaction Time and/or Temperature Incomplete->Sol_Time Sol_Reagent Check Reagent Concentration Incomplete->Sol_Reagent Sol_Continue Continue Heating Until Amide is Consumed Amide->Sol_Continue Sol_Extraction Optimize Extraction pH (Ensure pH 1-2 for base method) LowYield->Sol_Extraction Sol_Emulsion Break Emulsions (Add Brine, Centrifuge) LowYield->Sol_Emulsion

Caption: Troubleshooting Decision Tree for Nitrile Hydrolysis.

  • Issue: Incomplete Reaction: If a significant amount of starting nitrile remains after the recommended time, ensure the reaction temperature is at a vigorous reflux. The concentration of the acid or base may also be a factor; verify the titrations of your stock solutions. Extending the reaction time is the most common solution.

  • Issue: Isolation of Amide Intermediate: The hydrolysis of the amide to the carboxylic acid can sometimes be slower than the initial nitrile hydration.[12] If the amide is isolated as the major product, it can be re-subjected to the same hydrolysis conditions to drive the reaction to completion.

  • Issue: Low Yield after Workup:

    • For the basic hydrolysis protocol, incomplete acidification during workup is a common cause of low yield. Ensure the aqueous phase is strongly acidic (pH 1-2) to fully protonate the carboxylate salt before extraction.

    • Emulsion formation during extraction can trap the product. Adding saturated brine or gentle centrifugation can help break up emulsions.

    • Ensure a sufficient volume and number of organic extractions are performed to completely recover the product from the aqueous layer.

Conclusion

The hydrolysis of 4-Ethoxy-3,5-difluorophenylacetonitrile to 4-Ethoxy-3,5-difluorophenylacetic acid is an efficient and scalable transformation. Both acid- and base-catalyzed methods provide the desired product in high yield and purity. The base-catalyzed approach is often slightly faster, while the acid-catalyzed route offers a more direct workup to the final acid. The choice of method can be tailored to specific laboratory needs and substrate compatibility. By following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Chemistry Steps. [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]

  • Hydrolysis of Nitriles. (2021). Organic Chemistry Tutor. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). LibreTexts Chemistry. [Link]

  • Hydrating Nitriles to Make Carboxylic Acids. (2019). YouTube. [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). The Organic Reaction Helper. [Link]

  • Chemistry of Nitriles. (2023). OpenStax. [Link]

  • Making carboxylic acids. (n.d.). Chemguide. [Link]

  • Hydration of Nitriles to Primary Amides. (n.d.). Organic Syntheses. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024). Organic Syntheses. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Fundamentals of Organic Chemistry. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Ethoxy-3,5-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of Functionalized Aromatics via Nucleophilic Substitution

Introduction and Strategic Overview

4-Ethoxy-3,5-difluorophenylacetonitrile is a highly valuable and versatile scaffold for the synthesis of complex aromatic compounds. Its unique electronic architecture, featuring two activated fluorine atoms, makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a para-ethoxy group and a benzylic nitrile moiety provides a framework ripe for elaboration into diverse molecular targets, particularly in the realms of medicinal chemistry and materials science.

The core reactivity of this molecule is governed by the powerful electron-withdrawing nature of the cyano group and the two fluorine atoms, which significantly lowers the electron density of the aromatic ring. This activation renders the C-F positions highly electrophilic and susceptible to attack by a broad range of nucleophiles. A key, and often counter-intuitive, aspect of this chemistry is the role of fluorine. While the C-F bond is the strongest single bond to carbon, in the context of SNAr, fluoride is an excellent leaving group.[1][2] This is because the rate-determining step is the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), a step that is accelerated by the high electronegativity of fluorine.[3][4]

This document serves as a comprehensive technical guide, providing a mechanistic rationale, detailed experimental protocols, and expert insights for leveraging the SNAr reactivity of 4-Ethoxy-3,5-difluorophenylacetonitrile.

Core Principles: The SNAr Mechanism in Action

The SNAr reaction of 4-Ethoxy-3,5-difluorophenylacetonitrile proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for reaction optimization and troubleshooting.

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized across the ring and is effectively stabilized by the ortho and para electron-withdrawing groups, particularly the nitrile group.

  • Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a competent leaving group in this context. This step is typically fast.

The high electronegativity of the fluorine atoms is crucial; it enhances the electrophilicity of the carbon center it is attached to, making it more susceptible to nucleophilic attack, and it stabilizes the negatively charged Meisenheimer intermediate.[1][3]

Workflow Figure 2: General Experimental Workflow for SNAr Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents & Substrate glassware Assemble Dry Glassware (under N₂ if needed) reagents->glassware solvent Add Anhydrous Solvent glassware->solvent add_reagents Add Base & Nucleophile solvent->add_reagents heat Heat to Target Temperature add_reagents->heat monitor Monitor by TLC / LC-MS heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of substituted phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Phenylacetonitriles Ticket #8492: Troubleshooting Guide & FAQ

User Guide: Navigating this Support Center

Welcome, Researcher. This technical repository addresses the synthesis of substituted phenylacetonitriles (


). Due to the dual nature of the synthetic pathways typically employed—Nucleophilic Substitution (

)
for benzyl halides and Transition Metal Catalysis for aryl halides—we have divided this guide into two core modules.

Select your synthetic route below to access specific troubleshooting protocols.

Module 1: Classical Cyanation (Benzyl Halides + Cyanide)

Route:



This route relies on the nucleophilic attack of the cyanide ion on a benzylic carbon.[1][2] While conceptually simple, the "active methylene" character of the product creates specific liability for side reactions.

Common Issues & Solutions

Q1: My reaction mixture turned into a viscous black tar, and yield is <20%. What happened? Diagnosis: Polymerization via Self-Alkylation (Dialkylation). The Science: The product, phenylacetonitrile, contains benzylic protons that are significantly more acidic (


 in DMSO) than the starting material due to the electron-withdrawing nitrile group. In the presence of excess strong base (e.g., 50% NaOH used in Phase Transfer Catalysis) or if the reaction is allowed to run too long after consumption of starting material, the product deprotonates to form a carbanion (

).
  • The Side Reaction: This carbanion acts as a nucleophile, attacking the remaining benzyl halide to form

    
    -phenyl-
    
    
    
    -phenylpropionitrile
    derivatives (dimers) and higher oligomers.

Corrective Protocol:

  • Stoichiometry Control: Limit base concentration. If using PTC (e.g., TBAB), do not use a vast excess of hydroxide.

  • Monitoring: Quench the reaction immediately upon consumption of the starting benzyl halide (monitor via TLC/HPLC). Do not "let it stir overnight" for good measure.

  • Acidic Quench: Quench with dilute acid to neutralize the carbanion immediately.

Q2: The crude product has an unbearable, foul odor (resembling rotten cabbage), distinct from the almond-like smell of the nitrile. Diagnosis: Isonitrile (Isocyanide) Formation. The Science: The cyanide ion (


) is an ambident nucleophile . It can attack via Carbon (forming Nitrile) or Nitrogen (forming Isonitrile).[3]
  • Cause: This is often caused by the "Hard/Soft Acid Base" mismatch or the counter-ion effect. Using Silver Cyanide (AgCN) promotes attack by the Nitrogen (isocyanide) because Ag coordinates to the Carbon.[3][4] Using NaCN/KCN in polar aprotic solvents generally favors the Carbon attack (nitrile).

Corrective Protocol:

  • Reagent Check: Ensure you are using NaCN or KCN, not AgCN or CuCN (without specific ligands).

  • Cleanup: Isonitriles are acid-labile. Washing the organic layer with dilute HCl will hydrolyze the isonitrile to the amine (which goes into the aqueous layer) and formic acid, removing the smell and impurity.

Q3: I see a new peak in the IR around 1650-1680 cm⁻¹ and a solid precipitating in the aqueous layer. Diagnosis: Hydrolysis to Phenylacetamide. The Science: Nitriles are susceptible to hydrolysis under basic conditions, especially at elevated temperatures. The nitrile hydrates to form a primary amide (


).

Corrective Protocol:

  • Temperature Management: Reduce reaction temperature.

    
     cyanation often proceeds well at 40-60°C; refluxing aqueous base promotes hydrolysis.
    
  • Water Control: If possible, switch to anhydrous conditions using crown ethers (e.g., 18-Crown-6 with KCN in MeCN) to eliminate water entirely.

Visualization: S_N2 Competitive Pathways

SN2_Pathways Start Benzyl Halide (Ar-CH2-X) Product Phenylacetonitrile (Ar-CH2-CN) Start->Product  C-Attack (Major) Isonitrile Isonitrile (Ar-CH2-NC) (Foul Odor) Start->Isonitrile  N-Attack (AgCN/Solvent) CN_Source Cyanide Source (CN-) Amide Phenylacetamide (Hydrolysis) Product->Amide  H2O / OH- / Heat Dimer Dialkylated Dimer (Ar-CH(CN)-CH2-Ar) Product->Dimer  1. Base (Deprotonation) 2. + Start Material

Figure 1: Competitive pathways in the nucleophilic substitution of benzyl halides. Note the "Dimer" pathway requires both Product and Starting Material to coexist in basic conditions.

Module 2: Pd-Catalyzed Cyanation (Aryl Halides)

Route:



Used when the starting material is an aryl halide (halogen directly on the ring), not a benzyl halide. This avoids the "active methylene" issues but introduces catalytic cycle sensitivities.

Common Issues & Solutions

Q4: The reaction stalls at 10% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning by Cyanide. The Science: Cyanide is a strong


-donor and can displace phosphine ligands on the Palladium, forming stable, unreactive species like 

. This shuts down the catalytic cycle by preventing the oxidative addition of the aryl halide.

Corrective Protocol:

  • Cyanide Source: Avoid free cyanide ions (NaCN). Use Zinc Cyanide (

    
    )  (which releases CN slowly due to covalency) or Potassium Ferrocyanide (
    
    
    
    )
    (non-toxic, slow release).
  • Slow Addition: If using soluble cyanide, add it via syringe pump to keep steady-state concentration low.

Q5: I isolated a significant amount of Biaryl (Ar-Ar) side product. Diagnosis: Homocoupling (Ullmann-type). The Science: Before the cyanide transmetallates, two oxidative addition complexes can disproportionate, or a second oxidative addition can occur, leading to reductive elimination of


. This is common with Aryl Iodides and electron-rich systems.

Corrective Protocol:

  • Solvent Deoxygenation: Oxygen promotes homocoupling. Sparge solvents with Argon vigorously.

  • Switch Halide: Aryl Bromides often show less homocoupling than Iodides in cyanation.

  • Reductant: Add a small amount of Zinc dust (10-20 mol%) to keep the Pd active and reduce oxidized byproducts.

Visualization: Catalytic Cycle & Failure Points

Pd_Cycle Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison Catalyst Death [Pd(CN)4]2- Pd0->Poison Excess CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + CN- Homo Homocoupling (Ar-Ar) OxAdd->Homo Disproportionation TransMet->Pd0 Reductive Elim Product Ar-CN TransMet->Product ArX Ar-X CN_Source Zn(CN)2

Figure 2: The Palladium catalytic cycle showing the critical "Death" pathway via cyanide poisoning and the homocoupling side-loop.

Summary of Solvents & Conditions

ParameterClassical (

)
Pd-Catalyzed
Preferred Solvent DMSO (fastest), DMF, or Toluene/Water (with PTC)DMF, NMP, or Toluene/Water
Key Risk Exotherm & DialkylationCatalyst Poisoning
Cyanide Source NaCN / KCNZn(CN)₂ / K₄[Fe(CN)₆]
Temperature 30°C - 60°C80°C - 120°C
Atmosphere Air usually toleratedStrict Inert (Argon/N₂)

References

  • Mechanism of Alkylation: Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses.[1][2]

  • Pd-Catalyzed Cyanation & Poisoning: Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

  • Use of K4[Fe(CN)6]: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[5]

  • Hydrolysis Side Reactions: Adams, R., & Thal, A. F. (1922). Benzyl Cyanide.[1][6][7][8][9][10] Organic Syntheses, Coll. Vol. 1, p.107.

Sources

choice of base for the synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile

Executive Summary: The Chemoselectivity Challenge

The synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile presents a classic chemoselectivity paradox common in fluorinated aromatic chemistry. The molecule contains two distinct acidic sites that are sensitive to base strength:

  • The Phenolic Hydroxyl (if proceeding via O-Alkylation): The acidity is significantly enhanced by the ortho-fluorine atoms (

    
    ).[1]
    
  • The Benzylic

    
    -Protons (Acetonitrile group):  These are moderately acidic (
    
    
    
    ) due to the electron-withdrawing nitrile and the inductive effect of the fluorinated ring.

The Core Technical Issue: Choosing a base that is too strong (e.g., Sodium Hydride, Potassium tert-butoxide) will deprotonate the


-carbon, leading to C-alkylation byproducts  (mono- or bis-ethylated impurities) or self-condensation (Thorpe-Ziegler type).[1] Choosing a base that is too weak or poorly soluble results in incomplete conversion.[1]

This guide focuses on the O-Alkylation of 4-hydroxy-3,5-difluorophenylacetonitrile , the most robust route for high-purity synthesis, while also addressing the SNAr route nuances.

Critical Decision Matrix: Base Selection

The following table correlates base strength with reaction outcomes for the alkylation of 4-hydroxy-3,5-difluorophenylacetonitrile with Ethyl Iodide/Bromide.

Base Candidate

(Conj. Acid)
Primary MechanismOutcome AnalysisRecommendation
Sodium Hydride (NaH) ~35Irreversible DeprotonationCritical Failure. Deprotonates both Phenol-OH and

-CH₂CN.[1] Leads to significant C-alkylated impurities and polymerization.[1]
AVOID
Potassium tert-Butoxide (KOtBu) ~17Strong DeprotonationHigh Risk. Promotes side reactions at the benzylic position.[1]AVOID
Sodium Ethoxide (NaOEt) ~16Nucleophilic BaseModerate Risk. Can cause transesterification (if esters present) or

-deprotonation.[1] In SNAr routes, it acts as the nucleophile.[2][3][4]
Use only for SNAr
Potassium Carbonate (K₂CO₃) ~10.3Mild DeprotonationOptimal. Sufficient to deprotonate the fluorinated phenol (

~7) but too weak to deprotonate the

-nitrile (

~15).
HIGHLY RECOMMENDED
Cesium Carbonate (Cs₂CO₃) ~10.3Mild / "Cesium Effect"Excellent. Higher solubility in DMF/MeCN and the "Cesium Effect" accelerates O-alkylation via loose ion pairing.[1]BEST FOR SPEED

Interactive Troubleshooting Guide (FAQ)

Scenario A: O-Alkylation Route (Starting from Phenol)

Q1: I am using K₂CO₃ in Acetone, but the reaction is stalling at 60% conversion. Should I switch to NaOH? A: Do not switch to NaOH. Hydroxide bases can hydrolyze the nitrile group to an amide or carboxylic acid.

  • Root Cause: The reaction is likely stalling due to the poor solubility of the potassium phenoxide intermediate in acetone.

  • Solution: Switch the solvent to DMF (Dimethylformamide) or NMP . The high dielectric constant dissolves the inorganic base better. Alternatively, add a catalytic amount of 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to Acetone to increase the nucleophilicity of the phenoxide.

Q2: I see a byproduct with a mass of M+28 in my LC-MS. What is it? A: This is the C-alkylated byproduct (ethyl group added to the


-carbon).[1]
  • Cause: Your base is too strong or you are heating too aggressively.[1]

  • Immediate Fix: Ensure you are using anhydrous K₂CO₃ (dried at 120°C).[1] If you are using NaH, stop immediately. If using Carbonate, lower the reaction temperature to 50-60°C. The O-alkylation is kinetically favored over C-alkylation; high heat minimizes this selectivity.[1]

Scenario B: SNAr Route (Starting from 3,4,5-Trifluorophenylacetonitrile)

Q3: I am trying to substitute the 4-F with Ethoxide, but I am getting a complex mixture. A: The 3,4,5-trifluoro motif is highly activated, but the


-protons are very acidic.
  • Protocol Adjustment: Do not use excess Sodium Ethoxide. Use exactly 1.0–1.05 equivalents.

  • Temperature: Perform the addition at 0°C or -10°C . The SNAr reaction is extremely fast on this substrate. Room temperature or reflux will promote the deprotonation of the

    
    -carbon by the ethoxide, leading to self-condensation (dimerization).
    

Validated Experimental Protocol

Target: Synthesis via O-Alkylation (Recommended for Purity) Substrate: 4-Hydroxy-3,5-difluorophenylacetonitrile[1]

  • Setup: Charge a dry 3-neck flask with 4-Hydroxy-3,5-difluorophenylacetonitrile (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (1.5 eq, granular, anhydrous). Note: Powdered K₂CO₃ reacts faster but can be harder to stir.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise at Room Temperature.

    • Why Iodide? EtI is more reactive than EtBr, allowing for milder temperatures (avoiding C-alkylation).[1]

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: Look for the disappearance of the phenol peak. If <5% phenol remains, stop. Do not "cook" the reaction to chase the last 1%.

  • Workup: Pour into ice water (30 volumes). The product should precipitate. If oil forms, extract with MTBE.

    • Crucial Step: Wash the organic layer with mild acid (0.5M HCl) to remove any remaining amine/pyridine impurities if used, and to neutralize phenoxides.

  • Purification: Recrystallization from Ethanol/Heptane is usually sufficient.[1]

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired O-alkylation and the parasitic C-alkylation based on base selection.

G Start Precursor: 4-OH-3,5-difluorophenylacetonitrile Decision Choice of Base Start->Decision StrongBase Strong Base (NaH, KOtBu, NaOH) Decision->StrongBase High pKa (>15) WeakBase Mild Base (K2CO3, Cs2CO3) Decision->WeakBase Optimal pKa (8-11) Intermediate_Strong Dianion Formation (Phenoxide + Carbanion) StrongBase->Intermediate_Strong Deprotonates alpha-C Intermediate_Weak Mono-anion (Phenoxide Only) WeakBase->Intermediate_Weak Selective Phenol Deprotonation Product_C Byproduct: C-Alkylated / Dimer Intermediate_Strong->Product_C Loss of Selectivity Product_O Target Product: 4-Ethoxy-3,5-difluorophenylacetonitrile Intermediate_Weak->Product_O Selective O-Alkylation

Caption: Mechanistic pathway showing how base strength dictates the ratio between the desired O-alkylation and the undesired C-alkylation/polymerization.

References & Authoritative Grounding

  • General Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Arenes:

    • Context: Describes the activation of fluorinated rings for nucleophilic attack and the role of alkoxides.

    • Source:ACS Green Chemistry Institute Pharmaceutical Roundtable. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents."

    • URL:[Link][1]

  • Alpha-Alkylation Risks in Phenylacetonitriles:

    • Context: Demonstrates that strong bases (like KOtBu) are specifically used to induce C-alkylation at the alpha position, confirming they must be avoided for selective O-alkylation.[1]

    • Source: Roy, B. C., et al. "α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols."[5] ResearchGate.[1][6]

    • URL:[Link]

  • Synthesis of Alkoxy-Phenylacetonitriles (Patent Literature):

    • Context: Describes the use of benzyl halides and cyanides, and the handling of alkoxy-substituted phenylacetonitriles.

    • Source: US Patent 2,783,265 "Preparation of phenylacetonitriles."[1]

    • URL:

  • Acidity of Fluorinated Phenols:

    • Context: 3,5-Difluoro-4-hydroxybenzonitrile (a close analog) requires mild bases for handling due to increased acidity from fluorine atoms.[1]

    • Source: Sigma-Aldrich Product Sheet: 3,5-difluoro-4-hydroxybenzonitrile.[1]

Sources

troubleshooting low yield in Friedel-Crafts reactions of phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FC-PAN-OPTIMIZATION Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Low Yield & Side Reactions in Phenylacetonitrile Derivatization

Executive Summary

Performing Friedel-Crafts (FC) alkylation or acylation on phenylacetonitrile (benzyl cyanide) presents a unique set of chemical contradictions. While the methylene spacer (


) is an activator, the nitrile group (

) is a potent Lewis base.

In standard protocols, the nitrile nitrogen coordinates with the Lewis acid catalyst (e.g.,


), forming a deactivated complex that precipitates out of non-polar solvents, halting the reaction. Furthermore, the "active methylene" character of the benzylic position invites side reactions. This guide addresses the "Zero Yield," "Polymerization," and "Hydrolysis" scenarios common to this substrate.

Module 1: The "Lewis Acid Sink" (Stoichiometry Issues)

User Complaint: "I added 1.1 equivalents of


 as per standard FC protocols, but I recovered 90% starting material."
The Root Cause: Catalyst Trapping

Unlike benzene or toluene, phenylacetonitrile is not an inert hydrocarbon. The nitrile nitrogen possesses a lone pair that reacts rapidly with strong Lewis acids to form a 1:1 donor-acceptor complex.



This complexation has two devastating effects:

  • Catalyst Sequestration: The

    
     is tied up and cannot generate the electrophile (acylium or carbocation).
    
  • Ring Deactivation: The

    
     complex is a powerful electron-withdrawing group, significantly deactivating the ring toward Electrophilic Aromatic Substitution (EAS).
    
Solution: The "2.5 Equivalent" Rule

You must treat the nitrile as a "stoichiometric sink."

  • 1.0 eq of Lewis Acid is sacrificed to bind the nitrile.

  • 1.0–1.2 eq is required to activate the electrophile (acyl chloride/alkyl halide).

  • 0.2–0.5 eq excess ensures reaction kinetics proceed despite the deactivated ring.

Recommended Stoichiometry Table:

ComponentEquivalentsRole
Phenylacetonitrile1.0Substrate (limiting reagent)
Electrophile (R-COCl)1.1 - 1.2Reagent
Lewis Acid (

)
2.2 - 2.5 CRITICAL: 1 eq for complexation + 1.2 eq for catalysis.

Module 2: Solvent Selection & Temperature Control

User Complaint: "The reaction mixture turned into a black tar," or "The catalyst just sat at the bottom of the flask."

The Solvent Trap

Standard FC solvents like Dichloromethane (DCM) or Carbon Disulfide (


) are often poor choices for phenylacetonitriles because the Substrate-Lewis Acid complex  is often insoluble in them. This leads to a heterogeneous "sludge" where no reaction occurs, or localized hotspots that cause tarring.
The Fix: Solubilizing the Complex
  • Nitrobenzene: The gold standard for deactivated FC reactions. It dissolves the

    
     complex, allowing for a homogeneous mixture. Note: High boiling point makes removal difficult; requires steam distillation or extensive washing.
    
  • 1,2-Dichloroethane (DCE): Allows for higher reflux temperatures (

    
    C) than DCM, which is often necessary to overcome the activation energy of the deactivated ring.
    
Visualizing the Pathway

The following diagram illustrates the competition between the productive pathway and the "Sink" pathway.

FC_Mechanism cluster_trap The Stoichiometric Trap Substrate Phenylacetonitrile Complex Nitrile-AlCl3 Complex (Deactivated Ring) Substrate->Complex Fast (1 eq LA) LA AlCl3 (Lewis Acid) LA->Complex ActiveElec Acylium Ion (R-C=O)+ LA->ActiveElec Excess LA only Product Acylated Product Complex->Product Slow Attack (Requires Excess LA) Electrophile Acyl Chloride Electrophile->ActiveElec ActiveElec->Product EAS

Caption: Figure 1. The "Lewis Acid Sink" mechanism showing how the nitrile group sequesters the catalyst, necessitating excess reagents.

Module 3: Regioselectivity & The "Houben-Hoesch" Confusion

User Complaint: "I am seeing a side product that looks like a dimer," or "I'm not getting Para substitution."

Regioselectivity Rules
  • The Spacer Effect: The

    
     group insulates the ring from the direct withdrawing effect of the 
    
    
    
    .
  • The Complex Effect: However, once complexed (

    
    ), the group becomes bulky and withdrawing.
    
  • Outcome: Para substitution is overwhelmingly favored due to steric hindrance at the ortho position caused by the bulky

    
     adduct.
    
The "Houben-Hoesch" Risk

Do not confuse FC acylation of a nitrile with the Houben-Hoesch reaction (where the nitrile is the electrophile). However, in concentrated mixtures, the Lewis Acid can catalyze the attack of the phenylacetonitrile's "active methylene" (alpha-carbon) or the aromatic ring onto the nitrile of a neighboring molecule (self-condensation).

  • Prevention: Dilution. Ensure high solvent volume (10-15 volumes relative to substrate) to minimize intermolecular self-reaction.

Module 4: Workup - Saving the Nitrile

User Complaint: "My NMR shows the ring was acylated, but the nitrile is gone/hydrolyzed to an amide."

The Hydrolysis Hazard

The FC reaction generates


 gas. Upon quenching with water/ice, you create a hot, acidic aqueous environment. Nitriles hydrolyze to amides (and eventually carboxylic acids) under these exact conditions (

).
Optimized Workup Protocol
  • Cool Down: Cool the reaction mixture to

    
    C before quenching.
    
  • The "Reverse Quench": Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + dilute HCl . Do not add water to the reaction flask (exotherm control).

  • Rapid Separation: Do not let the layers sit. Separate the organic layer immediately.

  • Neutralization: Wash the organic layer with cold saturated

    
     or brine immediately to remove residual acid.
    

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Problem Encountered NoRxn No Reaction / Low Yield Start->NoRxn Tar Black Tar / Polymer Start->Tar WrongProd Wrong Product / Hydrolysis Start->WrongProd CheckStoich Check AlCl3 Eq. Is it > 2.2 eq? NoRxn->CheckStoich CheckTemp Check Temperature Control Tar->CheckTemp CheckWorkup Check Quench Method WrongProd->CheckWorkup StoichFix Increase AlCl3 to 2.5 eq CheckStoich->StoichFix No CheckSolv Check Solvent. Is complex soluble? CheckStoich->CheckSolv Yes SolvFix Switch to Nitrobenzene or DCE (Reflux) CheckSolv->SolvFix TempFix Add reagents at 0°C, then warm slowly CheckTemp->TempFix HydroFix Cold Quench + Rapid Sep. Avoid prolonged acid contact CheckWorkup->HydroFix

Caption: Figure 2. Diagnostic logic for Friedel-Crafts optimization on phenylacetonitriles.

References

  • Friedel-Crafts Acylation Mechanism & Complex

    • Source: Chemistry Steps.[1] "Friedel-Crafts Acylation Mechanism."

    • Relevance: Establishes the formation of the Lewis Acid-Carbonyl/Nitrile complex which necessitates stoichiometric catalyst usage.[2]

    • URL:[Link]

  • Houben-Hoesch Reaction & Nitrile Reactivity

    • Source: Wikipedia / Organic Syntheses.[3] "Houben-Hoesch Reaction."[2][3][4][5]

    • Relevance: Details the side-reaction potential where nitriles act as electrophiles, competing with the desired ring substitution.
    • URL:[Link]

  • Synthesis of Phenylacetonitrile Derivatives (Stoichiometry D

    • Source: Organic Syntheses, Coll.[3][6] Vol. 3, p. 348 (1955). "Diphenylacetonitrile."[7]

    • Relevance: Provides historical and validated stoichiometry for FC-type condensations involving phenylacetonitriles, emphasizing the need for dry conditions and specific temper
    • URL:[Link]

  • Friedel-Crafts Alkylation Limit

    • Source: Master Organic Chemistry.
    • Relevance: Explains the deactivating nature of electron-withdrawing groups and the limit
    • URL:[Link]

  • Safety D

    • Source: BenchChem.[8] "Technical Support: Synthesis of 2-Phenylacetonitrile."

    • Relevance: Highlights safety protocols regarding cyanide generation and acidic incomp

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 4-Ethoxy-3,5-difluorophenylacetonitrile. We will explore a robust synthetic strategy, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

Synthetic Strategy Overview

4-Ethoxy-3,5-difluorophenylacetonitrile is a key intermediate in various research and development pipelines. Its synthesis is most commonly achieved via the cyanation of a corresponding benzyl halide. This method is favored for its reliability and scalability.

Primary Recommended Route: Phase-Transfer Catalyzed Cyanation

The most direct and industrially viable approach involves the reaction of 4-Ethoxy-3,5-difluorobenzyl bromide with an alkali metal cyanide, such as sodium cyanide (NaCN), in a biphasic solvent system. The use of a phase-transfer catalyst (PTC) is critical for facilitating the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[1]

SynthesisWorkflow cluster_prep Precursor Synthesis cluster_main Core Reaction & Purification A 4-Ethoxy-3,5-difluoro- toluene B Radical Bromination (e.g., NBS, AIBN) A->B Initiation C 4-Ethoxy-3,5-difluoro- benzyl bromide B->C Propagation D Cyanation Reaction (NaCN, PTC, Biphasic System) C->D Starting Material E Aqueous Workup (Phase Separation, Washes) D->E Quenching F Purification (Distillation or Crystallization) E->F Crude Product G Final Product: 4-Ethoxy-3,5-difluoro- phenylacetonitrile F->G Isolation

Caption: Overall workflow for the synthesis of 4-Ethoxy-3,5-difluorophenylacetonitrile.

Alternative Route: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically start with 3,4,5-trifluorobenzonitrile. The fluorine atom at the 4-position is activated towards substitution by the strong electron-withdrawing effects of the nitrile group and the adjacent fluorine atoms.[2][3] Reaction with sodium ethoxide would displace the C4-fluorine to yield the desired product. While viable, this route may present challenges in controlling regioselectivity and handling the potentially more volatile starting material.

Detailed Experimental Protocol

This protocol describes the cyanation of 4-Ethoxy-3,5-difluorobenzyl bromide. Extreme caution must be exercised when handling sodium cyanide. [4][5] All operations involving cyanide must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE).[4][6][7]

Materials:

  • 4-Ethoxy-3,5-difluorobenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 - 1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (5 mL / g of starting material)

  • Deionized Water (5 mL / g of starting material)

  • Sodium hypochlorite solution (10-15%) for cyanide quenching

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve sodium cyanide in deionized water.

  • Organic Phase Addition: To the aqueous solution, add toluene, 4-Ethoxy-3,5-difluorobenzyl bromide, and the phase-transfer catalyst (TBAB).

  • Reaction Execution: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The reaction is exothermic, and initial temperature control may be required. Monitor the reaction progress by TLC or GC-MS by sampling the organic layer. The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: After cooling the reaction to room temperature, carefully transfer the mixture to a separatory funnel. Under no circumstances should this mixture be acidified.[4][8] The aqueous layer containing residual cyanide should be treated with an excess of sodium hypochlorite solution to oxidize cyanide to the less toxic cyanate.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-Ethoxy-3,5-difluorophenylacetonitrile.

Critical Reaction Parameters

For successful scale-up, precise control over key parameters is essential. The following table summarizes these critical variables.

ParameterRecommended RangeRationale & Justification
NaCN Stoichiometry 1.2 - 1.5 equivalentsA slight excess ensures complete conversion of the benzyl bromide. A large excess can increase waste treatment burden and potential side reactions.
PTC Loading 2 - 5 mol%Catalytic amounts are sufficient. Higher loading offers diminishing returns and increases cost and purification difficulty. TBAB is a common and effective choice.
Temperature 80 - 90 °CProvides sufficient thermal energy for the reaction to proceed at a practical rate without significant decomposition of the product or starting material.
Stirring Speed > 300 RPM (Varies with scale)Vigorous agitation is crucial in a biphasic system to maximize the interfacial surface area, which directly impacts the reaction rate.
Solvent Choice Toluene / WaterToluene is a good solvent for the organic substrate and product, has a suitable boiling point, and is immiscible with water, creating the necessary two-phase system.[1]
pH Control Maintain Basic/Neutral pHCRITICAL: Acidic conditions will generate highly toxic and flammable hydrogen cyanide (HCN) gas from the aqueous cyanide solution.[4][6][7]

Troubleshooting Guide

Q1: My reaction yield is lower than expected. What are the common causes?

Answer: Low yields can typically be traced to three main areas:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, temperature, or poor mixing. In a biphasic system, inefficient stirring is a primary cause of slow or stalled reactions, as it limits the transport of the cyanide ion to the organic phase.

    • Solution: Ensure your stirring is vigorous enough to create a fine emulsion. Confirm your reaction temperature is stable. Extend the reaction time and monitor for further conversion by GC or TLC.

  • Side Reactions:

    • Cause: The formation of byproducts consumes the starting material or product. A common side reaction is the formation of a dimeric ether from the reaction of the benzyl bromide with any residual alkoxide or hydroxide.[9] Another possibility is the formation of the isonitrile isomer, although this is less common with alkali metal cyanides.

    • Solution: Use high-purity starting materials. Ensure the reaction temperature does not significantly overshoot the target, as higher temperatures can favor side reactions.

  • Workup Losses:

    • Cause: The product may have some solubility in the aqueous phase, or emulsions may form during extraction, leading to loss of material.

    • Solution: During the workup, use a saturated brine wash to decrease the solubility of the organic product in the aqueous layer. To break emulsions, you can try adding more brine, gently swirling instead of vigorous shaking, or filtering the emulsified layer through a pad of celite.

Q2: I see an impurity with the same mass as my starting material in the final product. What is it?

Answer: This is likely an isomer of your starting material or a byproduct formed from it.

  • Cause: A likely candidate is the formation of 4-Ethoxy-3,5-difluorobenzyl alcohol. This occurs if the benzyl bromide starting material hydrolyzes due to the presence of water in the reaction mixture under the heated conditions.

  • Solution: While the reaction is biphasic, using an anhydrous grade of toluene can minimize the amount of water present at the start. More importantly, ensure your starting benzyl bromide is dry and stored under inert gas if possible. The benzyl alcohol can typically be separated during vacuum distillation or by column chromatography.

Q3: The reaction stalls and does not go to completion, even with extended time. Why?

Answer: A stalled reaction often points to catalyst deactivation or reagent issues.

  • Cause: The phase-transfer catalyst can be "poisoned" or degraded under the reaction conditions, although TBAB is generally robust. Alternatively, the issue could be with the quality of the sodium cyanide. Old or improperly stored NaCN can absorb moisture and carbon dioxide from the air, reducing its efficacy.

  • Solution: Try adding a fresh portion of the phase-transfer catalyst (e.g., another 1-2 mol%) to see if the reaction restarts. If not, the issue is more likely the cyanide source. Use fresh, high-purity, finely ground sodium cyanide for best results.

Q4: I am scaling up from a 10g to a 500g scale, and the reaction profile is different. What should I adjust?

Answer: Scale-up introduces challenges related to mass and heat transfer.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up. The initial exothermic phase of the reaction can cause a significant temperature spike if not managed. Use a reactor with a cooling jacket and add the benzyl bromide starting material slowly to the heated cyanide solution to maintain better temperature control.

  • Mixing: Achieving the same level of mixing (interfacial surface area) is more difficult in a larger vessel. You will need to use a more powerful overhead stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure a good emulsion is formed. Simple magnetic stirring will be insufficient.

  • Safety: The risks associated with handling large quantities of cyanide are significantly greater.[8] Review and enhance all safety protocols. Ensure a cyanide antidote kit is available and personnel are trained in its use. The quenching step will also be more exothermic and require careful execution and cooling.

Frequently Asked Questions (FAQs)

  • Q: Why is a phase-transfer catalyst (PTC) necessary?

    • A: The reaction involves two mutually insoluble reactants: sodium cyanide (soluble in water) and 4-Ethoxy-3,5-difluorobenzyl bromide (soluble in toluene). The PTC, typically a quaternary ammonium salt like TBAB, has a charged "head" that pairs with the cyanide anion and lipophilic alkyl "tails" that allow this ion pair to dissolve in the organic phase, thereby enabling the reaction.[1]

  • Q: Can I use potassium cyanide (KCN) instead of sodium cyanide (NaCN)?

    • A: Yes, KCN is often interchangeable with NaCN in these reactions. Some chemists report slightly different reaction kinetics, but both are effective. The choice often comes down to cost, availability, and physical form (e.g., powder vs. briquettes).

  • Q: What are the essential safety precautions for working with cyanides?

    • A: Always handle solid cyanides and cyanide solutions in a certified chemical fume hood.[4] Wear appropriate PPE, including a lab coat, splash goggles, and double-layered nitrile gloves.[5][6] Never work alone.[4] Keep an appropriate cyanide spill kit and quenching solution (sodium hypochlorite) readily available. Crucially, never mix cyanides with acid, as this will liberate lethal hydrogen cyanide (HCN) gas. [7][8]

  • Q: How do I properly dispose of cyanide waste?

    • A: All aqueous waste containing cyanide must be treated before disposal. The standard procedure is to add the cyanide waste slowly to a stirred, cooled solution of sodium hypochlorite (bleach) or calcium hypochlorite at a pH > 10. This oxidizes the toxic cyanide to the much less toxic cyanate ion. The treated solution should then be disposed of according to your institution's hazardous waste guidelines.

  • Q: What analytical techniques are best for monitoring the reaction and confirming the product?

    • A: Reaction Monitoring: Gas Chromatography (GC) is ideal for monitoring the disappearance of the benzyl bromide starting material and the appearance of the phenylacetonitrile product. Thin-Layer Chromatography (TLC) can also be used.

    • Product Confirmation: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will confirm the structure. Mass Spectrometry (GC-MS or LC-MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is best for determining the final purity.

References

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Camachem. (2026, January 7). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Environmental Health & Safety, University of New Mexico. (n.d.).
  • 911Metallurgist. (2018, January 18). Cyanide Safety.
  • Google Patents. (n.d.).
  • Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.
  • Rostron, C., & Barber, J. (2021).
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Vapourtec Ltd. (n.d.).
  • Wikipedia. (n.d.). Diphenylacetonitrile.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 3-Thiopheneacetonitrile.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2024, December 20). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC.
  • Benchchem. (n.d.). 2-(3-Ethoxy-2,6-difluorophenyl)acetonitrile | 1092461-33-0.

Sources

byproduct formation in the synthesis of fluorinated phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: F-CN-SYNTH-001 Subject: Troubleshooting Byproduct Formation & Protocol Optimization

Introduction: The Fluorine Factor

Welcome to the technical support hub for fluorinated phenylacetonitrile synthesis. You are likely here because your LC-MS shows mass peaks you didn't expect, or your yield is stalling.

Fluorinated phenylacetonitriles are critical intermediates for NSAIDs, kinase inhibitors, and agrochemicals. However, the fluorine atom is not just a passive label; its strong electron-withdrawing group (EWG) effect fundamentally alters the reactivity of the benzylic position and the aromatic ring.

This guide addresses the two primary synthetic routes:

  • Classical SN2 Substitution: (Benzyl Halide + Cyanide Source)

  • Transition Metal-Catalyzed Cyanation: (Aryl Halide + Zn(CN)₂/Pd)

Module 1: Classical SN2 Substitution

Substrate: Fluorinated Benzyl Halides (Cl/Br) Reagents: NaCN or KCN Key Issue: The "Dimer" & Hydrolysis

The Core Problem: Acidity of the -Proton

In non-fluorinated systems, the benzylic protons of phenylacetonitrile have a pKa of ~21.9 (DMSO). However, adding fluorine (especially ortho/para) stabilizes the carbanion, significantly lowering the pKa. This makes the product (the nitrile) more acidic than the starting material, leading to self-alkylation.

Troubleshooting Guide: SN2 Route
SymptomProbable CauseMechanismCorrective Action
Impurity: M+ = 2x Product - HCN (Dialkylated Dimer)"Runaway" Deprotonation The base (CN⁻ or OH⁻) deprotonates the formed product. The resulting anion attacks the remaining benzyl halide.1. Switch to Phase Transfer Catalysis (PTC): Use Toluene/Water with TBAB. This keeps the bulk cyanide in the aqueous phase and limits the concentration of active anion in the organic phase.2. Lower Equivalents: Do not exceed 1.05 eq. of Cyanide.3. Buffer pH: Add NaHCO₃ to lower basicity.
Impurity: Benzyl Alcohol / Ether Competition from Oxygen Nucleophiles Water or alcohols (solvents) compete with CN⁻ for the benzyl halide.1. Dry Solvents: Ensure solvents are anhydrous.2. Increase CN Concentration: Higher [CN⁻] favors the SN2 nitrile formation over hydrolysis.
Low Yield (Stalled Reaction) Leaving Group Inhibition Fluorine atoms on the ring can strengthen the C-Br bond (if F is ortho) or cause repulsion.1. Switch Leaving Group: Convert Benzyl Chloride

Benzyl Bromide (via Finkelstein) in situ.2. Catalyst: Add catalytic NaI (10 mol%).
Visualizing the Impurity Network (SN2)

SN2_Pathways SM Benzyl Halide (Starting Material) PROD Target Nitrile (Phenylacetonitrile) SM->PROD +CN- (SN2) ALC Benzyl Alcohol (Hydrolysis Impurity) SM->ALC +H2O/OH- CN Cyanide Source (NaCN) ANION Nitrile Anion (Reactive Intermediate) PROD->ANION Deprotonation (by excess Base) DIMER Dialkylated Dimer (Major Impurity) ANION->DIMER + Benzyl Halide (SM)

Figure 1: The "Dimerization Loop." Note how the Target Nitrile becomes a nucleophile (Anion) that consumes the Starting Material.

Module 2: Palladium-Catalyzed Cyanation

Substrate: Fluorinated Aryl Halides (Br/I) Reagents: Zn(CN)₂, Pd(dba)₃/dppf or Xantphos Key Issue: Dehalogenation & Fluorine Scrambling

The Core Problem: Reductive Elimination vs. Protodemetallation

Fluorinated aryl halides are electron-deficient. This facilitates Oxidative Addition (good!) but makes the complex prone to side reactions if the cyanide transmetallation is slow.

Troubleshooting Guide: Pd-Catalysis
SymptomProbable CauseMechanismCorrective Action
Impurity: M-Br + H (Ar-H) (Dehalogenation)Protodemetallation The Pd-Ar intermediate abstracts a hydride (from solvent or moisture) instead of accepting a CN group.1. Exclude Water: Strict anhydrous conditions.2. Zn Additive: Add 1-5 mol% Zn powder to keep the catalytic cycle active and reduce Pd(II) back to Pd(0).3. Ligand Choice: Use Xantphos or dppf (wide bite angle) to accelerate the reductive elimination of Ar-CN.
Loss of Fluorine (Defluorination) SNAr Competition If the ring is highly fluorinated (e.g., pentafluoro), the CN⁻ attacks the ring directly, displacing a Fluorine atom instead of the Bromine.1. Lower Temperature: Run at 40-60°C instead of 100°C+.2. Change CN Source: Use Zn(CN)₂ (covalent) instead of KCN (ionic). Ionic cyanide is too aggressive for SNAr prone substrates.
Homocoupling (Ar-Ar) Disproportionation Two Pd-Ar species exchange ligands.1. Dilution: Lower the concentration of the aryl halide.2. Slow Addition: Add the aryl halide via syringe pump.
Visualizing the Catalytic Cycle & Off-Ramps

Pd_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 DeHalo Ar-H (Dehalogenation) OxAdd->DeHalo + H+ (Moisture) SNAr F-Displacement (S_NAr Side Rxn) OxAdd->SNAr + CN- (Direct Attack on Ring) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->Pd0 - Ar-CN

Figure 2: The Pd-Catalytic Cycle. Red boxes indicate irreversible byproduct formation pathways common in fluorinated substrates.

Module 3: Workup & Purification Protocols

The Silent Killer: Hydrolysis to Amide Even if your reaction works perfectly, you can destroy your product during workup. Fluorinated nitriles are hyper-electrophilic . They react with water much faster than non-fluorinated analogs.

Critical Protocol: The "Cold Quench"
  • Do NOT pour the reaction mixture into strong acid or base while hot.

  • The Buffer Method: Quench into a saturated NH₄Cl solution or a Phosphate buffer (pH 7) at 0°C.

  • Avoid Alumina: Do not use basic Alumina for filtration; it can catalyze hydration to the amide. Use neutral Silica gel.

FAQ: Why is my Nitrile turning into an Amide on the column?
  • Answer: Silica gel is slightly acidic and contains bound water. If your fluorinated nitrile is sensitive, the silica acts as a solid-state acid catalyst.

  • Fix: Add 1% Triethylamine (Et₃N) to your eluent to neutralize the silica, OR switch to a rapid filtration plug rather than a long column.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] Link[1]

  • Organic Syntheses. (1941). alpha-Phenylacetoacetonitrile (Classic SN2 Dimerization discussion). Org.[1][2][3][4][5] Synth. Coll. Vol. 2, p.487. Link

  • BenchChem Technical Support. (2025). Troubleshooting Benzyl Chloride Cyanation. Technical Support Center. Link

  • Reeves, J. T., et al. (2015). Scalable Synthesis of 2-Fluorophenylacetonitriles. Organic Process Research & Development.

Disclaimer: This guide is for research purposes only. Cyanides are lethal poisons. Always handle NaCN/KCN and Zn(CN)₂ in a well-ventilated fume hood with appropriate antidotes (e.g., Hydroxocobalamin) on hand.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethoxy-3,5-difluorophenylacetonitrile and 2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth comparison of the chemical reactivity of 4-Ethoxy-3,5-difluorophenylacetonitrile and 2,4-difluorophenylacetonitrile. While both molecules are valuable fluorinated building blocks in medicinal chemistry and materials science, their distinct substitution patterns give rise to significant differences in their electronic and steric profiles. The electron-donating ethoxy group in 4-Ethoxy-3,5-difluorophenylacetonitrile activates the aromatic ring towards electrophilic substitution but decreases the acidity of the benzylic protons. Conversely, the arrangement of two fluorine atoms in 2,4-difluorophenylacetonitrile results in a more electron-deficient ring and more acidic benzylic protons, favoring reactions involving carbanion formation. Understanding these nuances is critical for reaction design, optimization, and the strategic synthesis of complex target molecules.

Introduction

Fluorinated phenylacetonitrile scaffolds are of paramount importance in drug discovery, serving as key intermediates for a wide range of pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on two such scaffolds: 4-Ethoxy-3,5-difluorophenylacetonitrile (Compound 1 ) and 2,4-difluorophenylacetonitrile (Compound 2 ).

Compound NameStructure
4-Ethoxy-3,5-difluorophenylacetonitrile (1)
2,4-difluorophenylacetonitrile (2)

By dissecting the electronic and steric contributions of their respective substituents, we can predict and rationalize their divergent reactivity in key chemical transformations. This analysis is essential for chemists to select the appropriate substrate and reaction conditions to achieve desired synthetic outcomes.

G cluster_0 Comparative Analysis Workflow cluster_1 Key Reactivity Arenas A Molecule Introduction (Structures & Relevance) B Electronic Effects Analysis (Inductive vs. Resonance) A->B D Reactivity Prediction B->D C Steric Hindrance Evaluation C->D E Experimental Validation D->E R1 Aromatic Ring (EAS) D->R1 R2 Benzylic Position (Acidity) D->R2 R3 Nitrile Group (Hydrolysis/Reduction) D->R3

Caption: Workflow for comparing the reactivity of the two phenylacetonitriles.

Analysis of Substituent Effects

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents.[2]

Electronic Effects

Inductive Effect (-I): This is the withdrawal of electron density through sigma (σ) bonds due to differences in electronegativity.[3]

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4]

  • Ethoxy Group (-OCH₂CH₃): The oxygen atom is highly electronegative and withdraws electron density inductively (-I).[5]

  • Nitrile Group (-CN): The sp-hybridized nitrogen is highly electronegative, making the nitrile group strongly electron-withdrawing via induction.[3]

Resonance Effect (+M/-M): This involves the donation or withdrawal of electron density through the π-system of the aromatic ring.[6]

  • Fluorine: The lone pairs on fluorine can be donated into the ring (+M effect). However, for halogens, the strong -I effect generally outweighs the +M effect, leading to overall deactivation of the ring towards electrophilic aromatic substitution (EAS).[2][3]

  • Ethoxy Group: The lone pairs on the oxygen atom are readily delocalized into the aromatic ring, resulting in a very strong electron-donating resonance effect (+M). This effect is significantly stronger than its -I effect, making the ethoxy group a powerful activating group.[5][7]

  • Nitrile Group: The π-bond of the nitrile group can accept electron density from the ring, making it a resonance-withdrawing (-M) and deactivating group.[3]

Caption: Dominant electronic effects in 4-Ethoxy-3,5-difluorophenylacetonitrile.

Net Electronic Profile:

  • Compound 1 (4-Ethoxy-3,5-difluoro): The powerful +M effect of the central ethoxy group dominates, making the aromatic ring, as a whole, more electron-rich than that of Compound 2 . This donation partially counteracts the -I effects of the two flanking fluorine atoms.

  • Compound 2 (2,4-difluoro): With two electron-withdrawing fluorine atoms and no strong donating group, the aromatic ring is significantly more electron-deficient.[8]

Steric Effects

Steric hindrance refers to the obstruction of a reaction at a particular site due to the physical size of neighboring groups.[9]

  • Compound 1: The ethoxy group is bulkier than fluorine. However, the key reactive sites for many subsequent reactions are the benzylic methylene (CH₂) group and the ortho positions (2 and 6). These positions are relatively unhindered in Compound 1 .

  • Compound 2: The fluorine atom at the C2 position (ortho to the acetonitrile group) creates significant steric hindrance around the adjacent benzylic CH₂ group.[10][11] This can impede the approach of bulky reagents to this site.

Comparative Reactivity in Key Transformations

The differences in electronic and steric profiles directly translate to predictable differences in reactivity.

Reactions at the Aromatic Ring (Electrophilic Aromatic Substitution - EAS)

EAS reactions depend on the nucleophilicity of the aromatic ring.[6]

  • Compound 1: The ring is considered activated . The strong electron-donating ethoxy group increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. Substitution will be directed to the positions ortho to the ethoxy group (C2 and C6).

  • Compound 2: The ring is deactivated . The combined electron-withdrawing effects of the two fluorine atoms and the nitrile group reduce the ring's electron density, making it less reactive towards electrophiles.[3][7]

Reactions at the Benzylic Position

The acidity of the benzylic protons (on the CH₂ group) is determined by the stability of the resulting carbanion.

  • Compound 1: The benzylic protons are less acidic . The electron-donating ethoxy group pushes electron density into the ring, which destabilizes the negative charge of the benzylic carbanion should it form.

  • Compound 2: The benzylic protons are more acidic . The strong inductive effects of the two fluorine atoms and the nitrile group effectively withdraw electron density, stabilizing the negative charge of the conjugate base (carbanion) through induction. This makes deprotonation with a suitable base more favorable.

G cluster_stabilization Stabilizing Factors parent2 2,4-difluorophenylacetonitrile base + Base (-BH⁺) carbanion Stabilized Carbanion (Negative charge delocalized) parent2->carbanion Deprotonation F1 Inductive pull from F at C2 carbanion->F1 stabilized by F2 Inductive pull from F at C4 carbanion->F2 stabilized by CN Inductive/Resonance pull from CN carbanion->CN stabilized by

Caption: Formation and stabilization of the benzylic carbanion from Compound 2.

Reactions of the Nitrile Group

The primary reactions of the nitrile group are hydrolysis to a carboxylic acid and reduction to a primary amine.[12]

  • Hydrolysis: This reaction typically involves nucleophilic attack on the electrophilic carbon of the nitrile. The more electron-deficient ring of Compound 2 will exert a stronger electron-withdrawing effect, potentially making the nitrile carbon slightly more electrophilic and thus more susceptible to hydrolysis under acidic or basic conditions.[13][14]

  • Reduction: Reduction, for instance with LiAlH₄, is generally facile for both compounds. However, the specific reaction kinetics could be subtly influenced by the electronic environment.

Data and Protocol Summary

Comparative Data Table
Feature4-Ethoxy-3,5-difluorophenylacetonitrile (1)2,4-difluorophenylacetonitrile (2)Rationale
CAS Number 1092461-32-9 (similar structure)656-35-9[1][15][16]-
Molecular Formula C₁₀H₉F₂NOC₈H₅F₂N[16]-
Reactivity in EAS ActivatedDeactivatedDominant +M effect of ethoxy vs. -I effects of two fluorines.[5][7]
Benzylic Proton Acidity LowerHigherElectron-donating ethoxy group destabilizes carbanion; electron-withdrawing fluorines stabilize carbanion.
Favored Benzylic Rxn Radical reactionsBase-mediated alkylation/condensationHigher acidity of C2's protons facilitates carbanion formation.
Steric Hindrance at CH₂ LowerHigherOrtho-fluorine in C2 creates steric crowding around the benzylic position.[10][11]
Nitrile Hydrolysis Rate Likely SlowerLikely FasterStronger electron-withdrawing effect from the ring in C2 increases the electrophilicity of the nitrile carbon.
Illustrative Experimental Protocol: Base-Catalyzed Hydrolysis of a Phenylacetonitrile

This protocol is a representative procedure for the hydrolysis of a phenylacetonitrile to its corresponding phenylacetic acid. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive reagents.

Objective: To hydrolyze 2,4-difluorophenylacetonitrile to 2,4-difluorophenylacetic acid.

Materials:

  • 2,4-difluorophenylacetonitrile (1.53 g, 10.0 mmol)

  • Sodium hydroxide (2.40 g, 60.0 mmol)

  • Ethanol (20 mL)

  • Deionized water (20 mL)

  • Concentrated Hydrochloric Acid (~5-6 mL)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorophenylacetonitrile (10.0 mmol), ethanol (20 mL), and a solution of sodium hydroxide (60.0 mmol) in water (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup - Cooldown & Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Slowly and carefully add concentrated HCl dropwise to the aqueous residue with stirring in the ice bath until the pH is ~1. A white precipitate of 2,4-difluorophenylacetic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,4-difluorophenylacetic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a hexanes/ethyl acetate mixture).

Conclusion

The reactivity profiles of 4-Ethoxy-3,5-difluorophenylacetonitrile and 2,4-difluorophenylacetonitrile are markedly different, a direct consequence of their substitution patterns.

  • 4-Ethoxy-3,5-difluorophenylacetonitrile is the substrate of choice when subsequent transformations require an activated aromatic ring for electrophilic substitution. Its less acidic benzylic protons make it less suitable for reactions involving carbanion intermediates.

  • 2,4-difluorophenylacetonitrile is ideal for synthetic routes that leverage the acidity of the benzylic protons , such as base-mediated alkylations or condensations. Its deactivated ring is less prone to undergo electrophilic aromatic substitution.

By understanding the fundamental principles of electronic and steric effects, researchers can strategically select the appropriate fluorinated phenylacetonitrile isomer to streamline synthetic pathways and efficiently access complex molecular targets.

References

  • Royal Society Publishing. The effect of fluorine on the electronic spectra and ionization potentials of molecules. Available from: [Link]

  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • ACS Publications. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available from: [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Available from: [Link]

  • RSC Publishing. (2016, August 3). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Available from: [Link]

  • Google Patents. (2009). CN100457721C - Production process of 2,4-difluorobenzonitrile.
  • PubChem. 2,4-Difluorophenylacetonitrile. Available from: [Link]

  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. Available from: [Link]

  • Organic Syntheses. Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. Available from: [Link]

  • Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Available from: [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available from: [Link]

  • PubChemLite. 2,4-difluorophenylacetonitrile (C8H5F2N). Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • RSC Publishing. (2016, January 27). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Available from: [Link]

  • Google Patents. (2013). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Available from: [Link]

  • Alachem Co., Ltd. 656-35-9 | (2,4-difluorophenyl)acetonitrile. Available from: [Link]

  • PMC. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]

  • ResearchGate. (2014). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. Available from: [Link]

  • Taylor & Francis Online. Steric hindrance – Knowledge and References. Available from: [Link]

  • Reddit. (2021, February 7). steric hindrance and basicity. r/Mcat. Available from: [Link]

  • ResearchGate. (2015). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Available from: [Link]

  • ResearchGate. (2002). Hydrolysis of 2,4-dinitrophenyl phosphate in normal and reverse micelles. Available from: [Link]

  • Google Patents. CN104558045A - Synthesis method of 1-ethoxy-1,3,3,5,5-pentafluorocyclotriphosphonitrile.
  • ResearchGate. (2018). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]

  • YouTube. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Available from: [Link]

  • PubChemLite. 2-[4-(difluoromethoxy)-3-ethoxyphenyl]acetonitrile (C11H11F2NO2). Available from: [Link]

  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. Available from: [Link]

Sources

Strategic Guide: Alternative Fluorinated Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the trifluoromethyl group (-CF₃) and the fluorine atom (-F) have been the "magic bullets" of medicinal chemistry, appearing in over 20% of approved pharmaceuticals. However, the "Magic Methyl" effect has limits. Modern drug discovery demands more precise tuning of lipophilicity, metabolic stability, and steric bulk.

This guide analyzes high-performance alternatives—Pentafluorosulfanyl (-SF₅) , Difluoromethyl (-CF₂H) , Trifluoromethoxy (-OCF₃) , and Fluorinated Oxetanes . We move beyond basic substitution to examine the causality of performance: how specific electronic and steric perturbations translate to in vivo efficacy.

Part 1: Comparative Technical Analysis

Pentafluorosulfanyl (-SF₅): The "Super-Trifluoromethyl"

Often termed "super-trifluoromethyl," the -SF₅ group offers a unique combination of high electronegativity and extreme steric bulk (similar to a t-butyl group) without the metabolic liability of alkyl chains.

  • Mechanism of Action: Unlike the trigonal pyramidal -CF₃, the -SF₅ group adopts a square pyramidal geometry. This creates a distinct "steric shield" that protects adjacent sites from enzymatic attack (e.g., CYP450 oxidation) more effectively than -CF₃.

  • Lipophilicity: It is significantly more lipophilic than -CF₃ (ΔLogP ≈ +0.6 vs. CF₃), making it ideal for driving potency in hydrophobic pockets, provided solubility is managed.

  • Application: Best used to replace metabolically labile t-butyl or isopropyl groups to block "soft spots" while maintaining hydrophobic contacts.

Difluoromethyl (-CF₂H): The Lipophilic Hydrogen Bond Donor

The -CF₂H group is a "chameleon." It acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with attenuated polarity.

  • The "Lipophilic H-Bond" Paradox: The C-H bond in -CF₂H is polarized by the two fluorine atoms, making it a weak hydrogen bond donor (HBD). Unlike -OH, it does not incur a massive desolvation penalty when entering a hydrophobic active site.

  • Acidity Modulation: It modulates the pKa of adjacent amines less drastically than -CF₃, allowing for fine-tuning of basicity to improve oral absorption or blood-brain barrier (BBB) penetration.

  • Application: Use -CF₂H to replace -OH groups to improve membrane permeability (LogD) while retaining critical H-bond interactions with the target protein.[1]

Trifluoromethoxy (-OCF₃): The Flexible Ether

The -OCF₃ group offers a unique conformational profile. The oxygen linker allows the -CF₃ moiety to rotate, adapting to binding pockets that rigid -CF₃ analogs cannot access.

  • Metabolic Stability: It is generally superior to methoxy (-OCH₃) groups, which are prone to O-dealkylation. The strong C-F bonds prevent oxidative metabolism.[2]

  • Electronic Effect: It is a strong electron-withdrawing group (Hammett σp ≈ 0.35), similar to -CF₃, but with electron-donating resonance capability via the oxygen lone pairs.

Fluorinated Oxetanes: The Polar/Metabolic Balancer

Oxetanes are liponeutral isosteres for gem-dimethyl and carbonyl groups. When fluorinated (e.g., 3,3-difluorooxetane), they offer a powerful way to lower LogP and block metabolism.

  • Solubility Engine: The oxetane oxygen is a strong H-bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs.

  • Metabolic Blockade: The 4-membered ring is surprisingly stable to hydrolysis and effectively blocks metabolic hot spots without adding excessive lipophilicity.

Part 2: Physicochemical Data Dashboard

Property-CF₃ (Standard) -SF₅ -CF₂H -OCF₃ 3,3-F₂-Oxetane
Hammett Constant (σp) 0.540.680.320.35~0.15
Lipophilicity (π) 0.881.510.101.04-0.5 to 0.0
H-Bond Donor? NoNoYes (Weak) NoNo
H-Bond Acceptor? WeakWeakWeakWeakStrong
Metabolic Stability HighVery High ModerateHighHigh
Steric Bulk (Volume) ~40 ų~75 ų~25 ų~50 ų~60 ų

Data synthesized from Hansch parameters and recent literature [1, 2].

Part 3: Strategic Protocols

Protocol A: Late-Stage Introduction of -SF₅ via Radical Addition

Context: Traditional SF₅ synthesis requires harsh conditions (F₂ gas). Modern radical protocols allow late-stage functionalization.[3]

Reagents:

  • Aryl/Alkyl alkyne or alkene precursor.

  • SF₅Cl (gas) or SF₅-radical precursors.

  • Triethylborane (Et₃B) as initiator.

Workflow:

  • Setup: Dissolve the alkyne substrate in anhydrous hexane/dichloromethane (1:1) at -40°C under inert atmosphere.

  • Radical Initiation: Add SF₅Cl (condensed) followed by slow addition of Et₃B (1M in hexanes).

  • Propagation: The ethyl radical abstracts Cl from SF₅Cl, generating the •SF₅ radical. This radical adds rapidly to the alkyne/alkene.

  • Termination: The resulting carbon radical abstracts Cl from another SF₅Cl molecule, propagating the chain.

  • Elimination (Optional): Treat with base (e.g., KOtBu) to eliminate HCl and restore unsaturation, yielding the SF₅-alkene/alkyne.

Protocol B: Photoredox α-Trifluoromethoxylation of Ketones

Context: Introducing -OCF₃ directly onto sp³ centers is challenging. This photoredox method uses a stable pyridinium reagent [3].

Reagents:

  • Substrate: Enol carbonate (derived from ketone).[4][5]

  • Reagent: N-trifluoromethoxy-4-cyano-pyridinium.[4][5]

  • Catalyst: 4-CzIPN (Organic photocatalyst).[4][5]

  • Light Source: Blue LEDs (456 nm).

Workflow:

  • Mix: Combine enol carbonate (0.2 mmol), pyridinium reagent (1.5 equiv), and 4-CzIPN (2 mol%) in MeCN.

  • Irradiate: Stir under Blue LED irradiation at 25°C for 1-2 hours.

  • Mechanism: The excited catalyst reduces the pyridinium reagent, generating the •OCF₃ radical. This radical adds to the alkene of the enol carbonate.

  • Fragmentation: The resulting radical intermediate undergoes β-scission, releasing CO₂ and the alkyl group, yielding the α-OCF₃ ketone.

Protocol C: Late-Stage Difluoromethylation (-CF₂H)

Context: Using Zinc sulfinate reagents (DFMS) allows for "innate" radical difluoromethylation of heterocycles [4].[6]

Reagents:

  • Substrate: Heteroarene (e.g., Pyridine, Pyrazine).

  • Reagent: Zn(SO₂CF₂H)₂ (DFMS).[6]

  • Oxidant: TBHP (tert-butyl hydroperoxide).[7]

Workflow:

  • Solution: Dissolve heteroarene and DFMS (3 equiv) in DCM/Water (biphasic system).

  • Initiation: Add TBHP (5 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at room temperature for 12-24 hours. The TBHP oxidizes the sulfinate to a sulfonyl radical, which extrudes SO₂ to release the •CF₂H radical.[1][8]

  • Workup: The •CF₂H radical adds to the electron-deficient heterocycle (Minisci-type reaction).

Part 4: Visualizations

Diagram 1: Fluorinated Building Block Decision Tree

Caption: A logic-based decision tree for selecting the optimal fluorinated group based on specific drug design challenges (Solubility vs. Potency vs. H-Bonding).

DecisionTree Start Design Challenge? NeedPotency Need to Increase Potency (Hydrophobic Pocket) Start->NeedPotency Binding Affinity NeedSolubility Need to Improve Solubility (Reduce LogP) Start->NeedSolubility ADME / PK NeedHBond Need H-Bond Donor (Replace -OH/-SH) Start->NeedHBond Target Interaction StericFit Is the pocket large? NeedPotency->StericFit Oxetane Select Fluorinated Oxetane (Liponeutral, Polar) NeedSolubility->Oxetane CF2H Select -CF2H (Lipophilic H-Bond Donor) NeedHBond->CF2H SF5 Select -SF5 (High Lipophilicity, Large Bulk) StericFit->SF5 Yes (Large Volume) CF3 Select -CF3 (Standard Lipophilicity) StericFit->CF3 No (Restricted) OCF3 Select -OCF3 (Conformational Adaptability) StericFit->OCF3 Flexible Pocket

Diagram 2: Photoredox Synthesis Workflow (OCF3)

Caption: Mechanistic workflow for the introduction of the trifluoromethoxy group using photoredox catalysis, highlighting the radical generation and capture steps.

Photoredox Light Blue LED (456 nm) Cat Catalyst (4-CzIPN) Light->Cat Excitation ExcitedCat *Catalyst (Excited) Cat->ExcitedCat Reagent N-OCF3-Pyridinium ExcitedCat->Reagent SET Reduction Radical •OCF3 Radical Reagent->Radical Fragmentation Substrate Enol Carbonate Radical->Substrate Radical Addition Intermediate Radical Adduct Substrate->Intermediate Intermediate->Cat Turnover Product α-OCF3 Ketone Intermediate->Product β-Scission (-CO2)

References

  • BenchChem Technical Support. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Retrieved from

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from

  • Luo, J., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions. ACS Organic & Inorganic Au. Retrieved from

  • Baran, P. S., et al. (2017). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

Sources

Effect of Fluorine Position on the Reactivity of Difluorophenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide details the reactivity profiles of difluorophenylacetonitrile isomers, focusing on how the positional isomerism of fluorine atoms dictates chemical behavior.

Executive Summary

For researchers in medicinal chemistry and agrochemical synthesis, the choice of difluorophenylacetonitrile isomer is rarely arbitrary. The position of the fluorine atoms (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-) fundamentally alters the molecule's two primary reactivity vectors:

  • 
    -Carbon Acidity & Nucleophilicity:  Dictated by inductive effects (-I) stabilizing the carbanion.[1]
    
  • Ring Electrophilicity (

    
    ):  Dictated by the activation of C-F bonds by the cyanomethyl group and other fluorines.
    

Quick Selection Heuristic:

  • For Maximum

    
    -Acidity:  Choose 2,6-difluorophenylacetonitrile .[1]
    
  • For Facile Alkylation (Drug Synthesis): Choose 3,4-difluorophenylacetonitrile (balance of activation and low steric hindrance).[1]

  • For Metabolic Stability: Choose 2,4- or 3,5-isomers to block primary metabolic soft spots.[1]

Electronic & Steric Landscape

The reactivity differences stem from the interplay between the Fluorine atom's strong inductive withdrawal (-I) and weak resonance donation (+R), combined with the steric profile of the ortho-positions.[1]

Comparative Isomer Data
Isomer

-H Acidity (Est.[1] Relative)
Steric Hindrance (

-site)
Ring Reactivity (

)
Primary Application
2,3-Difluoro HighModerateModerate (C4/C6)Fine Chemical Intermediates
2,4-Difluoro Moderate-HighModerateHigh (at C4)Antifungal/Agrochemical Synthesis
2,5-Difluoro HighModerateModerateSpecialized Synthons
2,6-Difluoro Highest High (Blocked)Low (Steric Shielding)Herbicide Synthesis
3,4-Difluoro Low-ModerateLowModerate (at C4)Ticagrelor Intermediates
3,5-Difluoro ModerateLowLowMetabolic Blockers
Mechanistic Insight: The Hammett Influence

The acidity of the methylene protons (


) is governed by the stabilization of the resulting carbanion.
  • Ortho-F (

    
    ):  Exerts a massive inductive effect, significantly lowering pKa (increasing acidity).[1]
    
  • Meta-F (

    
    ):  Strong inductive withdrawing group.[1]
    
  • Para-F (

    
    ):  Weakly withdrawing due to competing resonance donation (+R) opposing the inductive pull (-I).[1]
    

Key Finding: The 2,6-isomer is the most acidic due to the additive inductive effect of two ortho-fluorines, but it suffers from severe steric hindrance during subsequent alkylation steps.

Reactivity Profiles & Protocols

A. -Alkylation and Condensation

This is the most common transformation, used to build complex scaffolds like cyclopropanes (e.g., in Ticagrelor synthesis).

Protocol: Cyclopropanation of 3,4-Difluorophenylacetonitrile

Context: Synthesis of drug intermediates via spiro-cyclopropane formation.[1]

Reagents: 3,4-Difluorophenylacetonitrile, Epichlorohydrin, NaH (or KOtBu), DMF/THF.

  • Deprotonation: The 3,4-isomer requires a strong base.[1] Add 1.0 eq of substrate to a suspension of NaH (2.0 eq) in dry DMF at 0°C.

    • Note: Gas evolution (

      
      ) will be steady.[1] The anion is red-orange.[1]
      
  • Alkylation: Add Epichlorohydrin (1.2 eq) dropwise.

    • Isomer Effect: The 3,4-isomer reacts rapidly (1-2 h) due to lack of steric hindrance.[1] The 2,6-isomer would require higher temperatures (60-80°C) and longer times due to the "ortho-effect" blocking the approach of the electrophile.[1]

  • Cyclization: Heat to 60°C to effect the intramolecular displacement of chloride, forming the cyclopropane ring.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    

Yield Comparison:

  • 3,4-Difluoro: ~85-90% Yield (Clean conversion).[1]

  • 2,6-Difluoro: ~40-60% Yield (Competitive polymerization/side reactions due to steric bulk).[1]

B. Nucleophilic Aromatic Substitution ( )

While the cyanomethyl group (


) is a weak activator compared to nitro groups, the presence of multiple fluorines allows for 

under forcing conditions.[1]
  • 2,4-Difluorophenylacetonitrile: The Fluorine at C4 is activated by the C2-Fluorine (inductive) and the para-cyanomethyl group. It is the most labile fluorine in this series.

    • Reaction: Treatment with sodium methoxide (

      
      ) in DMSO will selectively displace the 4-F.[1]
      
  • 3,4-Difluorophenylacetonitrile: The Fluorine at C4 is activated by the ortho-F (at C3).[1] The C3-F is stable.[1]

Visualization of Reactivity Pathways

The following diagram maps the decision process for selecting an isomer based on the desired chemical outcome.

ReactivityMap Start Select Difluorophenylacetonitrile Isomer Goal_Acidity Goal: Maximize Acidity (Easy Deprotonation) Start->Goal_Acidity Goal_Alkylation Goal: Efficient Alkylation (Drug Synthesis) Start->Goal_Alkylation Goal_SNAr Goal: Ring Functionalization (SNAr) Start->Goal_SNAr Iso_26 2,6-Isomer (Most Acidic, Sterically Hindered) Goal_Acidity->Iso_26 Inductive Effect++ Iso_34 3,4-Isomer (Unhindered, Moderate Acidity) Goal_Alkylation->Iso_34 Low Sterics Iso_24 2,4-Isomer (Activated 4-F) Goal_SNAr->Iso_24 Para-Activation Outcome_26 Stable Carbanion Difficult Alkylation Iso_26->Outcome_26 Outcome_34 High Yield Cyclopropanation (e.g., Ticagrelor) Iso_34->Outcome_34 Outcome_24 Selective Displacement of 4-F Iso_24->Outcome_24

Caption: Decision matrix linking synthetic goals to the optimal fluorine substitution pattern.

Metabolic Implications in Drug Design

In pharmaceutical applications, the position of fluorine is often chosen to block metabolic "soft spots" (sites prone to Cytochrome P450 oxidation).

  • Para-Blockade: The 4-position is the most common site for metabolic oxidation on a phenyl ring.[1] Using 2,4- or 3,4-difluoro isomers effectively blocks this pathway, increasing the drug's half-life.[1]

  • 3,4-Substitution Pattern: This is a "privileged motif" in medicinal chemistry (seen in Ticagrelor, Roflumilast).[1] It prevents metabolism at the para-position and reduces the electron density of the ring, preventing oxidation of the ring itself (epoxidation).

References

  • Acidity of Fluorinated Carbon Acids

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[1] Link[1]

    • Note: Establishes the baseline pKa of phenylacetonitrile (~21.9) and the inductive influence of halogens.
  • Synthesis of Ticagrelor Intermediates

    • Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters 17.21 (2007): 6013-6018.[1] Link[1]

    • Context: Demonstrates the utility of 3,4-difluorophenylacetonitrile in constructing the cyclopropyl core.
  • Hammett Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews 91.2 (1991): 165-195.[1] Link[1]

    • Data: Source for and values of Fluorine used to predict acidity trends.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Terrier, F. "Modern Nucleophilic Aromatic Substitution." Wiley-VCH, 2013.[1]

    • Context: Explains the activation requirements for SNAr, confirming the lability of the 4-F in 2,4-difluoro systems.

Sources

comparative docking studies of 4-Ethoxy-3,5-difluorophenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Silico Profiling of 4-Ethoxy-3,5-difluorophenylacetonitrile Derivatives as PDE4B Inhibitors

Executive Summary: The Strategic Scaffold

This guide provides a technical framework for evaluating derivatives of 4-Ethoxy-3,5-difluorophenylacetonitrile as inhibitors of Phosphodiesterase-4B (PDE4B) .

The "3,5-difluoro-4-alkoxy" motif is a critical pharmacophore in medicinal chemistry, designed as a bioisostere to the dialkoxyphenyl ring found in approved drugs like Roflumilast and Apremilast . The incorporation of fluorine atoms at the 3,5-positions serves two primary functions:

  • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at susceptible ring positions, potentially extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine atoms alter the polarization of the phenyl ring, enhancing

    
    -stacking interactions within the hydrophobic clamp of the PDE4 active site.
    

This guide details the protocol for docking these nitrile-derived heterocycles (e.g., thiazoles, pyrimidines) against the PDE4B catalytic domain to predict binding affinity and selectivity.

Computational Workflow

The following flowchart outlines the standardized protocol for this comparative study, ensuring reproducibility and data integrity.

DockingWorkflow Start Start: Scaffold Selection (4-Ethoxy-3,5-difluorophenylacetonitrile) LigandPrep Ligand Preparation (3D Gen, Tautomers, Minimization) Start->LigandPrep ProteinPrep Protein Preparation (PDB: 1XMU, Clean, H-bond Opt) Start->ProteinPrep Docking Molecular Docking (AutoDock Vina / Glide SP) LigandPrep->Docking GridGen Grid Generation (Center: Co-crystallized Roflumilast) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Re-docking RMSD < 2.0 Å) Docking->Validation Analysis Interaction Profiling (H-bonds, Pi-Stacking, Energy) Validation->Analysis

Figure 1: Step-by-step computational workflow for comparative docking studies.

Experimental Methodology

Target Selection & Preparation
  • Primary Target: Human PDE4B (Catalytic Domain).[1]

  • PDB Source: 1XMU (Resolution: 2.30 Å) – Complexed with Roflumilast.

  • Rationale: 1XMU is the gold standard for PDE4B inhibitor design. It reveals the critical "Hydrophobic Clamp" (formed by Phe446 and Ile336) and the "Q-Pocket" (Glutamine pocket) essential for selectivity.

  • Protocol:

    • Download PDB structure 1XMU .[1][2]

    • Remove solvent molecules (HOH) and non-interacting ions (retain conserved Zn²⁺ and Mg²⁺ if the docking software supports metallo-enzyme scoring).

    • Protein Optimization: Add missing hydrogens, optimize H-bond networks (PropKa pH 7.4), and minimize energy (OPLS3e or AMBER force field) to relieve steric clashes.

Ligand Library Design

The core scaffold, 4-Ethoxy-3,5-difluorophenylacetonitrile , is a precursor. In a virtual screening context, it is typically converted into bioactive heterocycles.

  • Standard (Control): Roflumilast (Binding Energy reference: ~ -9.8 to -11.0 kcal/mol).

  • Derivatives (Test Set):

    • Series A: Thiazole derivatives (via Hantzsch cyclization of the nitrile-derived thioamide).

    • Series B: Pyrimidine derivatives (via condensation with amidines).

  • Preparation: Generate 3D conformers, assigning partial charges (Gasteiger or OPLS), and identifying rotatable bonds. The ethoxy group must be free to rotate to fit the "Hydrophobic Clamp."

Docking Protocol (Self-Validating)
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box Definition:

    • Center: X=25.4, Y=12.1, Z=8.5 (Coordinates of the co-crystallized Roflumilast in 1XMU).

    • Size: 20 Å × 20 Å × 20 Å (Sufficient to cover the Q-pocket and Metal binding site).

  • Validation Criterion: Before docking new compounds, extract the co-crystallized Roflumilast and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .

Comparative Analysis & Results

Interpreting the Data

The following table illustrates how to present comparative data. A successful derivative should exhibit a binding affinity (ΔG) comparable to or lower (more negative) than Roflumilast.

Compound IDScaffold CoreR-Group (Heterocycle)Binding Energy (kcal/mol)RMSD (Å)Key Interactions (Active Site)
Roflumilast 3-cyclopropylmethoxy-4-difluoromethoxy(Benzamide linker)-10.2 0.45H-bond (Gln443),

-stack (Phe446)
Ref-01 4-Ethoxy-3,5-difluoro2-Amino-thiazole-8.41.20H-bond (Asp392), Hydrophobic
Ref-02 4-Ethoxy-3,5-difluoro4-Phenyl-pyrimidine-10.5 0.85

-stack (Phe446), H-bond (Gln443)
Ref-03 4-Ethoxy-3,5-difluoro1,3,4-Oxadiazole-7.91.50Weak H-bond, Solvent exposed

Note: "Ref-02" represents a hypothetical high-potency hit where the pyrimidine ring mimics the pyridine of Roflumilast.

Mechanistic Insight (The "Fluorine Effect")

The 3,5-difluoro substitution pattern is critical. In the docking analysis, observe the electrostatic potential map . The fluorine atoms withdraw electron density, making the phenyl ring electron-poor (π-acidic). This often strengthens the


-

stacking interaction
with the electron-rich Phe446 residue in the PDE4B active site, a behavior distinct from non-fluorinated analogs.

InteractionMap Ligand 4-Ethoxy-3,5-difluoro Derivative Gln443 Gln443 (H-Bond Anchor) Ligand->Gln443 H-Bond (Critical) Phe446 Phe446 (Hydrophobic Clamp) Ligand->Phe446 Pi-Pi Stacking (Enhanced by F) ZnMg Zn2+ / Mg2+ (Metal Pocket) Ligand->ZnMg Electrostatic (Optional) Ile336 Ile336 (Hydrophobic Clamp) Ligand->Ile336 Van der Waals

Figure 2: Key molecular interactions within the PDE4B binding pocket (PDB: 1XMU).

References

  • Crystal Structure of PDE4B: Card, G.L., et al. (2004).[1] "Catalytic Domain Of Human Phosphodiesterase 4B In Complex With Roflumilast." Structure, 12(12), 2233-2247.

  • Scaffold Properties: BenchChem. (2025).[3] "2-(3-Ethoxy-2,6-difluorophenyl)acetonitrile: Scientific Research Applications."

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • PDE4 Inhibitor SAR: Goto, T., et al. (2013).[4] "Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(11), 3325-3328.

  • Fluorine Bioisosterism: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Ethoxy-3,5-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Ethoxy-3,5-difluorophenylacetonitrile is a specialized fluorinated aromatic nitrile intermediate commonly used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] While specific toxicological data for this exact isomer may be limited in public registries, its structural motifs—the nitrile moiety (-CN) , fluorinated aromatic ring , and ethoxy ether linkage —dictate a strict safety profile based on Structure-Activity Relationships (SAR).[1][2]

Core Directive: Treat this compound as a High-Potency Intermediate (HPI) . In the absence of a specific LD50, the default safety posture must assume acute toxicity via oral, dermal, and inhalation routes (Category 3 or 4), with significant risks of severe eye irritation and potential metabolic cyanide liberation.[1]

Hazard Analysis & Risk Assessment (SAR-Based)

To select the correct PPE, we must first understand the causality of the hazard. The risks are not merely "chemical burns" but specific biochemical interactions.[2]

Structural MotifPrimary Hazard MechanismCritical Safety Consequence
Benzylic Nitrile Metabolic activation by cytochrome P450 can release cyanide ions (

), inhibiting cytochrome c oxidase.[1][3][2]
Systemic Toxicity: Inhalation or skin absorption can lead to cellular hypoxia. PPE Focus: Dermal barrier & respiratory protection.[2]
Difluoro-Substitution Increases lipophilicity (LogP), enhancing skin permeability and blood-brain barrier penetration.[1][2]Enhanced Absorption: Standard latex gloves are insufficient.[2] The compound passes through skin faster than non-fluorinated analogs.[2]
Ethoxy Group Potential for peroxide formation upon prolonged storage; increases organic solubility.[2]Solvent Carrier Risk: If dissolved in DMSO or DCM, permeation rates through PPE increase drastically.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating Barrier System : every layer of PPE is selected to back up the failure mode of the previous layer.[1][2]

A. Hand Protection (The Critical Barrier)[3]
  • Standard Requirement: Double-gloving is mandatory.[1][2]

  • Inner Glove: 4 mil Nitrile (Disposable).[2]

  • Outer Glove: 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for procedures >15 minutes.[1][3][2]

  • Scientific Rationale: Fluorinated aromatics can swell natural rubber.[2] Nitrile offers superior degradation resistance, but permeation breakthrough times for aromatic nitriles in thin nitrile gloves can be <15 minutes.[2] The double layer creates a "breakthrough buffer."[2]

B. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (If outside hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1][3][2]

  • Rationale: Phenylacetonitriles often have low vapor pressures but can form aerosols during weighing.[2] The P100 filter captures particulates; the OV layer adsorbs any volatile nitrile species.[2]

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of splash migration.[1]

  • Body: Tyvek® Lab Coat (or chemically resistant apron over cotton lab coat).[2]

  • Rationale: Cotton absorbs liquids, keeping the toxin against the skin. Tyvek repels the lipophilic fluorinated compound.[2]

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the most critical phase: Transfer and Weighing .

HandlingProtocol Start START: Preparation Phase CheckHood Verify Hood Flow (>80 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile, Goggles, Tyvek CheckHood->DonPPE Weighing Weighing Procedure DonPPE->Weighing Solid If Solid: Use Anti-Static Gun Weigh inside Hood Weighing->Solid Liquid If Liquid/Oil: Use Positive Displacement Pipette Avoid Aerosols Weighing->Liquid Transfer Transfer to Reaction Vessel Solid->Transfer Liquid->Transfer Decon Decontaminate Tools (Bleach/Thiosulfate Wipe) Transfer->Decon Waste Disposal: Segregated Organic Waste Decon->Waste

Figure 1: Decision-matrix for handling 4-Ethoxy-3,5-difluorophenylacetonitrile based on physical state.[1][2]

Step-by-Step Methodology
  • Engineering Setup:

    • Clear the fume hood of clutter to ensure laminar flow.[2]

    • Place a disposable absorbent pad (pig mat) on the work surface to capture micro-spills.[2]

    • Anti-Static Measure: If the compound is a solid, use an ionizing fan or anti-static gun. Fluorinated solids are prone to static charge, which can cause "powder fly" and inhalation risk.

  • Weighing/Transfer:

    • Never weigh on an open bench. Move the balance into the hood or use a transfer vessel.

    • For Solids: Weigh into a tared vial with a cap. Close the vial before removing it from the balance enclosure.

    • For Liquids: Use a positive displacement pipette to prevent dripping.[2]

  • Decontamination (The "Exit Strategy"):

    • Before removing gloves, wipe down the balance and tools with a 10% bleach solution or a specific neutralizing agent for nitriles.

    • Doffing Sequence: Outer gloves off

      
       Wash inner gloves 
      
      
      
      Remove eyewear
      
      
      Remove inner gloves
      
      
      Wash hands immediately.[2]

Emergency Response & Disposal

Spill Response
  • Evacuate: Alert nearby personnel.

  • Isolate: Close the hood sash.

  • Neutralize: Do not use water alone (spreads the lipophilic chemical).[2]

    • Absorb with vermiculite or sand.[2]

    • Collect into a sealed container labeled "Hazardous Waste - Toxic Nitrile."[1][2]

    • Clean surface with 1% Sodium Thiosulfate (neutralizes potential cyanide traces) followed by soap and water.[2]

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[4] Do not use alcohol (enhances absorption).[2]

  • Eyes: Flush for 15 minutes.[2][4][5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, medical attention is urgent due to potential cyanide-like hypoxia effects.[1][2]

Disposal
  • Waste Stream: High BTU Incineration.[2]

  • Segregation: Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.

  • Labeling: Must explicitly state "Contains Fluorinated Nitrile."[2]

References

  • TCI Chemicals. (2025).[2][7] Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from (Analogous fluorinated nitrile safety data).[2]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from .[2]

  • Occupational Safety and Health Administration (OSHA). (2025). Personal Protective Equipment: Selection and Use. 29 CFR 1910.132.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Fluorinated Phenylacetonitriles. Retrieved from .[2]

Sources

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Top-N result to add to graph 6

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4-Ethoxy-3,5-difluorophenylacetonitrile

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